Biotin sodium
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H15N2NaO3S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C10H16N2O3S.Na/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1/t6-,7-,9-;/m0./s1 |
InChI Key |
BHSAIWYNTUBSFL-UFLZEWODSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[O-])NC(=O)N2.[Na+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Biotin sodium salt chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), a water-soluble B-vitamin, is a critical coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Its sodium salt derivative, biotin sodium salt, offers enhanced solubility, making it a valuable compound in various research and pharmaceutical applications. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of this compound salt. It includes detailed experimental protocols for its characterization and visualization of its role in key metabolic pathways, designed to be a comprehensive resource for professionals in the life sciences.
Chemical Properties and Structure
This compound salt is the sodium salt of biotin (Vitamin H). The presence of the sodium ion enhances the polarity and aqueous solubility of the molecule compared to its free acid form.
General Properties
| Property | Value | Reference |
| Chemical Name | sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | [1][2] |
| CAS Number | 56085-82-6 | [2] |
| Molecular Formula | C₁₀H₁₅N₂NaO₃S | [1][3] |
| Molecular Weight | 266.29 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
Solubility
Melting Point
The melting point of biotin is well-documented to be in the range of 231-233 °C.[4] The melting point of this compound salt is expected to be significantly higher due to the ionic bond between the carboxylate and sodium ions, which requires more energy to break.
Spectral Data
The spectral properties of this compound salt can be inferred from the known spectra of biotin and the characteristic changes upon formation of a sodium carboxylate salt.
-
FT-IR Spectroscopy: The infrared spectrum of this compound salt is expected to show characteristic peaks for the ureido and tetrahydrothiophene (B86538) rings. The most significant change from the spectrum of biotin is the disappearance of the broad O-H stretch of the carboxylic acid and the shift of the C=O stretching frequency. The carboxylate anion (COO⁻) will exhibit two characteristic stretches: an asymmetric stretch typically in the 1540-1650 cm⁻¹ region and a symmetric stretch in the 1360-1450 cm⁻¹ region.[6][7]
-
¹H NMR Spectroscopy: In the proton NMR spectrum, the most notable difference between biotin and its sodium salt is the absence of the acidic proton of the carboxylic acid group (which typically appears as a broad singlet downfield, around 12 ppm).[8] The chemical shifts of the protons on the carbon backbone adjacent to the carboxylate group may experience a slight upfield shift due to the change in the electronic environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound salt will show a characteristic shift for the carboxylate carbon. Compared to the carboxylic acid carbon in biotin (typically 165-185 ppm), the carboxylate carbon in the sodium salt is expected to be slightly shifted. For instance, the chemical shift of the carboxylate carbon in sodium acetate (B1210297) is around 182 ppm.[8][9]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of this compound salt in water.[10][11][12][13]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound salt to a known volume of deionized water in a sealed container (e.g., a glass vial with a screw cap).
-
Ensure there is undissolved solid material present to confirm saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of deionized water.
-
Determine the concentration of this compound salt in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound salt in g/100 mL or mol/L, taking into account the dilution factor.
-
Acid-Base Titration for Purity Assessment
This protocol describes the titration of this compound salt with a standardized acid to determine its purity.[14][15][16]
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh a known mass of this compound salt and dissolve it in a known volume of deionized water in a beaker or Erlenmeyer flask.
-
-
Titration Setup:
-
Rinse a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then fill the burette with the acid solution. Record the initial volume.
-
Place the beaker containing the this compound salt solution on a magnetic stirrer and add a few drops of a suitable indicator (e.g., phenolphthalein).
-
-
Titration Procedure:
-
Slowly add the HCl solution from the burette to the this compound salt solution while continuously stirring.
-
Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.
-
Record the final volume of the HCl solution in the burette.
-
-
Calculation:
-
Calculate the moles of HCl used in the titration.
-
Based on the 1:1 stoichiometry of the reaction between the carboxylate and the acid, determine the moles of this compound salt in the sample.
-
Calculate the purity of the this compound salt sample as a percentage.
-
Biological Role and Signaling Pathways
Biotin is an essential cofactor for several carboxylase enzymes that play crucial roles in key metabolic pathways.[17][18][19]
Biotin as a Coenzyme for Carboxylases
Biotin functions as a covalently bound prosthetic group for carboxylases, which catalyze the incorporation of bicarbonate into various substrates.[20][21][22] The reaction mechanism involves two main steps: the ATP-dependent carboxylation of the biotin moiety, followed by the transfer of the carboxyl group to the substrate.[23][24]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound salt | C10H15N2NaO3S | CID 24892859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. webbook.nist.gov [webbook.nist.gov]
- 5. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. alameda.edu [alameda.edu]
- 16. researchgate.net [researchgate.net]
- 17. The Function of Biotin [chem.uwec.edu]
- 18. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]
- 22. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CHEM 245 - Gluconeogenesis [guweb2.gonzaga.edu]
- 24. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Purification of Biotin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for biotin (B1667282) sodium, a water-soluble form of biotin (Vitamin B7). This document is intended for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of the manufacturing and purification processes for this essential nutrient.
Introduction to Biotin and Biotin Sodium
Biotin is a water-soluble B-complex vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] Due to its importance in cellular metabolism, biotin is widely used in pharmaceutical, nutraceutical, and cosmetic applications.
Biotin itself has limited solubility in water. This compound, the sodium salt of biotin, offers significantly higher aqueous solubility, making it a preferred form for various formulations and applications where enhanced water solubility is critical.[3][4]
Synthesis of Biotin
The industrial production of biotin has historically been dominated by chemical synthesis, with microbial fermentation emerging as a more sustainable alternative.[5][6]
Chemical Synthesis of D-(+)-Biotin
The commercial synthesis of D-(+)-biotin is a complex multi-step process. One of the foundational industrial syntheses was developed by Hoffmann-La Roche.[7] Numerous patents describe various synthetic routes, often starting from chiral precursors or involving chiral resolution steps to obtain the biologically active D-(+)-enantiomer.[7][8][9][10]
A common strategy involves the construction of the fused ring system and subsequent introduction of the valeric acid side chain. Key intermediates often include diamino and thiolactone derivatives. The synthesis is a lengthy process, with one of the early commercial methods involving 14 steps.[7]
Key Stages in a Representative Chemical Synthesis:
-
Formation of the Imidazolidinone Ring: This often involves the reaction of a diamino compound with phosgene (B1210022) or a phosgene equivalent to form the cyclic urea (B33335) structure.
-
Introduction of the Thiolane Ring: A sulfur-containing ring is fused to the imidazolidinone core. This can be achieved through various reactions, including intramolecular cyclization of a sulfur-containing precursor.
-
Attachment of the Valeric Acid Side Chain: The five-carbon side chain is introduced onto the thiophane ring.
-
Chiral Resolution: As many synthetic routes produce a racemic mixture, a chiral resolution step is essential to isolate the desired D-(+)-biotin.[11] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[12]
Experimental Protocol: A Generalized Approach to a Key Synthetic Step (Debenzylation and Cyclization)
The following is a generalized protocol based on principles described in the patent literature for the conversion of a dibenzyl-protected biotin precursor to biotin.[9]
-
Objective: To remove the benzyl (B1604629) protecting groups and form the final bicyclic ring structure of biotin.
-
Materials: Dibenzyl biotin derivative, 48% hydrobromic acid, organic solvent (e.g., acetic acid), activated carbon, inorganic base (e.g., sodium hydroxide).
-
Procedure:
-
The dibenzyl biotin derivative is dissolved in an organic solvent.
-
48% hydrobromic acid is added, and the mixture is refluxed to effect debenzylation and ring opening.
-
After the reaction is complete, the solvent is removed under vacuum.
-
The residue is dissolved in an aqueous solution of an inorganic base.
-
Activated carbon is added as a catalyst, and the mixture is stirred to promote ring closure.
-
The reaction mixture is filtered, and the pH is adjusted to precipitate the crude biotin.
-
The crude biotin is collected by filtration and subjected to purification.
-
Biosynthesis of Biotin
Microbial fermentation presents an increasingly attractive and environmentally benign route to biotin production.[5][6] The biosynthetic pathway is well-characterized in microorganisms like Escherichia coli and involves the assembly of the biotin molecule from pimeloyl-CoA and L-alanine.[13][14]
Key Enzymes and Intermediates in the Biotin Biosynthetic Pathway:
-
Pimeloyl-CoA: The starting precursor for the valeric acid side chain and part of the thiophane ring.
-
7-keto-8-aminopelargonic acid (KAPA) synthase (BioF): Catalyzes the condensation of pimeloyl-CoA and L-alanine.
-
7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA): Converts KAPA to DAPA.
-
Dethiobiotin (B101835) synthetase (BioD): Catalyzes the formation of the ureido ring to produce dethiobiotin.[15]
-
Biotin synthase (BioB): Inserts a sulfur atom into dethiobiotin to form the thiophane ring, completing the synthesis of biotin.[16]
Conversion of Biotin to this compound
The conversion of biotin to this compound is a straightforward acid-base neutralization reaction.
Experimental Protocol: Synthesis of this compound
-
Objective: To convert biotin to its highly water-soluble sodium salt.
-
Materials: D-(+)-Biotin, Sodium Hydroxide (B78521) (NaOH), Ethanol (B145695), Water.
-
Procedure:
-
Suspend D-(+)-Biotin in a suitable solvent, such as a mixture of ethanol and water.
-
Prepare a stoichiometric equivalent of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the biotin suspension with constant stirring.
-
Continue stirring until the biotin is completely dissolved, indicating the formation of the sodium salt.
-
The resulting solution of this compound can be used directly, or the solvent can be removed under reduced pressure to obtain solid this compound.
-
Purification of Biotin and this compound
The purification of biotin is critical to remove impurities generated during synthesis, which can include unreacted starting materials, byproducts, and stereoisomers. For this compound, purification is typically carried out on the biotin free acid before conversion to the salt, or the salt itself can be purified.
Recrystallization
Recrystallization is a common method for purifying crude biotin.[17] The choice of solvent is crucial and is determined by the solubility profile of biotin and its impurities.
Experimental Protocol: Recrystallization of Biotin
-
Objective: To purify crude biotin by crystallization.
-
Materials: Crude biotin, suitable solvent (e.g., hot water, aqueous ethanol).
-
Procedure:
-
Dissolve the crude biotin in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified biotin crystals under vacuum.
-
A patent describing a purification process involving multiple precipitation and crystallization steps reports achieving a purity of at least 99%.[18] In one instance, a first crystallization yielded biotin that was approximately 97% pure, with a recovery of 73% to 86%. A second crystallization of this material resulted in a purity of 96% to 100%, with a recovery of 82% to 89% from the first crystallization step.[18]
Chromatography
Various chromatographic techniques can be employed for the purification of biotin.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[19] Since biotin is a carboxylic acid, it can be purified using anion-exchange chromatography. The apo (unbiotinylated) form of biotin-related proteins has been separated from the biotinylated form using ion-exchange chromatography.[20]
-
Affinity Chromatography: This method utilizes the highly specific and strong interaction between biotin and avidin (B1170675) or streptavidin.[5][21][22] While more commonly used for the purification of biotinylated proteins, the principle can be adapted for biotin purification. Desthiobiotin, a biotin analog with weaker binding to avidin/streptavidin, is sometimes used in applications where reversible binding is desired.[23]
Quantitative Data for Purification Methods
| Purification Method | Purity Achieved | Recovery | Reference |
| Single Crystallization | ~97% | 73-86% | [18] |
| Double Crystallization | 96-100% | 82-89% (of first crop) | [18] |
| Affinity Chromatography (Streptavidin Mag Sepharose) | 75-78% (enrichment factor) | Not specified for biotin | [24] |
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity and potency of biotin and this compound.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust method for the analysis of biotin.
Experimental Protocol: RP-HPLC Analysis of Biotin
-
Objective: To determine the purity of a biotin sample by RP-HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 3 µm).[25]
-
Mobile Phase: A mixture of an acidic buffer (e.g., pH 2.1 with sulfuric acid or phosphoric acid) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a ratio of buffer to acetonitrile (B52724) of 85:15 (v/v) or 91.5:8.5 (v/v).[25][26]
-
Column Temperature: 40°C.[25]
-
Injection Volume: 100 µL.[25]
-
Procedure:
-
Prepare standard solutions of biotin of known concentrations.
-
Prepare the sample solution by dissolving a known amount of the biotin sample in a suitable solvent, often an alkaline solution to aid dissolution, followed by dilution with the mobile phase.[26]
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the biotin peak based on its retention time compared to the standard.
-
Quantify the purity by comparing the peak area of the biotin in the sample to the total peak area of all components in the chromatogram.
-
Validation of the HPLC Method
A validated HPLC method for biotin analysis should demonstrate the following characteristics:[4][25][27]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Visualizations
Biotin Biosynthesis Pathway
Caption: Simplified overview of the biotin biosynthesis pathway in microorganisms.
Biotin's Role as a Cofactor in Metabolism
Caption: Role of biotin as a cofactor in key metabolic pathways.
Experimental Workflow: Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Function of Biotin [chem.uwec.edu]
- 3. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ビオチンアフィニティー精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Synthesis of Biotin_Chemicalbook [chemicalbook.com]
- 7. US4062868A - Synthesis of biotin - Google Patents [patents.google.com]
- 8. US5274107A - Process for synthesis of D(+) biotin - Google Patents [patents.google.com]
- 9. CN101215291A - (+)-biotin and its derivatives synthesis method - Google Patents [patents.google.com]
- 10. WO2009049476A1 - Process for the manufacture of (+)-biotin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KEGG PATHWAY: map00780 [genome.jp]
- 15. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. EP0623135A1 - Method for recovering biotin - Google Patents [patents.google.com]
- 19. Chromatography - Wikipedia [en.wikipedia.org]
- 20. Expression, biotinylation and purification of a biotin-domain peptide from the biotin carboxy carrier protein of Escherichia coli acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ビオチン化タンパク質精製 [sigmaaldrich.com]
- 22. Biotin-Tagged Protein Purification [gbiosciences.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 25. rjptonline.org [rjptonline.org]
- 26. scribd.com [scribd.com]
- 27. caruslab.com [caruslab.com]
A Technical Guide to the Solubility and Stability of Biotin Sodium in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of biotin (B1667282) sodium in aqueous solutions. Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble B-vitamin that acts as an essential coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] Its sodium salt is often utilized in research and pharmaceutical formulations to enhance aqueous solubility. Understanding the physicochemical properties of biotin sodium is critical for developing stable and effective formulations, designing accurate experimental conditions, and ensuring reliable results in a variety of scientific applications.
Solubility of this compound
While biotin itself is only slightly soluble in water, its alkali salts, such as this compound, are highly water-soluble.[3] This enhanced solubility is crucial for the preparation of aqueous stock solutions for cell culture, analytical assays, and pharmaceutical formulations.
Quantitative Solubility Data
The solubility of biotin and its sodium salt is influenced by the solvent, pH, and temperature. The use of alkaline solutions significantly increases the solubility of biotin by converting it to its more soluble salt form.
| Compound | Solvent | Temperature | Solubility | Reference |
| Biotin | Water | 25 °C (298.15 K) | 0.2 mg/mL (22 mg/100 mL) | [4] |
| Biotin | Water | 298.15 K | 1.01 x 10⁻⁴ (mole fraction) | |
| Biotin | Water | 333.85 K | 3.19 x 10⁻⁴ (mole fraction) | |
| Biotin | Hot Water | - | Very soluble | |
| Biotin | 95% Ethanol | 25 °C | ~0.8 mg/mL (80 mg/100 mL) | |
| Biotin | Dimethyl Sulfoxide (B87167) (DMSO) | - | 49 mg/mL | |
| Biotin | 2 M Ammonium Hydroxide (NH₄OH) | - | 50 mg/mL | |
| Biotin | 0.1 M Sodium Hydroxide (NaOH) | 25 °C | 10 mg/mL | |
| This compound | Water | - | Highly soluble |
Experimental Protocol: Solubility Determination (Synthetic Method)
A common method for determining the solubility of a compound at various temperatures is the synthetic method coupled with laser monitoring. This technique involves observing the dissolution of a solid in a solvent as the temperature is changed.
Methodology:
-
Sample Preparation: A known mass of this compound and the desired aqueous solvent (e.g., purified water, buffer solution) are added to a sealed glass vessel equipped with a magnetic stirrer.
-
Heating and Observation: The solution is heated at a constant rate (e.g., 0.2 K/min) while being continuously stirred.
-
Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored by a detector.
-
Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, detected by a sharp increase in light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.
-
Data Collection: The experiment is repeated with different solute-to-solvent mass ratios to determine solubility across a range of temperatures.
Visualization: Solubility Determination Workflow
Caption: Workflow for determining this compound solubility.
Stability of this compound in Aqueous Solutions
The stability of biotin in aqueous solutions is paramount for its application and storage. Degradation can lead to a loss of biological activity and inaccurate experimental outcomes. The primary factors influencing its stability are pH, temperature, and the presence of oxidizing agents.
Key Factors Affecting Stability
-
pH: Biotin is most stable in moderately acidic to neutral solutions (pH 4-9). It becomes less stable in solutions with a pH above 9 and is also unstable in strong acids.
-
Temperature: Aqueous solutions of biotin are remarkably heat-stable in the neutral to moderately acidic pH range and can be sterilized by autoclaving at 100-121°C. The biotin-streptavidin complex is also noted to be stable against extremes of temperature. However, prolonged exposure to high temperatures outside the optimal pH range can accelerate degradation.
-
Oxidizing Agents: Biotin is susceptible to degradation by oxidizing agents, which can oxidize the sulfur atom in the thiophene (B33073) ring to form biotin sulfoxide and biotin sulfone.
-
Light: While the dry, solid form of biotin is photostable, extended exposure of aqueous solutions to light should be avoided as a general precaution for vitamin solutions.
Summary of Stability Data
| Condition | Effect on Biotin Stability | Reference |
| pH | ||
| Moderately Acidic to Neutral | Stable; moderately acidic and neutral solutions are stable for several months. | |
| Alkaline (pH > 9) | Less stable; susceptible to degradation. | |
| Strong Acids / Strong Bases | Unstable. | |
| Temperature | ||
| 100°C (in neutral/acidic soln) | Stable; solutions can be heat-sterilized. | |
| 2-8°C (Refrigerated) | Stock solutions are stable for at least one week. | |
| Room Temperature (in serum) | Stable for up to 4 hours. | |
| Other Factors | ||
| Oxidizing Agents | Unstable; leads to oxidation of the sulfur atom. | |
| Dry Powder Storage (4°C) | Stable for at least 12 months. |
Visualization: Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound.
Protocols for Stability and Quantification
To assess the stability of this compound, a robust analytical method is required to accurately quantify its concentration over time under various storage conditions. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
General Protocol for a Stability Study
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired aqueous medium (e.g., water, phosphate-buffered saline at a specific pH).
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store sets of these vials under different defined conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve vials from each storage condition.
-
Sample Analysis: Analyze the concentration of biotin in each sample using a validated analytical method, such as HPLC-UV.
-
Data Evaluation: Compare the concentration at each time point to the initial (time 0) concentration to determine the percentage of biotin remaining and calculate the degradation rate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture for identification and quantification. For biotin analysis, a reversed-phase HPLC method is commonly employed.
Methodology:
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be used to achieve optimal separation from any degradation products.
-
Detection: Biotin does not have a strong UV chromophore, so detection is often performed at low wavelengths, such as 190-210 nm.
-
Quantification: A calibration curve is generated using standards of known biotin concentrations. The concentration of biotin in the stability samples is determined by comparing their peak areas to the calibration curve.
Visualization: Stability Study Experimental Workflow
References
Biotin Sodium as a Coenzyme for Carboxylases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), a water-soluble B vitamin, is an indispensable coenzyme for a class of enzymes known as carboxylases. These enzymes play a pivotal role in a variety of critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. This technical guide provides a comprehensive overview of the function of biotin as a coenzyme, the structure and mechanism of biotin-dependent carboxylases, and the broader implications of biotin metabolism in health and disease. Detailed experimental protocols for studying carboxylase activity and protein biotinylation are provided, along with quantitative kinetic data for key enzymes. Furthermore, this guide includes visualizations of the biotin cycle, the enzymatic carboxylation mechanism, and associated signaling pathways to facilitate a deeper understanding of these fundamental biochemical processes.
Introduction: The Central Role of Biotin in Carboxylation
Biotin, also known as vitamin B7, serves as a covalently attached prosthetic group for five mammalian carboxylases:
-
Acetyl-CoA Carboxylase (ACC) : Exists in two isoforms, ACC1 and ACC2, which are crucial for fatty acid synthesis and oxidation.
-
Pyruvate (B1213749) Carboxylase (PC) : A key enzyme in gluconeogenesis and anaplerosis of the citric acid cycle.
-
Propionyl-CoA Carboxylase (PCC) : Essential for the metabolism of several amino acids and odd-chain fatty acids.
-
3-Methylcrotonyl-CoA Carboxylase (MCC) : Involved in the catabolism of the branched-chain amino acid leucine.
These enzymes catalyze the transfer of a carboxyl group to their respective substrates, a fundamental reaction in intermediary metabolism[1][2]. The covalent attachment of biotin to the apocarboxylase is a post-translational modification catalyzed by the enzyme holocarboxylase synthetase (HCS) , forming the active holocarboxylase[3]. Biotinidase, in turn, recycles biotin by cleaving it from degraded holocarboxylases[4].
Deficiencies in biotin or defects in the enzymes involved in its metabolism, such as HCS or biotinidase, can lead to multiple carboxylase deficiency, a serious metabolic disorder characterized by neurological and cutaneous abnormalities[3].
Structure and Mechanism of Biotin-Dependent Carboxylases
Biotin-dependent carboxylases are typically large, multi-domain proteins. They share a common structural organization, comprising three key functional domains:
-
Biotin Carboxylase (BC) Domain : This domain catalyzes the ATP-dependent carboxylation of the biotin cofactor.
-
Carboxyltransferase (CT) Domain : This domain transfers the activated carboxyl group from carboxybiotin to the specific substrate.
-
Biotin Carboxyl Carrier Protein (BCCP) Domain : This domain contains a conserved lysine (B10760008) residue to which biotin is covalently attached via an amide linkage.
The carboxylation reaction proceeds via a two-step mechanism:
-
Carboxylation of Biotin : In the BC domain, bicarbonate is activated by ATP to form carboxyphosphate. This intermediate then carboxylates the N1' atom of the biotin ring, forming carboxybiotin. This reaction is dependent on Mg2+ and ATP.
-
Transfer of the Carboxyl Group : The BCCP domain, with the attached carboxybiotin, translocates to the CT domain. Here, the carboxyl group is transferred from carboxybiotin to the specific acyl-CoA or pyruvate substrate.
Quantitative Data on Carboxylase Kinetics
The efficiency of biotin-dependent carboxylases can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity and is an inverse measure of the enzyme's affinity for its substrate. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme | Organism/Tissue | Substrate | Km Value | Vmax Value | Reference(s) |
| Holocarboxylase Synthetase | Human Fibroblasts (Normal) | Biotin | 1.0–12 nM | 618 fmol/mg protein/h | |
| Human Fibroblasts (Mutant) | Biotin | 163.7 nM | 1511 fmol/mg protein/h | ||
| Propionyl-CoA Carboxylase | Experimental Conditions | Bicarbonate | 3.0 mM | Not specified | |
| Experimental Conditions | ATP | ≥ 3 mM (concentration required) | Not specified | ||
| Experimental Conditions | Propionyl-CoA | 0.29 mM | Not specified | ||
| 3-Methylcrotonyl-CoA Carboxylase | Zea mays (Maize) Leaves | 3-Methylcrotonyl-CoA | 11 µM | 200-600 nmol/min/mg protein | |
| Zea mays (Maize) Leaves | ATP | 20 µM | 200-600 nmol/min/mg protein | ||
| Zea mays (Maize) Leaves | HCO3- | 0.8 mM | 200-600 nmol/min/mg protein | ||
| Acetyl-CoA Carboxylase | Not specified | Biotin | Data not found in searched literature | Data not found in searched literature | - |
Experimental Protocols
Carboxylase Activity Assays
This assay couples the production of malonyl-CoA by ACC to its reduction by a malonyl-CoA reductase, with the concomitant oxidation of NADPH, which can be monitored spectrophotometrically.
Materials:
-
MOPS buffer (pH 7.8)
-
MgCl2
-
NADPH
-
ATP
-
KHCO3
-
Purified Malonyl-CoA Reductase
-
Acetyl-CoA
-
UV-Vis Spectrophotometer and cuvettes
-
Cell extract or purified ACC enzyme
Procedure:
-
Prepare a reaction mixture in a UV cuvette containing:
-
MOPS buffer (to final volume of 300 µl)
-
6.67 mM MgCl2
-
400 µM NADPH
-
3.33 mM ATP
-
50 mM KHCO3
-
130 µg/ml purified Malonyl-CoA Reductase
-
A specific amount of cell extract or purified ACC protein.
-
-
Incubate the mixture and measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 365 nm over time.
-
Initiate the ACC-catalyzed reaction by adding 2 mM Acetyl-CoA and mix quickly.
-
Continue to measure the absorbance at 365 nm to determine the kinetic slope.
-
Subtract the background slope from the reaction slope to obtain the net rate of NADPH oxidation, which is proportional to the ACC activity.
-
Calculate the specific activity of ACC (e.g., in µmol/min/mg of protein).
This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into the respective carboxylated products.
Materials:
-
[¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)
-
Tris-HCl buffer
-
ATP
-
MgCl₂
-
Propionyl-CoA (for PCC assay) or 3-Methylcrotonyl-CoA (for MCC assay)
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell lysate (e.g., from fibroblasts or leukocytes)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and the specific substrate (propionyl-CoA or 3-methylcrotonyl-CoA).
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding TCA. This step also serves to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant, containing the radiolabeled product, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]NaHCO₃, the incubation time, and the protein concentration of the cell lysate.
Detection of Biotinylated Proteins by Western Blot
This protocol outlines the detection of biotinylated proteins, such as holocarboxylases, using a streptavidin-HRP conjugate.
Materials:
-
SDS-PAGE apparatus and reagents
-
Electrotransfer apparatus and reagents (e.g., PVDF or nitrocellulose membrane)
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system (e.g., X-ray film or CCD camera)
-
Protein extract containing biotinylated proteins
Procedure:
-
Protein Separation: Separate the proteins in the extract by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific binding of the detection reagent.
-
Streptavidin-HRP Incubation: Wash the membrane with TBST and then incubate it with a diluted solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively with TBST to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or capture the signal using a CCD camera-based imaging system to visualize the biotinylated proteins.
Visualizing Biotin-Dependent Pathways
The Biotin Cycle
The biotin cycle illustrates the covalent attachment of biotin to apocarboxylases to form active holocarboxylases, and the subsequent recycling of biotin from degraded enzymes.
Caption: The Biotin Cycle showing activation and recycling of biotin.
Two-Step Mechanism of Biotin-Dependent Carboxylation
This diagram illustrates the general two-step reaction mechanism common to all biotin-dependent carboxylases.
Caption: The two-step mechanism of biotin-dependent carboxylation.
Biotin-Related Signaling Pathway
Biotin and its metabolites can influence gene expression through various signaling pathways. This diagram depicts a simplified pathway involving biotinyl-AMP.
Caption: A simplified signaling pathway involving biotinyl-AMP.
Conclusion
Biotin's role as a coenzyme for carboxylases is fundamental to cellular metabolism. Understanding the structure, function, and regulation of these enzymes is critical for researchers in biochemistry, nutrition, and drug development. The provided kinetic data, detailed experimental protocols, and pathway visualizations offer a valuable resource for professionals seeking to investigate the intricate world of biotin-dependent carboxylation. Further research into the specific kinetics of all carboxylases and the complex signaling networks influenced by biotin will continue to illuminate its multifaceted role in human health and disease.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Holocarboxylase Synthetase Deficiency: Clinical, Biochemical and Molecular Findings in Five Malaysian Patients Including a Newborn Presenting as Collodion Baby - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
The Pivotal Role of Biotin in Cellular Metabolism: A Technical Guide to its Function in Fatty Acid Synthesis and Gluconeogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), a water-soluble B vitamin, functions as an indispensable covalent cofactor for a class of enzymes known as carboxylases. These enzymes play a critical role in a variety of metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. This technical guide provides an in-depth examination of the function of biotin in fatty acid synthesis and gluconeogenesis, with a focus on the two key biotin-dependent enzymes: acetyl-CoA carboxylase (ACC) and pyruvate (B1213749) carboxylase (PC). We will delve into the molecular mechanisms, kinetic properties, and regulatory networks governing these enzymes. Furthermore, this guide presents detailed experimental protocols for the assessment of carboxylase activity and summarizes key quantitative data to facilitate a comprehensive understanding of biotin's metabolic significance.
Introduction to Biotin and its Role as a Coenzyme
Biotin, also known as vitamin B7, is crucial for the catalytic activity of five mammalian carboxylases: acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), and methylcrotonyl-CoA carboxylase (MCC). Biotin is covalently attached to a specific lysine (B10760008) residue within the apoenzyme by the enzyme holocarboxylase synthetase, forming the active holoenzyme.[1] This bond creates a long, flexible arm that allows the biotin prosthetic group to shuttle a carboxyl group between two distinct active sites within the carboxylase enzyme: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[2]
The general mechanism of biotin-dependent carboxylation is a two-step process:
-
Carboxylation of Biotin: In the BC domain, bicarbonate is activated by ATP to form carboxyphosphate, which then carboxylates the N1 atom of the biotin ring. This reaction is dependent on MgATP.[2]
-
Transfer of the Carboxyl Group: The carboxylated biotin then translocates to the CT domain, where the activated carboxyl group is transferred to a specific substrate.[2]
This guide will focus on the roles of ACC in fatty acid synthesis and PC in gluconeogenesis, two central pathways in cellular energy metabolism.
Biotin in Fatty Acid Synthesis: The Role of Acetyl-CoA Carboxylase (ACC)
The synthesis of fatty acids is a fundamental anabolic process, and its initial and rate-limiting step is catalyzed by acetyl-CoA carboxylase (ACC).[3] ACC is responsible for the carboxylation of acetyl-CoA to produce malonyl-CoA, the donor of two-carbon units for fatty acid elongation.[3][4] In mammals, two major isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation.[5]
The ACC-Catalyzed Reaction and its Significance
The reaction catalyzed by ACC is as follows:
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
Biotin is an essential cofactor for this reaction.[[“]] Biotin deficiency leads to a significant reduction in ACC activity, resulting in decreased rates of fatty acid synthesis.[[“]][7] This has been demonstrated in various animal models, where biotin deficiency is associated with reduced lipogenesis and altered fatty acid profiles.[7]
Regulation of Acetyl-CoA Carboxylase
The activity of ACC is tightly regulated to meet the cell's metabolic needs. This regulation occurs through multiple mechanisms:
-
Allosteric Regulation: Citrate (B86180), a key intermediate in the citric acid cycle, is a potent allosteric activator of ACC.[3] High levels of citrate signal an abundance of acetyl-CoA and ATP, promoting the polymerization of ACC into its active form and stimulating fatty acid synthesis. Conversely, long-chain fatty acyl-CoAs act as feedback inhibitors.
-
Phosphorylation: ACC is a key target of AMP-activated protein kinase (AMPK), a cellular energy sensor.[5][8] When cellular AMP levels are high (indicating low energy status), AMPK phosphorylates and inactivates ACC, thereby inhibiting the energy-consuming process of fatty acid synthesis.[5][9]
-
Transcriptional Regulation: The expression of ACC genes is controlled by key transcription factors, including sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP).[1][10][11][12][13] Insulin (B600854) and high glucose levels stimulate the expression of these transcription factors, leading to increased synthesis of ACC and other lipogenic enzymes.[1][12][13]
dot
Caption: Regulation of Acetyl-CoA Carboxylase (ACC) activity.
Biotin in Gluconeogenesis: The Role of Pyruvate Carboxylase (PC)
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting.[14] Pyruvate carboxylase (PC) is a key anaplerotic and gluconeogenic enzyme that catalyzes the first committed step in this pathway: the carboxylation of pyruvate to oxaloacetate.[14] This reaction occurs in the mitochondria of liver and kidney cells.[14]
The PC-Catalyzed Reaction and its Significance
The reaction catalyzed by PC is as follows:
Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
As with ACC, biotin is an essential cofactor for PC.[14] Biotin deficiency impairs PC activity, leading to a reduced capacity for gluconeogenesis, which can result in hypoglycemia during fasting.[14] Studies have shown that biotin deficiency can affect both the synthesis and degradation of PC, leading to a decrease in the total amount of the enzyme.[15]
Regulation of Pyruvate Carboxylase
The activity of PC is primarily regulated by:
-
Allosteric Regulation: Acetyl-CoA is a potent allosteric activator of PC.[8] During fasting, increased fatty acid oxidation leads to an accumulation of acetyl-CoA, which activates PC and directs pyruvate towards gluconeogenesis.[14]
-
Transcriptional Regulation: The expression of the PC gene is regulated by hormones such as glucagon (B607659) and glucocorticoids, which are elevated during fasting.[16] These hormones stimulate the transcription of the PC gene through the action of transcription factors like cAMP response element-binding protein (CREB) and the coactivator PGC-1α.[16][17][18][19]
dot
Caption: Regulation of Pyruvate Carboxylase (PC) activity.
Quantitative Data on Biotin-Dependent Carboxylases
The following tables summarize key quantitative data for ACC and PC from various sources. These values can vary depending on the species, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase (ACC)
| Substrate | Organism/Tissue | Km | Vmax | Reference |
| Acetyl-CoA | Rat Liver | 0.4 mM | - | [20] |
| Acetyl-CoA (CoA-activated) | Rat Liver | 4 µM | - | [20] |
| Acetyl-CoA | C. elegans | 13.5 µM | 0.11 µmol/min/mg | [21] |
| ATP | Rat Liver | - | - | [3] |
| Bicarbonate | - | - | - | - |
Table 2: Kinetic Parameters of Pyruvate Carboxylase (PC)
| Substrate | Organism/Tissue | Km | Vmax | Reference |
| Pyruvate | Rhizobium etli | - | - | [15] |
| Pyruvate | Bacillus thermodenitrificans | 0.28 ± 0.03 mM | 24.4 ± 0.74 min⁻¹ | [2] |
| ATP | Bacillus thermodenitrificans | 1.01 ± 0.09 mM | 51.9 ± 3.2 min⁻¹ | [2] |
| Bicarbonate | Bacillus thermodenitrificans | 22.1 ± 1.9 mM | 29.0 ± 0.9 min⁻¹ | [2] |
| Biotin | Bacillus thermodenitrificans | 23.2 ± 1.4 µM | 28.3 ± 0.6 min⁻¹ | [2] |
Table 3: Effects of Biotin Status on Carboxylase Activity and Metabolic Pathways
| Condition | Enzyme/Pathway | Effect | Organism/Model | Reference |
| Biotin Deficiency | Acetyl-CoA Carboxylase | Decreased activity | Chicks | [7] |
| Biotin Deficiency | Lipogenesis | Decreased rate | Chicks | [7][21] |
| Biotin Deficiency | Gluconeogenesis | Depressed rate | Chicks | [21] |
| Biotin Deficiency | Pyruvate Carboxylase | Decreased synthesis, increased degradation | Rat Hepatocytes | [15] |
| Biotin Supplementation | ACC, PC, PCC | Increased activity | Human Lymphocytes | [3][22][23] |
Experimental Protocols
Assay for Pyruvate Carboxylase Activity (Spectrophotometric Coupled Assay)
This protocol describes a continuous spectrophotometric assay for PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.[20][24][25]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
ATP (5 mM)
-
Sodium Pyruvate (20 mM)
-
Sodium Bicarbonate (50 mM)
-
NADH (0.2 mM)
-
Malate Dehydrogenase (10 units/mL)
-
Cell or tissue extract containing Pyruvate Carboxylase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl buffer, MgCl₂, ATP, sodium pyruvate, sodium bicarbonate, and NADH.
-
Add malate dehydrogenase to the reaction cocktail.
-
Equilibrate the reaction cocktail to the desired temperature (e.g., 37°C) in a cuvette.
-
Initiate the reaction by adding the cell or tissue extract to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the PC activity. One unit of PC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute.
dot
Caption: Workflow for the spectrophotometric assay of Pyruvate Carboxylase.
Assay for Acetyl-CoA Carboxylase Activity (¹⁴C-Bicarbonate Fixation Assay)
This is a highly sensitive radioactive assay that directly measures the incorporation of ¹⁴C from labeled bicarbonate into an acid-stable product, malonyl-CoA.[26][27][28]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
ATP (5 mM)
-
Acetyl-CoA (0.5 mM)
-
NaH¹⁴CO₃ (specific activity ~50 mCi/mmol)
-
Citrate (20 mM)
-
Dithiothreitol (DTT) (2 mM)
-
Bovine Serum Albumin (BSA) (1 mg/mL)
-
Cell or tissue extract containing Acetyl-CoA Carboxylase
-
Perchloric acid (6%)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, acetyl-CoA, citrate, DTT, and BSA.
-
Pre-incubate the cell or tissue extract with the reaction mixture at 37°C for 5-10 minutes to activate the enzyme.
-
Initiate the reaction by adding NaH¹⁴CO₃.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding cold perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness to remove unreacted ¹⁴CO₂.
-
Resuspend the residue in water and transfer to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the ACC activity.
References
- 1. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of biotin on pyruvate carboxylase, acetyl-CoA carboxylase, propionyl-CoA carboxylase, and markers for glucose and lipid homeostasis in type 2 diabetic patients and nondiabetic subjects. | Semantic Scholar [semanticscholar.org]
- 4. Effects of biotin deficiency on serum fatty acid composition: evidence for abnormalities in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. consensus.app [consensus.app]
- 7. Biotin effects on fatty acid synthesis in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue [frontiersin.org]
- 11. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Contribution of de novo fatty acid synthesis to hepatic steatosis and insulin resistance: lessons from genetically engineered mice [jci.org]
- 13. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 14. droracle.ai [droracle.ai]
- 15. Biotin deficiency affects both synthesis and degradation of pyruvate carboxylase in rat primary hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CREB and FoxO1: two transcription factors for the regulation of hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CREB regulates hepatic gluconeogenesis through the coactivator PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 21. The effect of biotin deficiency and dietary protein content on lipogenesis, gluconeogenesis and related enzyme activities in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of biotin on pyruvate carboxylase, acetyl-CoA carboxylase, propionyl-CoA carboxylase, and markers for glucose and lipid homeostasis in type 2 diabetic patients and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 25. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assay of the Carboxylase Activity of Rubisco from Chlamydomonas reinhardtii [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. protocols.io [protocols.io]
The Discovery and History of Biotin and Its Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of biotin (B1667282) (also known as Vitamin H or Vitamin B7) and its sodium salt. It details the key scientific milestones, experimental methodologies, and quantitative data that have shaped our understanding of this essential vitamin.
Executive Summary
The journey to understanding biotin was a multi-decade endeavor, beginning with the observation of a curious dietary ailment and culminating in the elucidation of a vital coenzyme's structure and function. Early research in the 1910s and 1920s identified a toxic effect associated with the consumption of raw egg whites, termed "egg-white injury." This phenomenon was later linked to a deficiency in a then-unknown nutrient. Through the diligent work of several key scientists in the 1930s and 1940s, this nutrient was isolated from various sources, given different names such as "vitamin H" and "biotin," and eventually identified as a single, crucial substance. Its structure was determined, and its role as a coenzyme in vital metabolic carboxylation reactions was established. The development of biotin's sodium salt was a subsequent practical advancement, aimed at improving its solubility for research and potential therapeutic applications.
The Discovery of Biotin: A Chronological History
The discovery of biotin is a story of independent observations converging on a single molecule.
-
1916: W.G. Bateman first observed that a diet high in raw egg whites caused toxic symptoms in various animals, including dogs, cats, and rabbits.[1][2]
-
1927: Margarete Boas and Helen Parsons conducted experiments that further characterized "egg-white injury." They found that rats fed a diet with large amounts of raw egg white as the sole protein source developed dermatitis, hair loss, and loss of muscular coordination.[1][2]
-
1935-1936: Fritz Kögl and Benno Tönnis successfully isolated a crystalline substance from egg yolk which they named "biotin," derived from the Greek word "bios" (life), recognizing it as a potent yeast growth factor.[3]
-
1939: Paul György, who had been investigating egg-white injury since 1933, isolated a curative factor from liver, which he named "vitamin H" (the "H" standing for the German word "Haut," meaning skin).[2][4]
-
1940: Through collaborative efforts, it was definitively established that "vitamin H," "biotin," and another growth factor known as "co-enzyme R" were, in fact, the same compound.[1] The name "biotin" was officially adopted.
-
1941: Paul György and his colleagues demonstrated that egg-white injury was caused by the binding of biotin by a protein in raw egg white, which they named "avidin."[1]
-
1942: The chemical structure of biotin was elucidated by Vincent du Vigneaud and his team at Cornell University.[5][6]
Physicochemical Properties
Quantitative data for biotin and its sodium salt are summarized below.
Table 1: Physicochemical Properties of Biotin and Biotin Sodium Salt
| Property | Biotin | This compound Salt |
| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₅N₂NaO₃S |
| Molecular Weight | 244.31 g/mol | 266.29 g/mol |
| Appearance | White crystalline needles | White powder |
| Melting Point | 232-233 °C (decomposes) | Not clearly defined (decomposes) |
| Solubility in Water | 22 mg/100 mL | Highly soluble |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
Sources: PubChem, BenchChem
Key Experiments in the Discovery of Biotin
The following sections outline the methodologies of pivotal experiments in the history of biotin research.
The "Egg-White Injury" Experiments (c. 1927-1941)
These experiments were crucial in identifying the existence of a dietary factor that would later be known as biotin.
Objective: To induce and study the pathological condition resulting from a diet rich in raw egg whites and to identify a curative factor.
General Protocol (Reconstructed from historical accounts):
-
Animal Model: Young rats were typically used.
-
Dietary Regimen:
-
Control Group: Fed a balanced diet containing essential nutrients.
-
Experimental Group: Fed a diet where the primary or sole source of protein was raw egg white. Other essential dietary components like carbohydrates, fats, salts, and other known vitamins were provided.
-
-
Observation: The experimental group was monitored for the development of characteristic symptoms, including:
-
Dermatitis (skin lesions)
-
Alopecia (hair loss)
-
Neuromuscular dysfunction ("spectacled eye" condition)
-
-
Identification of a Curative Factor:
-
Various foodstuffs were added to the diet of the afflicted animals to identify substances that could reverse the symptoms.
-
Liver and yeast were found to be particularly effective in curing the "egg-white injury."
-
-
Isolation of the Active Principle: This involved fractionation and purification of the active extracts from liver and yeast, leading to the isolation of "vitamin H."
Isolation of Biotin from Egg Yolk (Kögl and Tönnis, 1936)
This was the first successful isolation of crystalline biotin.
Objective: To isolate the yeast growth-promoting factor from egg yolk.
General Protocol (Reconstructed from historical accounts):
-
Starting Material: A large quantity of dried egg yolk (e.g., 250 kg).
-
Initial Extraction: The dried yolk was likely subjected to solvent extraction to separate lipids and other components.
-
Fractionation: The extract was subjected to a series of chemical fractionation steps, likely involving precipitation and chromatography, to progressively enrich the active compound.
-
Crystallization: The highly purified fraction was crystallized to yield a small amount of pure biotin (e.g., 1.1 mg).
-
Bioassay: At each stage of purification, the potency of the fractions was tested using a microbiological assay based on the growth of yeast, for which biotin is an essential nutrient.
Structure Elucidation of Biotin (du Vigneaud, 1942)
The determination of biotin's chemical structure was a landmark achievement.[5][6]
Objective: To determine the precise chemical structure of biotin.
Methodology (Reconstructed from historical accounts):
-
Degradative Chemistry: The isolated biotin was subjected to a series of chemical degradation reactions to break it down into smaller, identifiable fragments.
-
Analysis of Fragments: The chemical structures of these smaller fragments were determined using the analytical techniques available at the time, such as elemental analysis and classical organic reactions.
-
Structural Reconstruction: By piecing together the structures of the fragments, du Vigneaud and his team were able to deduce the overall structure of the biotin molecule, including its two fused rings and valeric acid side chain.
-
Confirmation by Synthesis: The proposed structure was ultimately confirmed by the total chemical synthesis of biotin, which was accomplished a few years later.
Biotin's Sodium Salt: A Practical Advancement
The history of biotin's sodium salt is not one of a distinct discovery but rather a logical chemical development to enhance the utility of biotin in research and other applications. Biotin itself has low water solubility, which can be a limitation in preparing aqueous solutions for cell culture, enzymatic assays, and potential pharmaceutical formulations.
Preparation: The sodium salt of biotin is readily prepared by neutralizing biotin with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution.
Advantages: The primary advantage of the sodium salt is its significantly higher water solubility compared to the free acid form of biotin.[7] This allows for the preparation of concentrated stock solutions for a wide range of biological and chemical applications.
Visualizing the Discovery and Function of Biotin
The following diagrams, generated using the DOT language, illustrate key aspects of biotin's history and biological role.
Timeline of Biotin Discovery
Caption: A timeline of key milestones in the discovery of biotin.
Experimental Workflow for "Egg-White Injury" Studies
References
- 1. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
- 2. Biotin - Molecule of the Month - August 2021 (HTML version) [chm.bris.ac.uk]
- 3. acs.org [acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. THE STRUCTURE OF BIOTIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into Biotin Sodium Symport: Mechanisms of Cellular Entry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Organization]
Abstract
Biotin (B1667282), or vitamin B7, is an indispensable water-soluble micronutrient critical for a range of metabolic processes in mammalian cells, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. As mammals are incapable of de novo biotin synthesis, they rely entirely on dietary uptake and absorption. The cellular assimilation of biotin is a meticulously orchestrated process, primarily mediated by a specialized, sodium-dependent transport system. This technical guide provides a comprehensive overview of the molecular mechanisms governing biotin sodium transport in mammalian cells. It delves into the key transporters, their kinetic properties, regulatory pathways, and the experimental methodologies employed to elucidate these processes. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed insights into the fundamental biology of biotin transport and its potential as a target for therapeutic intervention.
Core Mechanisms of Biotin Uptake
The transport of biotin across the plasma membrane of mammalian cells is predominantly an active, carrier-mediated process. This ensures efficient uptake against a concentration gradient, a crucial feature for a vitamin required in micromolar to nanomolar concentrations. Two primary transport systems have been identified to play a role in biotin uptake:
-
The Sodium-Dependent Multivitamin Transporter (SMVT): The principal pathway for biotin entry into most mammalian cells is facilitated by the Sodium-dependent Multivitamin Transporter (SMVT), also known as Solute Carrier Family 5 Member 6 (SLC5A6).[1][2][3][4] SMVT is a high-capacity, low-affinity transporter that utilizes the electrochemical sodium gradient to drive the uphill transport of biotin into the cell.[4] Beyond biotin, SMVT also transports other essential micronutrients, including pantothenic acid (vitamin B5) and lipoic acid.[1][2][4] This transporter is widely expressed in various tissues, including the intestine, liver, kidney, placenta, and brain, underscoring its critical role in systemic biotin homeostasis.[1][2] The transport process is electrogenic, with a stoichiometry of 2 Na⁺ ions co-transported with one molecule of biotin.[4]
-
The Monocarboxylate Transporter 1 (MCT1): In certain specialized cell types, such as peripheral blood mononuclear cells (PBMCs) and other lymphoid cells, an alternative high-affinity transport system for biotin has been described, which is mediated by the Monocarboxylate Transporter 1 (MCT1), also known as Solute Carrier Family 16 Member 1 (SLC16A1).[5] Unlike SMVT, MCT1 is a proton-coupled transporter.[5] This high-affinity system may be particularly important for ensuring adequate biotin supply to immune cells, where biotin plays a role in immune function and inflammation.[3]
Quantitative Analysis of Biotin Transport Kinetics
The efficiency and affinity of biotin transporters are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters vary depending on the cell type and the specific transporter involved.
Table 1: Kinetic Parameters of the Sodium-Dependent Multivitamin Transporter (SMVT) for Biotin
| Cell Line/Tissue | Species | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Citation(s) |
| Human Corneal Epithelial Cells (HCEC) | Human | 296.2 ± 25.9 | 77.2 ± 2.2 | [6] |
| Human Retinal Pigment Epithelial Cells (D407) | Human | 863.8 ± 66.9 | 308.3 ± 10.7 | [6] |
| Human Breast Cancer Cells (T47D) | Human | 9.24 | 27.34 | [3] |
| Human Normal Mammary Epithelial Cells (MCF-12A) | Human | 53.10 | - | [3] |
Table 2: Kinetic Parameters of the Monocarboxylate Transporter 1 (MCT1) for Biotin
| Cell Line/Tissue | Species | Apparent Km (nM) | Citation(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | 2.6 ± 0.4 | [7] |
Regulatory Control of Biotin Transport
The cellular uptake of biotin is a tightly regulated process, ensuring that intracellular biotin concentrations are maintained within a narrow physiological range. This regulation occurs at both the transcriptional and post-translational levels and involves intricate signaling pathways.
Transcriptional Regulation by Biotin Availability
A key regulatory mechanism is the adaptive response of the SMVT system to changes in extracellular biotin levels.
-
Biotin Deficiency: In states of biotin deficiency, the expression of the SLC5A6 gene is upregulated, leading to an increased number of SMVT proteins on the cell surface.[8] This compensatory mechanism enhances the cell's capacity to scavenge for available biotin. This transcriptional upregulation has been shown to be mediated by transcription factors such as Kruppel-like factor 4 (KLF4).
-
Biotin Sufficiency/Excess: Conversely, when biotin is abundant, the transcription of the SLC5A6 gene is downregulated, preventing excessive intracellular accumulation of the vitamin.
Post-Translational Regulation by Signaling Pathways
The activity of the SMVT transporter is also subject to rapid, short-term regulation through post-translational modifications orchestrated by intracellular signaling cascades.
-
Protein Kinase C (PKC) Pathway: Activation of the Protein Kinase C (PKC) pathway has been shown to modulate biotin uptake. Studies have indicated that PKC can influence the function of SMVT, potentially through direct phosphorylation of the transporter or associated regulatory proteins.[9] The human SMVT protein contains a putative PKC phosphorylation site at Threonine 286, which is implicated in this regulatory process.[9]
-
Ca²⁺/Calmodulin-Mediated Pathway: The intracellular second messenger, calcium (Ca²⁺), and its downstream effector, calmodulin (CaM), also play a role in regulating biotin transport.[9] Changes in intracellular Ca²⁺ levels can influence the activity of Ca²⁺/calmodulin-dependent protein kinases, which in turn can modulate SMVT function.
Experimental Protocols for Studying Biotin Transport
The elucidation of biotin transport mechanisms relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
Radiolabeled Biotin Uptake Assay
This is the gold-standard method for quantifying the transport of biotin into cultured cells.
Objective: To measure the rate of biotin uptake into mammalian cells.
Materials:
-
Cultured mammalian cells grown on 24-well plates.
-
[³H]-Biotin (radiolabeled biotin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to near confluence.
-
Pre-incubation: On the day of the experiment, aspirate the growth medium and wash the cells twice with 1 mL of pre-warmed Assay Buffer. Add 0.5 mL of Assay Buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.
-
Initiation of Uptake: To initiate the uptake, add a known concentration of [³H]-biotin (mixed with unlabeled biotin to achieve the desired final concentration) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 3, 5, 10, 15 minutes). To determine the initial linear rate of uptake, it is crucial to use short incubation times.
-
Termination of Uptake: To stop the transport process, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove any non-internalized radiolabel.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).
Western Blotting for SMVT Protein Expression
This technique is used to detect and quantify the amount of SMVT protein in cell or tissue lysates.
Objective: To determine the relative expression levels of SMVT protein.
Materials:
-
Cell or tissue lysates.
-
Protein assay reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels.
-
Transfer apparatus (wet or semi-dry).
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for SMVT.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMVT antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for SLC5A6 mRNA Expression
RT-qPCR is a sensitive method to measure the abundance of SLC5A6 mRNA transcripts.
Objective: To quantify the relative expression levels of SLC5A6 mRNA.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for SLC5A6 and a reference gene (e.g., ACTB or GAPDH).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, ensuring high purity and integrity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for SLC5A6 and the reference gene.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument according to the manufacturer's protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of SLC5A6 mRNA using the ΔΔCt method, normalizing to the reference gene.
Cell Surface Biotinylation Assay
This assay is used to specifically label and quantify the amount of a transporter protein present on the cell surface.
Objective: To determine the cell surface expression of SMVT.
Materials:
-
Cultured cells.
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).
-
Quenching solution (e.g., glycine (B1666218) in PBS).
-
Lysis buffer.
-
Streptavidin-agarose beads.
-
Elution buffer (containing DTT to cleave the disulfide bond of Sulfo-NHS-SS-Biotin).
-
Western blotting reagents.
Procedure:
-
Cell Culture: Grow cells to confluence in culture dishes.
-
Biotinylation: Place the culture dishes on ice and wash the cells with ice-cold PBS. Incubate the cells with the biotinylation reagent in PBS for 30 minutes on ice with gentle rocking.
-
Quenching: Stop the reaction by adding quenching solution and incubate for 15 minutes on ice.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Isolation of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (cell surface) proteins.
-
Washing: Wash the beads extensively to remove non-biotinylated (intracellular) proteins.
-
Elution: Elute the captured proteins from the beads by incubating with elution buffer containing DTT.
-
Western Blot Analysis: Analyze the eluted proteins (cell surface fraction) and an aliquot of the total cell lysate by western blotting using an anti-SMVT antibody.
Visualizing the Mechanisms: Diagrams and Workflows
To provide a clearer understanding of the complex processes involved in this compound transport, the following diagrams have been generated using the DOT language for Graphviz.
Diagram 1: Cellular Import of Biotin via SMVT
Caption: The Sodium-Dependent Multivitamin Transporter (SMVT) mediates the co-transport of biotin and two sodium ions across the plasma membrane into the cell.
Diagram 2: Signaling Pathways Regulating SMVT
References
- 1. ukdiss.com [ukdiss.com]
- 2. bioivt.com [bioivt.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocarboxylate transporter 1 mediates biotin uptake in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditional knockout of the Slc5a6 gene in mouse intestine impairs biotin absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLC5A6 solute carrier family 5 member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Spectroscopic Analysis of Biotin Sodium Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282), or Vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its sodium salt, biotin sodium, offers enhanced solubility in aqueous solutions, making it a valuable compound in pharmaceutical formulations and biochemical assays. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for quality control, formulation development, and research applications. This guide provides a detailed overview of the core spectroscopic techniques used to characterize this compound compounds.
Physicochemical Properties of this compound
This compound is the salt formed from the deprotonation of the carboxylic acid group of biotin. This modification significantly increases its water solubility compared to its acidic form.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₂NaO₃S |
| Molecular Weight | 266.29 g/mol [1][2] |
| IUPAC Name | sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate[2] |
| Solubility | Highly soluble in water[3] |
Spectroscopic Characterization
The spectroscopic profile of this compound is largely similar to that of biotin, with key differences arising from the conversion of the carboxylic acid to a carboxylate salt.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The transition from biotin to this compound is most evident in the infrared spectrum through changes in the bands associated with the carboxylic acid group.
Key Spectral Features:
The spectrum of this compound is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid (typically found between 2500-3300 cm⁻¹) and the C=O stretching band of the acid (around 1700-1720 cm⁻¹).[4] In their place, two new distinct bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).
| Functional Group | Biotin (Carboxylic Acid) Wavenumber (cm⁻¹) | This compound (Carboxylate) Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | ~2500-3300 (broad) | Absent | Stretching |
| C=O (Carboxylic Acid) | ~1710-1760 | Absent | Stretching |
| COO⁻ (Carboxylate) | Absent | ~1550-1650 | Asymmetric Stretching |
| COO⁻ (Carboxylate) | Absent | ~1400-1440 | Symmetric Stretching |
| N-H (Ureido Ring) | ~3300-3500 | ~3300-3500 | Stretching |
| C-H (Aliphatic) | ~2800-3000 | ~2800-3000 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the carboxylate and other functional groups.
FT-IR Spectroscopy Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy:
The most significant difference in the ¹H NMR spectrum of this compound compared to biotin is the absence of the acidic proton signal from the carboxylic acid group, which typically appears as a broad singlet far downfield (around 12 ppm). The chemical shifts of the protons on the carbon atoms adjacent to the carboxylate group (α and β protons) may experience a slight upfield shift due to the change in the electronic environment.
| Proton Environment | Biotin (in CDCl₃) Chemical Shift (ppm) | This compound (in D₂O) Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | ~12.0 | Absent | singlet |
| α-CH₂ | ~2.2-2.4 | ~2.1-2.3 | triplet |
| β-CH₂ | ~1.6-1.8 | ~1.5-1.7 | multiplet |
| Ureido Ring N-H | ~5.0-6.5 | ~4.5-6.0 (may exchange with D₂O) | singlet |
| Thiophene Ring Protons | ~2.7-4.5 | ~2.6-4.4 | multiplet |
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbon of the carboxylate group in this compound will resonate at a slightly different chemical shift compared to the carboxylic acid carbon in biotin. Generally, the carboxylate carbon is expected to be slightly more shielded (appear at a lower ppm value).
| Carbon Environment | Biotin Chemical Shift (ppm) | This compound Expected Chemical Shift (ppm) |
| -COO⁻/COOH | ~175-185 | ~178-188 |
| Ureido Ring C=O | ~163 | ~163 |
| Aliphatic & Ring Carbons | ~25-62 | ~25-62 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure.
NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the analysis can provide the mass of the intact salt or its constituent ions.
Expected Ions:
In negative ion mode, the spectrum will be dominated by the biotinate (B1238845) anion. In positive ion mode, sodium adducts of the biotin molecule may be observed. The presence of high salt concentrations can sometimes lead to ion suppression or the formation of salt clusters.
| Ion | Expected m/z | Ionization Mode |
| [Biotin-H]⁻ | 243.08 | Negative |
| [Biotin+Na]⁺ | 267.07 | Positive |
| [this compound+Na]⁺ | 289.05 | Positive |
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically a mixture of water and methanol (B129727) or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion capillary, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
UV-Visible (UV-Vis) Spectroscopy
Biotin and its sodium salt do not possess strong chromophores that absorb light in the near-UV and visible regions. The primary absorption is typically observed at lower wavelengths (around 200-215 nm), corresponding to n→π* transitions of the carbonyl groups. The conversion of the carboxylic acid to a carboxylate is not expected to significantly alter the UV-Vis spectrum. Therefore, UV-Vis spectroscopy is not a primary method for structural elucidation of this compound but can be used for quantification through indirect methods, such as in kinetic assays where biotin catalyzes a color-changing reaction.
Experimental Protocol: UV-Vis for Indirect Quantification
-
Reaction Setup: A reaction mixture is prepared where this compound catalyzes a reaction that produces a change in absorbance at a specific wavelength (e.g., the reaction between sodium azide (B81097) and tri-iodide).
-
Standard Curve: A series of solutions with known concentrations of this compound are prepared and their reaction rates are measured by monitoring the change in absorbance over time. A standard curve of concentration versus absorbance change is plotted.
-
Sample Analysis: The unknown sample containing this compound is subjected to the same reaction, and its absorbance change is measured.
-
Quantification: The concentration of this compound in the unknown sample is determined by interpolating its absorbance change on the standard curve.
Signaling Pathways and Logical Relationships
Biotin itself does not have a direct signaling pathway in the way that hormones or neurotransmitters do. Its primary role is as a covalently bound coenzyme for carboxylase enzymes. However, we can visualize the logical relationship in its biochemical function.
Biochemical Role of Biotin as a Coenzyme.
Conclusion
The spectroscopic analysis of this compound relies on a suite of complementary techniques. FT-IR is highly effective for confirming the presence of the carboxylate group, while NMR provides detailed structural information and confirms the absence of the acidic proton. Mass spectrometry is essential for determining the molecular weight and confirming the ionic composition. Although UV-Vis spectroscopy is not a primary tool for structural analysis, it is valuable for quantitative measurements. The detailed protocols and data presented in this guide offer a comprehensive framework for the characterization of this compound compounds in research and industrial settings.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound salt | C10H15N2NaO3S | CID 24892859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Biotin Sodium: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Properties, Biochemical Roles, and Experimental Applications
Introduction
Biotin (B1667282) sodium, the sodium salt of biotin (Vitamin B7), is a water-soluble B-complex vitamin that serves as an essential coenzyme for five carboxylase enzymes in humans. These enzymes play critical roles in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids.[1][2][3] Its unique and high-affinity interaction with avidin (B1170675) and streptavidin has made it an indispensable tool in a vast array of life science research and drug development applications, from immunoassays to targeted drug delivery.[4][5] This technical guide provides a comprehensive overview of the physicochemical properties of biotin sodium, its core biochemical mechanisms, and detailed protocols for its application in experimental settings.
Physicochemical Properties
This compound is a stable, water-soluble form of biotin, making it suitable for a wide range of in vitro and in vivo applications. Below is a summary of its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 56085-82-6 | |
| Molecular Formula | C10H15N2NaO3S | |
| Molecular Weight | 266.29 g/mol | |
| IUPAC Name | sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
Core Biochemical Mechanisms and Signaling Pathways
Biotin's primary role in cellular metabolism is as a covalently bound coenzyme for carboxylase enzymes. The process of attaching biotin to its target enzymes is known as biotinylation and is catalyzed by holocarboxylase synthetase (HCS).
The Biotin Cycle and Carboxylation Reactions
The biotin cycle involves the covalent attachment of biotin to apocarboxylases by HCS to form active holocarboxylases. When these enzymes are degraded, biotinidase releases biotin for reuse. The core function of biotin-dependent carboxylases is to catalyze carboxylation reactions, a process that occurs in two main steps. First, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the biotin cofactor. Second, the carboxyltransferase (CT) domain transfers the activated carboxyl group from carboxybiotin to a substrate.
Below is a diagram illustrating the general mechanism of biotin-dependent carboxylases.
References
- 1. What is the mechanism of Biotin? [synapse.patsnap.com]
- 2. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
The Role of Biotin Sodium in Gene Regulation and Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), a water-soluble B vitamin, has long been recognized for its essential role as a cofactor for carboxylase enzymes, which are critical for intermediary metabolism. However, a growing body of evidence reveals a more complex and nuanced role for biotin in cellular processes, extending to the direct and indirect regulation of gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms by which biotin, often administered as biotin sodium for enhanced solubility and bioavailability, influences gene regulation. We will delve into its canonical role in metabolism, its epigenetic functions through histone biotinylation, and its involvement in key signaling pathways. This guide presents quantitative data, detailed experimental protocols, and visual representations of molecular interactions to equip researchers with a comprehensive understanding of biotin's impact on the genetic machinery.
Introduction: Beyond a Simple Cofactor
Traditionally, biotin's primary function was understood to be its covalent attachment to five mammalian carboxylases, a process catalyzed by holocarboxylase synthetase (HCS)[1][2]. These enzymes, including acetyl-CoA carboxylase (ACC), pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC), are indispensable for fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids[1][2]. However, research over the past few decades has illuminated biotin's capacity to modulate the expression of a vast array of genes, influencing processes such as cell proliferation, immune function, and cellular homeostasis[3]. These effects are mediated through several interconnected mechanisms, which will be the core focus of this guide.
Biotin's Influence on Gene Expression: Quantitative Insights
Biotin supplementation has been shown to significantly alter the expression of numerous genes, particularly those involved in the immune response and metabolism. The following tables summarize key quantitative findings from studies investigating the effects of biotin on gene expression.
Table 1: Effect of Biotin Supplementation on Cytokine and Enzyme mRNA Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Gene | Fold Change in mRNA Abundance (Post-Biotin vs. Pre-Biotin) | Reference |
| Interferon-gamma (IFN-γ) | 4.3 | |
| Interleukin-1beta (IL-1β) | 5.6 | |
| Interleukin-4 (IL-4) | -6.8 (decreased) | |
| 3-methylcrotonyl-CoA carboxylase (MCC) | 8.9 |
Data from a study involving healthy adults supplemented with 8.8 µmol biotin/day for 21 days. PBMCs were stimulated ex vivo with concanavalin (B7782731) A.
Epigenetic Regulation: The Role of Histone Biotinylation
One of the most direct mechanisms by which biotin influences gene expression is through the post-translational modification of histones. This process, known as histone biotinylation, involves the covalent attachment of biotin to specific lysine (B10760008) residues on histone tails, a reaction also catalyzed by holocarboxylase synthetase (HCS) and potentially biotinidase.
Biotinylation of histones can alter chromatin structure, thereby affecting DNA accessibility for transcription factors and the transcriptional machinery. This epigenetic mark is associated with both gene repression and activation, depending on the specific histone and lysine residue involved.
Table 2: Identified Histone Biotinylation Sites and Their Proposed Functions
| Histone | Site | Proposed Function(s) | References |
| H2A | Lys9 | Gene silencing, repression of retrotransposons | |
| H2A | Lys13 | Unknown | |
| H3 | Lys4 | Gene expression | |
| H3 | Lys9 | Gene expression | |
| H3 | Lys18 | Gene expression | |
| H4 | Lys8 | Gene silencing, heterochromatin formation | |
| H4 | Lys12 | DNA damage response, gene silencing, repression of retrotransposons |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Biotinylated Histones
This protocol outlines the key steps for performing a Chromatin Immunoprecipitation (ChIP) assay to identify genomic regions associated with biotinylated histones.
I. Cell Cross-linking and Lysis
-
Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine (B1666218) to a final concentration of 125 mM to quench the formaldehyde.
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors to release the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Isolate the nuclei and lyse them to release chromatin. Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type and instrument.
II. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the biotinylated histone of interest (e.g., anti-H4K12bio). Include a negative control with a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
III. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluate at 65°C for at least 6 hours in the presence of high salt (e.g., 0.2 M NaCl).
-
Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
IV. Analysis
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific to target genomic regions to determine the enrichment of biotinylated histones.
-
ChIP-Sequencing (ChIP-Seq): For genome-wide analysis, prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Biotin-Mediated Signaling Pathways in Gene Regulation
Beyond direct epigenetic modifications, biotin influences gene expression by modulating the activity of several key signaling pathways.
The Soluble Guanylate Cyclase (sGC) - cGMP - Protein Kinase G (PKG) Pathway
Biotin, through its intermediate biotinyl-AMP synthesized by HCS, can activate soluble guanylate cyclase (sGC). This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG). This pathway has been implicated in the regulation of genes involved in biotin metabolism and utilization.
Caption: Biotin-dependent activation of the sGC-cGMP-PKG signaling pathway.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Studies have shown that biotin status can influence NF-κB activity. Biotin deficiency has been associated with increased nuclear translocation and activity of NF-κB, leading to the expression of anti-apoptotic genes. Conversely, biotin supplementation has been shown to reduce NF-κB activation, thereby preventing the production of inflammatory cytokines.
Caption: Biotin's inhibitory effect on the NF-κB signaling pathway.
The mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Recent evidence suggests a link between biotin and mTORC1 signaling. Biotin deficiency has been shown to activate the mTOR signaling pathway in human CD4+ T lymphocytes, leading to enhanced secretion of pro-inflammatory cytokines.
Caption: Activation of the mTORC1 signaling pathway by biotin deficiency.
Methodologies for Studying Biotin-Dependent Gene Regulation
Quantifying Gene Expression Changes
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and widely used technique to measure changes in mRNA levels of specific genes in response to biotin.
Experimental Workflow: RT-qPCR
Caption: Experimental workflow for RT-qPCR analysis of gene expression.
Protocol Outline:
-
RNA Isolation: Extract total RNA from control and biotin-treated cells or tissues using a suitable RNA isolation kit. Ensure RNA integrity and purity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include the cDNA template, gene-specific primers for the target and a reference gene (e.g., GAPDH, ACTB), a fluorescent dye (e.g., SYBR Green) or a probe, and DNA polymerase.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative fold change in gene expression using the ΔΔCt method.
Table 3: Example qPCR Primers for Human Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| IFN-γ | (Sequence not provided) | (Sequence not provided) | |
| IL-1β | (Sequence not provided) | (Sequence not provided) | (General reference) |
| IL-4 | (Sequence not provided) | (Sequence not provided) | |
| MCC | (Sequence not provided) | (Sequence not provided) | (General reference) |
Note: Specific primer sequences should be designed and validated according to standard guidelines.
Analyzing Transcription Factor Activity
Nuclear Extraction and Western Blotting can be used to assess the nuclear translocation of transcription factors like NF-κB.
Protocol Outline:
-
Cell Treatment: Treat cells with and without biotin.
-
Nuclear Extraction: Isolate nuclear and cytoplasmic fractions using a nuclear extraction kit or a protocol based on differential centrifugation with hypotonic and hypertonic buffers.
-
Protein Quantification: Determine the protein concentration of both fractions using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific to the transcription factor of interest (e.g., anti-p65 for NF-κB) and loading controls for each fraction (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).
Conclusion and Future Directions
The role of biotin in gene regulation is a rapidly evolving field of research. It is now clear that biotin's influence extends far beyond its classical function as a metabolic cofactor. Through histone biotinylation and the modulation of key signaling pathways, biotin exerts a profound effect on the expression of a wide range of genes. This technical guide has provided a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols.
Future research should focus on elucidating the precise interplay between different biotin-dependent regulatory mechanisms. The development of more specific tools and techniques, such as high-resolution ChIP-seq for biotinylated histones and targeted analysis of the biotin-responsive elements in gene promoters, will be crucial for a deeper understanding of this vitamin's role in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies for a variety of conditions, from metabolic disorders to inflammatory diseases and cancer.
References
An In-depth Technical Guide to In Vivo and In Vitro Studies of Biotin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo and in vitro research surrounding biotin (B1667282), with a particular focus on its sodium-dependent transport mechanisms, herein referred to as "biotin sodium" transport. Biotin, also known as vitamin B7 or vitamin H, is a water-soluble B-complex vitamin essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] Its transport and cellular uptake are critically dependent on sodium gradients, making the study of its sodium-coupled transport fundamental to understanding its biological activity.
Cellular Uptake and Transport of Biotin: The Role of Sodium
The absorption and cellular uptake of biotin are primarily mediated by the Sodium-dependent Multivitamin Transporter (SMVT), a protein encoded by the SLC5A6 gene.[1][3][4] This transporter is responsible for the uptake of biotin, as well as pantothenic acid and lipoic acid, across the cell membrane in a sodium-dependent manner.
In Vitro Evidence for Sodium-Dependent Transport:
Studies using various cell models have elucidated the mechanism of biotin uptake. In human-derived intestinal epithelial Caco-2 cells and colonic epithelial NCM460 cells, biotin uptake is a carrier-mediated process that is dependent on a sodium gradient. Research utilizing brush-border membrane vesicles from rabbit kidney cortex further demonstrated that an inwardly directed Na+ gradient stimulates biotin uptake, leading to its accumulation against a concentration gradient. This process is electrogenic, meaning it is influenced by the membrane potential.
In Vivo Corroboration:
In vivo studies in humans have confirmed that the large intestine is capable of absorbing biotin, a process also mediated by a sodium-dependent mechanism. This is significant as the gut microbiota synthesizes a considerable amount of biotin.
Quantitative Data from Biotin Transport Studies
The following tables summarize key quantitative data from various in vitro studies on biotin transport, highlighting the kinetics and sodium dependency.
| Parameter | Cell/Tissue Model | Value | Reference |
| Apparent Km | Rabbit Kidney Cortex Brush-Border Membrane Vesicles | 28 µM | |
| Apparent Km | Human Colonic Epithelial NCM460 Cells | 19.7 µM | |
| Na+:Biotin Coupling Ratio | Human Colonic Epithelial NCM460 Cells | 1:1 |
Table 1: Kinetic Parameters of Sodium-Dependent Biotin Transport
| Inhibitor | Concentration | Cell/Tissue Model | Effect | Reference |
| Thioctic Acid (Lipoic Acid) | 50 µM | Rabbit Kidney Cortex Brush-Border Membrane Vesicles | Significant inhibition of Na+-dependent biotin uptake | |
| Pantothenic Acid | - | Human Intestinal Epithelial Cells | Competitive inhibition | |
| Phorbol 12-myristate 13-acetate (PMA) | - | Human Colonic Epithelial NCM460 Cells | Significant inhibition of biotin uptake | |
| Staurosporine (PKC inhibitor) | - | Human Colonic Epithelial NCM460 Cells | Slight, but significant, increase in biotin uptake |
Table 2: Inhibition of Sodium-Dependent Biotin Transport
Signaling Pathways Modulated by Biotin
Biotin is not only a coenzyme but also a signaling molecule that can modulate gene expression. The active form of biotin, biotinyl-AMP, is reported to activate soluble guanylate cyclase (sGC), initiating a signaling cascade. Furthermore, biotin deficiency has been shown to enhance the inflammatory response of human dendritic cells by impairing the activation of the AMPK signaling pathway. In mice, dietary biotin supplementation has been found to augment the c-kit receptor and pERK1/2 and pAKT signaling pathways in the testes, which are involved in cell proliferation.
Caption: Cellular uptake and signaling pathway of biotin.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in biotin research.
4.1. In Vitro Biotin Uptake Assay in Cultured Cells (e.g., Caco-2, NCM460)
This protocol is designed to measure the rate of biotin uptake into cultured epithelial cells and to determine the dependency on sodium.
-
Cell Culture: Culture human intestinal Caco-2 or colonic NCM460 cells in appropriate media and conditions until they form confluent monolayers.
-
Preparation: Wash the cell monolayers three times with a pre-warmed Krebs-Ringer buffer. The standard buffer contains NaCl, while for sodium-free conditions, NaCl is replaced with an equimolar concentration of choline (B1196258) chloride.
-
Uptake Initiation: Incubate the cells at 37°C in the Krebs-Ringer buffer (with or without sodium) containing a known concentration of [³H]-biotin and unlabeled biotin.
-
Uptake Termination: After a specified time (e.g., 3-5 minutes for initial rate measurements), stop the uptake by adding ice-cold Krebs-Ringer buffer and washing the cells three times.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Neutralize the lysate and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein content of the cell lysate. Calculate the rate of biotin uptake (in pmol/mg protein/min). Compare the uptake rates in the presence and absence of sodium to determine sodium dependency.
Caption: Workflow for an in vitro biotin uptake assay.
4.2. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of biotin.
-
Animal Model: Use adult male Sprague-Dawley rats, acclimated to the laboratory environment for at least one week.
-
Dosing: Administer a single oral dose of biotin dissolved in a suitable vehicle (e.g., water or saline). A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Biotin Analysis: Quantify the concentration of biotin in the plasma samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Toxicology and Safety Assessment
Biotin is generally considered safe, with no evidence of toxicity at high intakes in humans. However, toxicological studies have been conducted to establish safety limits.
| Study Type | Animal Model | Dose/Concentration | Result | Reference |
| Acute Oral Toxicity (LD50) | Rats | > 5000 mg/kg (Magnesium Biotinate) | No mortality or clinical signs | |
| 90-Day Oral Toxicity (NOAEL) | Sprague-Dawley Rats | 600 mg/kg/day (Magnesium Biotinate) | No observed adverse effects | |
| Ocular Irritation | Rabbit | 0.1% at pH 7.3 | Slight, transient irritation | |
| Mutagenicity (Bacterial) | - | - | Not mutagenic |
Table 3: Summary of Toxicological Data for Biotin and its Salts
It is important to note that high doses of biotin can interfere with certain laboratory immunoassays that utilize the streptavidin-biotin interaction, potentially leading to erroneous results.
Clinical Research and Therapeutic Applications
Clinical trials have investigated the therapeutic potential of high-dose biotin for various conditions. One notable area of research has been in the treatment of progressive multiple sclerosis (MS). While an initial pilot study showed positive results, a subsequent randomized, double-blind, placebo-controlled trial did not find that high-dose biotin was effective in reducing disability in people with MS.
A clinical trial is planned to evaluate the effectiveness of biotin and this compound for children with metabolic disorders such as methylcrotonylglycinuria and biotinidase deficiency, comparing a commercial biotin drug with a chewable formulation.
Conclusion and Future Directions
The transport of biotin is intrinsically linked to sodium, a fundamental concept for understanding its bioavailability and cellular function. In vitro studies have been instrumental in characterizing the sodium-dependent multivitamin transporter (SMVT) as the primary mechanism for biotin uptake. In vivo research has confirmed these findings and provided insights into the pharmacokinetics and safety of biotin. While high-dose biotin has been explored for therapeutic purposes, further research is needed to fully elucidate its efficacy in various disease states. Future studies should continue to investigate the regulation of SMVT and the downstream signaling effects of biotin to uncover new therapeutic avenues.
References
Methodological & Application
Application Notes and Protocols for Protein Biotinylation using Biotin Sodium Salt (Sulfo-NHS-Biotin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology, drug discovery, and diagnostics. The exceptionally high affinity between biotin (Vitamin H) and streptavidin/avidin (Kd = 10-15 M) forms one of the strongest known non-covalent interactions in nature. This robust interaction is leveraged for a multitude of applications including protein purification, detection, and immobilization.[1][2][3][4]
This document provides a detailed protocol for the biotinylation of proteins using a water-soluble sodium salt of an N-hydroxysuccinimide (NHS) ester of biotin, such as Sulfo-NHS-Biotin. These reagents specifically react with primary amines (-NH₂) on proteins, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds.[4][5] The inclusion of a sulfonyl group on the NHS ring increases the reagent's water solubility, allowing for biotinylation to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[6][7]
Applications in Research and Drug Development
Biotinylated proteins are instrumental in various stages of research and pharmaceutical development:
-
Drug Discovery and Screening: Biotinylated proteins can be immobilized on streptavidin-coated surfaces to screen for binding partners, such as small molecule inhibitors or therapeutic antibodies.[1][8]
-
Targeted Drug Delivery: Biotin can serve as a targeting ligand to deliver conjugated drugs to cells or tissues that overexpress biotin receptors.[8][9][]
-
Immunoassays: The high specificity of the biotin-streptavidin interaction enhances the sensitivity of assays like ELISA and Western blotting.[9][11]
-
Affinity Purification: Biotin-tagged proteins can be efficiently isolated from complex mixtures like cell lysates using streptavidin-conjugated beads.[1][][12]
-
Cell Surface Labeling: Membrane-impermeable biotinylation reagents, such as Sulfo-NHS-Biotin, are used to selectively label and study cell surface proteins.[9][13]
Experimental Design and Optimization
Successful protein biotinylation requires careful consideration of several experimental parameters. The optimal conditions will vary depending on the specific protein and the desired degree of biotinylation.
Key Parameters for Optimization
| Parameter | Recommended Range | Notes |
| Biotin Reagent:Protein Molar Ratio | 5:1 to 100:1 | A 20-fold molar excess is a common starting point.[6][14] Lower protein concentrations may require a higher molar excess.[6][15] It is advisable to test a range of ratios to determine the optimal level of biotinylation.[14] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[6][16][17] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[14][16] |
| pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH, where primary amines are deprotonated and more nucleophilic.[14][18] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours at 4°C | Longer incubation times may be necessary for less concentrated protein solutions or to achieve a higher degree of labeling.[6][14] |
| Quenching Reagent | 50 mM Tris or Glycine | Added after the reaction to consume any unreacted biotinylation reagent.[14][18] |
Protocol: Protein Biotinylation with Sulfo-NHS-Biotin
This protocol provides a general procedure for biotinylating a protein in solution using a water-soluble Sulfo-NHS-Biotin reagent.
Materials
-
Purified protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Sulfo-NHS-Biotin (or a derivative with a spacer arm, e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (optional, for preparing stock solutions of non-sulfo NHS-biotin)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or dialysis cassettes for purification
Procedure
-
Preparation of Protein Sample:
-
Preparation of Biotinylation Reagent:
-
Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]
-
Immediately before use, prepare a stock solution of the Sulfo-NHS-Biotin in water or the reaction buffer (e.g., 10 mg/mL).[6] Sulfo-NHS-biotin is susceptible to hydrolysis in aqueous solutions, so the stock solution should be used without delay.[5]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess over the protein. A starting point of a 20-fold molar excess is recommended.[14]
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing primary amines. Typically, Tris buffer is added to a final concentration of 50 mM.[14]
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Visualizing the Process
Caption: Experimental workflow for protein biotinylation.
Caption: Chemical reaction of Sulfo-NHS-Biotin with a primary amine on a protein.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. goldbio.com [goldbio.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. apexbt.com [apexbt.com]
- 8. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 11. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Surface protein biotinylation [protocols.io]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. sartorius.com [sartorius.com]
- 17. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 18. vectorlabs.com [vectorlabs.com]
Application Notes: Biotinylation for Cell Surface Protein Labeling
Introduction
The selective labeling and subsequent isolation of cell surface proteins are crucial for understanding a vast array of biological processes, including signal transduction, cell-cell adhesion, and receptor trafficking. These proteins are also primary targets for drug development and serve as valuable biomarkers for various diseases.[1] Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful and widely used technique for this purpose.[2]
The key to specifically labeling cell surface proteins lies in using a membrane-impermeable biotinylation reagent. While the user specified "Biotin sodium" (the sodium salt of Vitamin B7), the standard reagents for this application are water-soluble, membrane-impermeable derivatives of biotin.[3] The most common and effective of these is Sulfo-NHS-Biotin (N-hydroxysulfosuccinimidobiotin).[4][5] The addition of a charged sulfonate group (-SO3-) prevents the molecule from crossing the plasma membrane, ensuring that only proteins exposed on the cell exterior are labeled.
NHS-activated biotins react efficiently and specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. Once labeled, the biotin tag serves as a high-affinity handle for detection or purification using avidin (B1170675) or streptavidin proteins, which bind to biotin with extraordinary strength and specificity.
Principle of the Method
The workflow involves three main stages:
-
Biotinylation: Intact cells are incubated with a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-Biotin) under physiological conditions. The reagent reacts with primary amines on the extracellular domains of membrane proteins.
-
Enrichment: After quenching the reaction, the cells are lysed. The biotinylated proteins are then captured from the total cell lysate using immobilized avidin or streptavidin (e.g., agarose (B213101) beads). Unbound, intracellular proteins are washed away.
-
Analysis: The captured cell surface proteins are eluted from the beads and analyzed by various downstream methods, such as Western blotting to study a specific protein or mass spectrometry for large-scale proteomic profiling.
Applications in Research and Drug Development
-
Proteomic Profiling: Identification and quantification of the entire cell surface proteome to discover novel biomarkers or drug targets.
-
Receptor Trafficking Studies: Monitoring the internalization and recycling of cell surface receptors in response to stimuli.
-
Analysis of Membrane Polarity: Differentiating the protein compositions of apical and basolateral domains in polarized epithelial cells.
-
Drug Target Validation: Confirming the surface expression of a target protein in a specific cell type or disease state.
Visualizations
Chemical Reaction
Caption: Reaction of Sulfo-NHS-Biotin with a primary amine on a cell surface protein.
Experimental Workflow
Caption: General experimental workflow for labeling and isolating cell surface proteins.
Application in Receptor Endocytosis Study
Caption: Using cleavable biotin to specifically isolate and quantify internalized proteins.
Protocols
Protocol 1: Cell Surface Protein Biotinylation and Pulldown
This protocol provides a general method for labeling cell surface proteins on either adherent or suspension cells, followed by enrichment for analysis.
Materials and Reagents
-
Cells: Adherent or suspension cells (~1-5 x 10^7 cells per sample)
-
Biotinylation Reagent: EZ-Link™ Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific, Pierce)
-
Buffers and Solutions:
-
Phosphate-Buffered Saline, pH 8.0 (PBS): Ice-cold
-
Quenching Buffer: 100 mM Glycine or Tris in PBS, ice-cold
-
Lysis Buffer: RIPA buffer or other appropriate buffer containing protease inhibitors
-
-
Enrichment: NeutrAvidin or Streptavidin Agarose Beads
-
Equipment: Rocking platform, refrigerated centrifuge, standard Western blot or mass spectrometry equipment.
Experimental Procedure
Step 1: Cell Preparation
-
For Adherent Cells: Grow cells to 80-90% confluency in culture plates.
-
For Suspension Cells: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and count them.
Step 2: Biotinylation
-
Wash cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media. For adherent cells, aspirate the media and gently add PBS. For suspension cells, gently resuspend the pellet in PBS and centrifuge between washes.
-
Prepare the biotinylation reagent solution immediately before use. Dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5 - 1.0 mg/mL.
-
For adherent cells, add enough biotin solution to cover the cell monolayer. For suspension cells, resuspend the cell pellet to a concentration of ~25 x 10^6 cells/mL in the biotin solution.
-
Incubate on a rocking platform for 30 minutes at 4°C to label the surface proteins.
Step 3: Quenching
-
Aspirate the biotin solution and quench the reaction by adding ice-cold Quenching Buffer.
-
Incubate for 10-15 minutes at 4°C with gentle rocking to ensure any unreacted biotin reagent is neutralized.
-
Wash the cells three times with ice-cold PBS (pH 7.4).
Step 4: Cell Lysis
-
Add ice-cold Lysis Buffer to the cells. For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is the total protein lysate.
-
(Optional) Reserve a small aliquot of the supernatant ("Input" or "Total Lysate" fraction) for later analysis.
Step 5: Enrichment of Biotinylated Proteins
-
Prepare the NeutrAvidin/Streptavidin beads by washing them three times in Lysis Buffer.
-
Add the clarified cell lysate to the washed beads.
-
Incubate for 2-3 hours or overnight at 4°C on a rotator.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and collect the supernatant. This fraction contains the non-biotinylated (intracellular) proteins.
-
Wash the beads extensively (3-5 times) with ice-cold Lysis Buffer to remove non-specifically bound proteins.
Step 6: Elution and Analysis
-
Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and heating at 70-95°C for 10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant, which contains the enriched cell surface proteins.
-
Analyze the "Input", "Non-biotinylated", and "Eluted Surface Protein" fractions by Western blot or prepare for mass spectrometry analysis.
Data Presentation
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value | Rationale / Notes | Source(s) |
| Reagent | Sulfo-NHS-Biotin | Membrane-impermeable due to charged sulfo-group, ensuring surface-specific labeling. | |
| Reagent Concentration | 0.5 - 1.0 mg/mL in PBS | Provides efficient labeling. Higher concentrations may be needed but should be optimized. | |
| Cell Density (Suspension) | ~25 x 10^6 cells/mL | A concentrated cell suspension requires less reagent and is more efficient. | |
| Reaction Buffer | Ice-cold PBS, pH 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly alkaline pH. pH 8.0 is common. | |
| Reaction Temperature | 4°C (on ice) | Minimizes membrane turnover and endocytosis, ensuring only surface proteins are labeled. | |
| Reaction Time | 30 minutes | Sufficient for labeling without causing significant cell death. | |
| Quenching Agent | 50-100 mM Glycine or Tris | Contains primary amines that react with and neutralize excess biotin reagent. |
Table 2: Example Quantitative Results from Western Blot Analysis
This table shows hypothetical densitometry data demonstrating the successful enrichment of a known cell surface protein (EGFR) versus a known cytosolic protein (GAPDH).
| Protein Target | Total Lysate (Input) | Intracellular Fraction (Unbound) | Surface Fraction (Eluted) | Enrichment Factor (Surface/Input) |
| EGFR (Surface Protein) | 100% | 15% | 85% | 8.5x |
| GAPDH (Cytosolic Protein) | 100% | 98% | 2% | 0.2x |
Data are represented as a percentage of the total signal from the input fraction. The enrichment factor indicates the relative concentration of the protein in the final surface fraction compared to the starting lysate.
References
- 1. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. store.sangon.com [store.sangon.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Biotin Sodium in Enzyme-Linked Immunosorbent Assays (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a complex mixture. The sensitivity and specificity of an ELISA are paramount for accurate results. One of the most effective methods for enhancing the sensitivity of an ELISA is the incorporation of the biotin-streptavidin system. This application note provides a comprehensive overview and detailed protocols for the use of biotin (B1667282) sodium (commonly referred to as biotin) in ELISA, tailored for researchers, scientists, and drug development professionals.
The core of this technology lies in the extraordinarily high affinity between biotin (a small vitamin) and streptavidin (a protein isolated from Streptomyces avidinii). This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it a highly stable and specific amplification step in the ELISA workflow.[1][2][3] By biotinylating a detection antibody, it can be subsequently targeted by a streptavidin-enzyme conjugate, leading to a significant amplification of the signal compared to a conventional ELISA where the enzyme is directly conjugated to the secondary antibody.
Principle of Biotin-Streptavidin ELISA
The fundamental principle of a biotin-streptavidin ELISA involves the use of a biotinylated detection antibody. After the capture and detection antibodies have bound to the target antigen, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase, streptavidin-HRP) is added. Each streptavidin molecule has four binding sites for biotin, allowing for the binding of multiple enzyme molecules to a single biotinylated antibody. This multi-enzyme complex leads to a substantial increase in the enzymatic activity at the site of the antigen-antibody interaction, resulting in a stronger signal upon the addition of the substrate. This signal amplification can lead to a 2 to 5-fold increase in sensitivity compared to direct or indirect ELISAs.[3]
Advantages of Using Biotin in ELISA
-
Signal Amplification: The primary advantage is the significant enhancement of the detection signal, allowing for the detection of low-abundance analytes.[4]
-
High Specificity and Affinity: The biotin-streptavidin interaction is highly specific and possesses an extremely high affinity, minimizing non-specific binding and background noise.
-
Versatility: Biotinylation techniques can be applied to various ELISA formats, including direct, indirect, and sandwich assays.
-
Cost-Effectiveness: In some applications, using biotinylated antibodies can be more cost-effective than using directly enzyme-conjugated primary antibodies, especially when multiple primary antibodies are used with a single streptavidin-enzyme conjugate.
Data Presentation
The use of a biotin-streptavidin system in ELISA can lead to a dramatic increase in assay sensitivity. The following table summarizes the quantitative comparison between a standard ELISA and biotin-amplified ELISA formats.
| Assay Format | Relative Sensitivity Increase (compared to standard ELISA) | Reference |
| Standard ELISA | 1x | |
| Biotin/Avidin (B1170675) (BA) ELISA | 4134x | |
| Biotin/Avidin/Biotin (BAB) ELISA | 1173x |
Experimental Protocols
Protocol for Antibody Biotinylation using NHS-Ester Chemistry
This protocol describes the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester of biotin. NHS esters react with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of the antibody) to form stable amide bonds.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer like PBS)
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Dialyze or buffer exchange the antibody into the Reaction Buffer. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the antibody for biotinylation.
-
Biotin-NHS Ester Preparation: Immediately before use, dissolve the Biotin-NHS ester in a small amount of DMSO or DMF to create a 10 mg/mL stock solution.
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-NHS ester stock solution. A molar excess of 10-20 fold of biotin to antibody is a good starting point. The optimal ratio may need to be determined empirically.
-
Slowly add the calculated amount of the Biotin-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted Biotin-NHS ester.
-
Purification: Remove excess, unreacted biotin by using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) is recommended for frozen storage.
Protocol for Determining the Degree of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per antibody molecule.
Principle:
HABA dye binds to avidin, producing a complex with a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.
Materials:
-
Biotinylated antibody sample
-
HABA/Avidin pre-mixed solution or individual reagents
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or microplate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare a solution of HABA and avidin in PBS.
-
Measure Baseline Absorbance:
-
Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A500_HABA/Avidin).
-
-
Measure Sample Absorbance:
-
Add a small, known volume of the purified biotinylated antibody to the HABA/Avidin solution.
-
Mix well and incubate for a few minutes.
-
Measure the absorbance at 500 nm (A500_Sample).
-
-
Calculation: The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the change in absorbance. Several online calculators are also available for this purpose.
Protocol for a Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines a typical sandwich ELISA workflow employing a biotin-streptavidin detection system.
Materials:
-
ELISA plate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with wash buffer.
-
Antigen Incubation: Add antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add stop solution to each well to stop the color development.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow of a sandwich ELISA using biotin-streptavidin detection.
Caption: The tetrameric structure of streptavidin allows binding to four biotin molecules.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Detection antibody or streptavidin-HRP concentration too high- Endogenous biotin in samples (e.g., liver, kidney) | - Increase blocking time or try a different blocking agent- Optimize the concentration of the detection antibody and streptavidin-HRP- Use an avidin/biotin blocking step before adding the biotinylated antibody |
| Low Signal | - Inefficient antibody biotinylation- Suboptimal concentrations of reagents- Reduced antibody affinity after biotinylation | - Verify the degree of biotinylation using the HABA assay- Perform a titration of all reagents (capture Ab, antigen, detection Ab, streptavidin-HRP)- Test different biotinylation ratios or use a different biotinylation reagent with a longer spacer arm |
| High Well-to-Well Variability | - Inconsistent pipetting- Inadequate washing- Uneven temperature during incubation | - Use calibrated pipettes and ensure proper technique- Ensure all wells are washed thoroughly and consistently- Use a plate sealer and incubate in a temperature-controlled environment |
Conclusion
The use of biotin sodium in ELISA, through the biotin-streptavidin amplification system, is a robust and highly effective method for increasing assay sensitivity and specificity. By following the detailed protocols for antibody biotinylation, quantification of biotin incorporation, and the ELISA procedure itself, researchers can significantly enhance the performance of their immunoassays. Careful optimization of reagent concentrations and attention to potential sources of interference are crucial for achieving reliable and reproducible results in research and drug development applications.
References
- 1. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. applications.emro.who.int [applications.emro.who.int]
Application Notes: Biotin Sodium Conjugation to Antibodies and Other Proteins
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (Vitamin B7), to a molecule such as a protein or antibody.[1][2] This technique is a cornerstone in life sciences research and drug development due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin (Dissociation constant (Kd) ≈ 10⁻¹⁵ M).[3][4] This bond is one of the strongest known in nature; it forms rapidly and is resistant to extremes in pH, temperature, and denaturing agents.[2][5]
The small size of the biotin molecule (244.3 Da) allows it to be conjugated to proteins, often without significantly altering their biological function.[4][] The most common method for biotinylating proteins involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (-NH₂) found on the side chains of lysine (B10760008) residues and the N-terminus of the protein to form stable amide bonds.[1][7] Water-soluble versions, such as Sulfo-NHS-Biotin, are particularly useful as they allow for conjugation in aqueous buffers without organic solvents and are membrane-impermeable, making them ideal for labeling cell surface proteins.[7][8][9]
Biotinylated proteins are instrumental in a wide array of applications, including:
-
Immunoassays: Used in ELISA, Western blotting, and immunohistochemistry for highly sensitive detection.[1]
-
Affinity Purification: Enables the efficient isolation of proteins, protein complexes, or binding partners from complex mixtures using streptavidin-coated resins.[3][10]
-
Cell Separation and Sorting: Biotinylated antibodies can be used to label specific cell populations for isolation via streptavidin-coated magnetic beads or for analysis by flow cytometry.[5]
-
Protein-Protein Interaction Studies: Techniques like proximity labeling (e.g., BioID) use biotinylation to identify proteins in close proximity to a protein of interest within a cellular context.[11]
Chemical Principle of Amine-Reactive Biotinylation
The conjugation process using a Sulfo-NHS ester of biotin involves the nucleophilic attack of a deprotonated primary amine on the protein (e.g., the epsilon-amine of a lysine residue) on the carbonyl carbon of the Sulfo-NHS ester. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, covalently linking biotin to the protein, and the release of N-hydroxysulfosuccinimide.[1][8]
Data & Reagent Selection
The choice of biotinylation reagent is critical and depends on the specific application. Water-soluble Sulfo-NHS esters are preferred for labeling cell surface proteins and for reactions that cannot tolerate organic solvents.[8] The molar ratio of the biotin reagent to the protein in the reaction determines the final degree of labeling.[12]
Table 1: Characteristics of Common Amine-Reactive Biotinylation Reagents
| Feature | NHS-Biotin | Sulfo-NHS-Biotin |
| Solubility | Soluble in organic solvents (DMSO, DMF)[9] | Water-soluble (~10 mM)[8][9] |
| Membrane Permeability | Permeable | Impermeable[7][9] |
| Primary Application | General protein and antibody biotinylation in vitro. | Cell surface protein labeling; reactions sensitive to organic solvents.[7] |
| Reaction pH | 7.0 - 9.0[9] | 7.0 - 9.0[8] |
Table 2: Recommended Molar Excess of Biotin Reagent for Labeling
| Protein Concentration | Molar Excess (Biotin:Protein) | Expected Biotin Molecules per Antibody |
| 1-10 mg/mL | 20-fold | 4 - 6 |
| 50-200 µg/mL | 50-fold | 1 - 3 |
| Data derived from experiments with antibodies (IgG). The optimal ratio should be determined empirically for each protein.[12] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins using Sulfo-NHS-Biotin
This protocol describes a standard method for conjugating biotin to a purified antibody or other protein using a water-soluble Sulfo-NHS-Biotin reagent.
A. Materials and Reagent Preparation
-
Protein Solution: Prepare the antibody or protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0, at a concentration of 1-10 mg/mL.[12][13] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[8][14] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Sulfo-NHS-Biotin Solution: This reagent is moisture-sensitive.[7][8] Equilibrate the vial to room temperature before opening. Immediately before use, dissolve the Sulfo-NHS-Biotin in ultrapure water or PBS to a concentration of 10 mM (e.g., dissolve ~5.4 mg in 1 mL of water for Sulfo-NHS-LC-Biotin, MW=556.59).[12] Do not prepare stock solutions for storage.[8]
-
Quenching Buffer: Prepare a 1 M Tris-HCl or Glycine solution, pH ~8.0.
B. Biotinylation Reaction
-
Calculate the volume of 10 mM Sulfo-NHS-Biotin solution needed to achieve the desired molar excess (see Table 2). For a 20-fold molar excess with 1 mL of a 5 mg/mL IgG solution (MW ~150,000 g/mol ):
-
Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of Biotin needed = (3.33 x 10⁻⁸ mol IgG) x 20 = 6.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin = (6.66 x 10⁻⁷ mol) / (0.01 mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL
-
-
Add the calculated volume of the freshly prepared 10 mM Sulfo-NHS-Biotin solution to the protein solution.[12]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[12]
C. Quenching and Purification
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).[1] Incubate for an additional 15-30 minutes at room temperature.[1]
-
Remove the excess, unreacted biotin and the quenching reagent by dialysis against PBS or by using a desalting column (gel filtration) equilibrated with PBS.[13][15] This step is crucial to prevent interference in downstream applications.[1]
-
Store the purified biotinylated protein under the same conditions as the original, non-biotinylated protein, typically at 4°C for short-term or -20°C for long-term storage.
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
The HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated per protein molecule.[16]
Principle: The HABA dye binds to avidin, producing a complex with a distinct absorbance at 500 nm.[17] Biotin has a much higher affinity for avidin and will displace the HABA dye.[18] This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[16][17]
A. Materials and Procedure
-
HABA/Avidin Solution: Prepare according to the manufacturer's instructions (kits are widely available).
-
Spectrophotometer: Capable of measuring absorbance at 500 nm.
-
Procedure (Cuvette Method): a. Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[16] b. Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (usually within a few minutes).[16] c. Record the final absorbance at 500 nm (A₅₀₀ Sample).[16]
B. Calculation of Biotin-to-Protein Ratio
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (A₅₀₀ HABA/Avidin) - (A₅₀₀ Sample)
-
Calculate the concentration of biotin (mol/L): [Biotin] = ΔA₅₀₀ / (ε_HABA × path length)
-
Where ε_HABA (molar extinction coefficient of the HABA/Avidin complex at 500 nm) is ~34,000 M⁻¹cm⁻¹.[17]
-
Path length is typically 1 cm.
-
-
Calculate the molar concentration of the protein: [Protein] = (Protein concentration in mg/mL) / (Protein MW in g/mol ) × 1000
-
Calculate the Biotin-to-Protein Molar Ratio: Ratio = [Biotin] / [Protein]
-
Remember to account for the dilution of the protein sample in the HABA/Avidin solution (e.g., a 1:10 dilution in this protocol).[16]
-
Troubleshooting Guide
Table 3: Common Issues and Solutions in Protein Biotinylation
| Issue | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Inactive/hydrolyzed NHS-biotin reagent. | Use a fresh vial of the reagent and prepare the solution immediately before use.[1] |
| Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or HEPES.[1] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein, especially for dilute protein solutions.[1] | |
| Protein Precipitation | High concentration of organic solvent (from NHS-biotin stock). | Keep the volume of added biotin stock low (<10% of total reaction volume); use a water-soluble reagent like Sulfo-NHS-Biotin.[1] |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C) for a longer duration.[1] | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to lower the degree of labeling.[13] Alternatively, use a different conjugation chemistry targeting other residues (e.g., sulfhydryls).[14] |
| High Background in Assays | Incomplete removal of excess, unreacted biotin. | Ensure thorough purification of the conjugate using dialysis or a properly sized desalting column.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. akadeum.com [akadeum.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. goldbio.com [goldbio.com]
- 11. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. dianova.com [dianova.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. fishersci.ie [fishersci.ie]
- 18. anaspec.com [anaspec.com]
Application of Biotin Sodium in Affinity Chromatography: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the principles and applications of biotin (B1667282) sodium in affinity chromatography, a powerful technique for the purification of biotinylated molecules. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to guide researchers in successfully employing this methodology.
Introduction
Biotin-streptavidin affinity chromatography is a cornerstone of bioseparation technology, renowned for its high specificity and affinity. The interaction between biotin (Vitamin H) and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This robust interaction forms the basis for a highly selective purification strategy.
Biotin Sodium: For practical laboratory use, biotin is often supplied as its sodium salt. This compound exhibits significantly higher solubility in aqueous solutions compared to biotin, facilitating the preparation of concentrated stock solutions for use in labeling reactions and elution buffers.[3][4] In solution, it is the biotin molecule that interacts with the binding pocket of streptavidin.
This application note will detail the use of biotin-streptavidin affinity chromatography for the purification of biotinylated proteins, a common application in basic research and drug development.
Principle of Biotin-Streptavidin Affinity Chromatography
The fundamental principle lies in the specific capture of a biotin-labeled target molecule by streptavidin immobilized on a solid support (e.g., agarose (B213101) or magnetic beads). The process involves three key stages:
-
Binding: A sample containing the biotinylated target protein is incubated with the streptavidin-conjugated resin. The high affinity between biotin and streptavidin ensures the selective capture of the target protein.
-
Washing: Non-specifically bound impurities are removed by washing the resin with appropriate buffers. The strength of the biotin-streptavidin interaction allows for stringent washing conditions, leading to high purity of the isolated target.
-
Elution: The bound biotinylated protein is recovered from the resin. Due to the strength of the interaction, elution often requires harsh conditions to disrupt the biotin-streptavidin complex.
The overall workflow of a typical biotin-streptavidin affinity chromatography experiment is depicted below.
The molecular interaction between biotin and the streptavidin tetramer is highly specific, with each streptavidin monomer possessing a single biotin-binding site.
Quantitative Data
The performance of biotin-streptavidin affinity chromatography can be quantified by several parameters, including the binding capacity of the resin and the efficiency of different elution methods.
Binding Capacity of Streptavidin Resins
The binding capacity of a streptavidin resin is a measure of the amount of biotin or biotinylated molecule that can be captured per unit volume of resin. This parameter is crucial for scaling purification experiments.
| Resin Type | Ligand | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated BSA) | Reference(s) |
| High Capacity Streptavidin Agarose | Streptavidin | > 120 nmol/mL | 8-10 mg/mL | [5][6][7] |
| Streptavidin Sepharose HP | Streptavidin | > 300 nmol/mL | 6 mg/mL | |
| Streptavidin Magnetic Beads | Streptavidin | Varies by manufacturer | Varies by manufacturer | [8] |
Note: The binding capacity for a specific biotinylated protein will depend on its size and the degree of biotinylation. Larger proteins may experience steric hindrance, leading to a lower effective binding capacity compared to free biotin.[5]
Comparison of Elution Methods
The choice of elution method is critical for recovering the purified protein in a functional state. The following table summarizes common elution strategies and their typical efficiencies.
| Elution Method | Elution Buffer Composition | Conditions | Elution Efficiency | Remarks | Reference(s) |
| Denaturing Elution | 8 M Guanidine-HCl, pH 1.5 | Room Temperature | High (>90%) | Denatures the protein and the streptavidin. Resin is not reusable. | |
| 0.1 M Glycine-HCl, pH 2.0-2.8 | Room Temperature | Moderate to High | Acidic pH can denature sensitive proteins. | [9] | |
| Competitive Elution | 25 mM Biotin in buffer | 95°C for 5 min | 40-60% | Recovers a significant portion of the protein. Heat may affect protein stability. | [10][11] |
| 2 mM Biotin in PBS | Room Temperature | Moderate | Milder conditions, but may result in lower recovery. | [11] | |
| Combined Method | 2% SDS, 25 mM Biotin | 95°C for 5 min | High | Effective elution, but SDS may need to be removed for downstream applications. | [9][10] |
| 95% Formamide, 10 mM EDTA, pH 8.2 | 90°C for 10 min | ~97% (for free biotin) | Harsh conditions, primarily used for nucleic acids. | [12] |
Experimental Protocols
This section provides detailed protocols for the purification of a biotinylated antibody from a cell culture supernatant as an example.
Materials and Reagents
-
Streptavidin Resin: Streptavidin-agarose or streptavidin magnetic beads.
-
Binding/Wash Buffer (B/W Buffer): Phosphate-buffered saline (PBS), pH 7.4.
-
Elution Buffers (choose one based on downstream application):
-
Denaturing Elution: 8 M Guanidine-HCl, pH 1.5.
-
Acidic Elution: 0.1 M Glycine-HCl, pH 2.5.
-
Competitive Elution: 25 mM Biotin in PBS (prepare from a concentrated stock solution of this compound, adjusting the pH if necessary).
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
Sample: Cell culture supernatant containing the biotinylated antibody.
-
Equipment: Chromatography columns or magnetic stand, centrifuge, spectrophotometer.
Protocol for Affinity Purification using a Column
-
Resin Preparation:
-
Equilibrate the required amount of streptavidin-agarose resin by washing with 10 column volumes (CV) of B/W Buffer.
-
-
Sample Loading:
-
Clarify the sample by centrifugation or filtration to remove any particulate matter.
-
Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.2-0.5 mL/min) to ensure efficient binding.
-
-
Washing:
-
Wash the column with at least 10-20 CV of B/W Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline, indicating the removal of all unbound proteins.
-
-
Elution:
-
For Denaturing or Acidic Elution: Apply 5-10 CV of the chosen elution buffer to the column and collect the eluate in fractions. Immediately neutralize the acidic fractions by adding 100-200 µL of Neutralization Buffer per mL of eluate.
-
For Competitive Elution: Apply the biotin-containing elution buffer to the column. For heat-assisted elution, incubate the column at the specified temperature for the recommended time before collecting the eluate.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified protein.
-
If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Analyze the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
Protocol for Affinity Purification using Magnetic Beads
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired volume of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with B/W Buffer.
-
-
Binding:
-
Add the clarified sample to the washed beads.
-
Incubate with gentle end-over-end mixing for at least 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with B/W Buffer. For each wash, resuspend the beads in the buffer, incubate for a few minutes, and then capture the beads with the magnet before removing the supernatant.
-
-
Elution:
-
Resuspend the washed beads in the chosen elution buffer.
-
Incubate under the appropriate conditions (e.g., room temperature or 95°C) with periodic mixing.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.
-
-
Post-Elution Processing:
-
Proceed with neutralization (if necessary) and downstream analysis as described for the column chromatography protocol.
-
Applications in Drug Development
Biotin-streptavidin affinity chromatography is a versatile tool in the drug development pipeline:
-
Target Identification: Photo-affinity labeling with biotinylated probes allows for the capture and identification of small molecule drug targets from complex biological samples.[13]
-
Antibody-Drug Conjugate (ADC) Development: This technique is used in the purification and characterization of biotinylated antibodies and ADCs.[9]
-
Biomarker Discovery: Enrichment of biotinylated proteins from cells or tissues is a key step in activity-based protein profiling (ABPP) and other proteomic workflows for biomarker identification.
-
Assay Development: Immobilization of biotinylated ligands on streptavidin-coated surfaces is widely used in the development of various binding assays, such as ELISA and Surface Plasmon Resonance (SPR).
Conclusion
The application of this compound in affinity chromatography, leveraging the high-affinity interaction between biotin and streptavidin, provides a robust and highly specific method for the purification of biotinylated molecules. By understanding the principles and optimizing the experimental parameters, particularly the elution conditions, researchers can achieve high yields of pure, functional proteins for a wide range of applications in research and drug development. The detailed protocols and quantitative data presented in this application note serve as a valuable resource for scientists and professionals in the field.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. Biotin-Binding Affinity Resins and Beads | Fisher Scientific [fishersci.com]
- 7. ubpbio.com [ubpbio.com]
- 8. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Biotin Sodium for Nucleic Acid Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) labeling of nucleic acids is a cornerstone technique in molecular biology, offering a versatile and sensitive non-radioactive method for the detection and purification of DNA and RNA. The exceptionally high affinity between biotin (Vitamin H) and streptavidin (or avidin) forms the basis of a robust and widely utilized detection system. This document provides detailed application notes and experimental protocols for the use of biotin in nucleic acid labeling and detection, tailored for researchers, scientists, and professionals in drug development.
The core principle of this technology relies on the incorporation of biotin into a nucleic acid probe, which can then be detected with a streptavidin or avidin (B1170675) conjugate. These conjugates are typically linked to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) for colorimetric or chemiluminescent detection, or a fluorophore for fluorescent detection. The small size of the biotin molecule ensures that it generally does not interfere with the hybridization properties of the nucleic acid probe.[1]
Applications of Biotin-Labeled Nucleic Acids
Biotinylated nucleic acid probes are employed in a wide array of molecular biology techniques, including:
-
Blotting Techniques: Southern and Northern blotting for the detection of specific DNA and RNA sequences, respectively.[2]
-
In Situ Hybridization (ISH): Fluorescence in situ hybridization (FISH) and chromogenic in situ hybridization (CISH) to localize specific nucleic acid sequences within cells or tissues.
-
Electrophoretic Mobility Shift Assays (EMSA): To study protein-DNA or protein-RNA interactions.
-
Affinity Purification: For the isolation of specific DNA or RNA sequences or their binding partners using streptavidin-coated beads or surfaces.
-
Microarrays: For gene expression analysis and genotyping.
-
Polymerase Chain Reaction (PCR): Biotinylated primers can be used to generate labeled PCR products for various downstream applications.
Nucleic Acid Labeling Strategies
Several methods exist for the incorporation of biotin into nucleic acids. The choice of method depends on the type of nucleic acid (DNA or RNA), its size, and the specific application.
Table 1: Comparison of Common Biotin Labeling Methods
| Labeling Method | Nucleic Acid | Position of Label | Key Features | Typical Applications |
| 3' End Labeling | DNA, RNA | 3' terminus | Addition of one or more biotinylated nucleotides. Simple and controlled labeling. | EMSA, hybridization probes for small targets. |
| Nick Translation | DNA | Internal | Random incorporation of biotinylated nucleotides along the DNA strand. Generates highly labeled probes. | Southern blotting, in situ hybridization. |
| Random Primed Labeling | DNA | Internal | Synthesis of biotin-labeled DNA using random hexamer primers. Results in highly sensitive probes. | Southern blotting, microarray analysis. |
| PCR Labeling | DNA | 5' end and/or internal | Incorporation of biotinylated primers or nucleotides during PCR amplification. | Generation of labeled probes, solid-phase capture. |
| In Vitro Transcription | RNA | Internal | Incorporation of biotinylated ribonucleotides during RNA synthesis. Produces high yields of labeled RNA probes. | Northern blotting, in situ hybridization, RNase protection assays. |
Experimental Protocols
Protocol 1: 3' End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the addition of biotinylated dideoxynucleotides or a short tail of biotinylated deoxynucleotides to the 3' end of a DNA molecule.[3][4][5]
Materials:
-
DNA oligonucleotide
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer
-
Biotin-16-ddUTP or a mix of biotin-14-dCTP and unlabeled dNTPs
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Chloroform:isoamyl alcohol (24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
DNA oligonucleotide (10 pmol)
-
10 µL 5X TdT Reaction Buffer
-
2 µM Biotin-16-ddUTP (for single nucleotide addition) OR a desired ratio of Biotin-14-dCTP to unlabeled dCTP
-
15 units TdT
-
Nuclease-free water to a final volume of 50 µL
-
-
Mix gently by flicking the tube and centrifuge briefly.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
To purify the labeled DNA, perform a chloroform:isoamyl alcohol extraction.
-
Precipitate the DNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
Workflow for 3' End Labeling of DNA:
Caption: Workflow for 3' end labeling of DNA.
Protocol 2: Nick Translation for Biotin Labeling of DNA
This method introduces single-stranded nicks into a DNA duplex, followed by the incorporation of biotinylated nucleotides by DNA Polymerase I.[6][7][8][9]
Materials:
-
DNA template (1 µg)
-
10X Nick Translation Buffer
-
Biotin-Nick Translation Mix (containing biotin-16-dUTP, dATP, dCTP, dGTP, dTTP)
-
DNA Polymerase I/DNase I mix
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Spin column for purification (e.g., Sephadex G-50)
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
1 µg DNA template
-
5 µL 10X Nick Translation Buffer
-
5 µL Biotin-Nick Translation Mix
-
1 µL DNA Polymerase I/DNase I mix
-
Nuclease-free water to a final volume of 50 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 15°C for 90 minutes. The incubation time can be adjusted to control the probe size.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
-
Purify the biotinylated probe using a spin column according to the manufacturer's instructions to remove unincorporated nucleotides.
-
The labeled probe is now ready for use or can be stored at -20°C.
Caption: Workflow for in vitro transcription labeling.
Detection of Biotin-Labeled Nucleic Acids
The detection of biotinylated probes is a multi-step process that involves hybridization of the probe to the target nucleic acid, followed by incubation with a streptavidin-reporter conjugate and subsequent signal generation.
Table 2: Comparison of Detection Methods
| Detection Method | Reporter Enzyme/Molecule | Substrate | Signal Type | Sensitivity | Applications |
| Colorimetric | Alkaline Phosphatase (AP) | BCIP/NBT | Purple precipitate | Moderate | Southern/Northern blotting, ISH |
| Horseradish Peroxidase (HRP) | TMB, DAB | Blue/Brown precipitate | Moderate | Southern/Northern blotting, ISH | |
| Chemiluminescent | Alkaline Phosphatase (AP) | Dioxetane-based | Light emission | High | Southern/Northern blotting, EMSA |
| Horseradish Peroxidase (HRP) | Luminol-based | Light emission | High | Southern/Northern blotting, Western blotting | |
| Fluorescent | Fluorophore (e.g., FITC, Cy3, Cy5) | - | Light emission at specific wavelength | High | FISH, microarrays, flow cytometry |
Protocol 4: Chemiluminescent Detection of Biotinylated DNA Probes
This protocol is suitable for detecting biotinylated probes in Southern and Northern blotting applications. [10][11][12][13] Materials:
-
Membrane with immobilized target nucleic acid and hybridized biotinylated probe
-
Blocking Buffer (e.g., 5% non-fat dry milk or commercial blocking solution in TBS-T)
-
Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP or Streptavidin-AP conjugate
-
Chemiluminescent substrate for HRP (e.g., ECL) or AP (e.g., CDP-Star®)
-
X-ray film or a chemiluminescence imaging system
Procedure:
-
After hybridization and post-hybridization washes, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Dilute the Streptavidin-HRP or Streptavidin-AP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the membrane in the diluted conjugate solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane in the substrate solution for 1-5 minutes.
-
Drain the excess substrate and place the membrane in a plastic sheet protector.
-
Expose the membrane to X-ray film or capture the signal using a chemiluminescence imager.
Detection Signaling Pathway:
Caption: Chemiluminescent detection pathway.
Protocol 5: Fluorescent Detection of Biotinylated Probes (FISH)
This protocol provides a general outline for detecting biotinylated probes in fluorescence in situ hybridization. [1][2][14][15] Materials:
-
Slide with fixed cells or tissue and hybridized biotinylated probe
-
Wash Buffers (e.g., 50% formamide/2x SSC, 2x SSC, 4x SSC/0.1% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in 4x SSC/0.1% Tween-20)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-Cy3)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Following hybridization, wash the slides to remove the unbound probe. A typical wash series includes:
-
2 x 5 minutes in 50% formamide/2x SSC at 45°C.
-
2 x 5 minutes in 2x SSC at 45°C.
-
2 x 5 minutes in 4x SSC/0.1% Tween-20 at room temperature.
-
-
Incubate the slides in Blocking Buffer for 30 minutes at room temperature.
-
Dilute the streptavidin-fluorophore conjugate in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the slides with the diluted conjugate for 1 hour at room temperature in a humidified chamber, protected from light.
-
Wash the slides three times for 5 minutes each in 4x SSC/0.1% Tween-20 at room temperature in the dark.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse briefly in wash buffer.
-
Mount the slides with antifade mounting medium and a coverslip.
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Quantitative Data
Table 3: Detection Sensitivity of Biotin-Based Assays
| Assay Type | Target | Probe Labeling | Detection Method | Reported Sensitivity |
| Southern Blot | pBR322 DNA | Nick Translation | Chemiluminescent (Dioxetane) | 380 fg (7.9 x 10^4 copies) [12] |
| DNA Hybridization | HBV DNA | Oligonucleotide | Chemiluminescent (HRP) | 0.2 pg (6 x 10^4 copies) [12] |
| Microplate Assay | HBV DNA | Oligonucleotide | Chemiluminescent (HRP) | 3 pM [11] |
Troubleshooting
Table 4: Common Issues and Solutions in Biotin Labeling and Detection
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Inefficient labeling. | Verify the integrity of the nucleic acid. Optimize the labeling reaction conditions (enzyme concentration, incubation time). Check the activity of the labeling enzyme. |
| Low probe concentration. | Increase the amount of probe used in hybridization. | |
| Inefficient hybridization. | Optimize hybridization temperature and time. Check the stringency of post-hybridization washes. | |
| Inactive streptavidin conjugate. | Use a fresh or properly stored conjugate. | |
| Incorrect substrate. | Ensure the substrate is compatible with the enzyme conjugate (HRP or AP). | |
| High background | Probe concentration is too high. | Reduce the amount of probe used in hybridization. |
| Insufficient blocking. | Increase the blocking time or use a different blocking reagent. [16][17] | |
| Inadequate washing. | Increase the number or stringency of the post-hybridization or post-conjugate incubation washes. | |
| Non-specific binding of the probe. | Include blocking agents like sheared salmon sperm DNA in the hybridization buffer. | |
| Endogenous biotin in the sample. | Block endogenous biotin using an avidin/biotin blocking kit, especially for ISH on certain tissues. | |
| Uneven signal or spots | Air bubbles trapped under the membrane or coverslip. | Ensure no air bubbles are present during hybridization and washing steps. |
| Uneven drying of the membrane. | Keep the membrane moist throughout the detection process. | |
| Aggregation of the probe or conjugate. | Centrifuge the probe and conjugate solutions before use. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize biotin-based systems for sensitive and reliable nucleic acid labeling and detection in a wide range of applications.
References
- 1. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Preparation of end-labeled oligonucleotides [bio-protocol.org]
- 4. biocompare.com [biocompare.com]
- 5. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATION AND PURIFIATION OF BIOTIN-LABELED PROBES FOR IN SITU HYBRIDIZATION (ISH) [k-state.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Biotin16 NT Labeling Kit, (Desthio)Biotin & Digoxigenin Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Microplate Chemiluminescent Assay for DNA Detection Using Apoperoxidase-Oligonucleotide as Capture Conjugate and HRP-Streptavidin Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemiluminescent detection of DNA: application for DNA sequencing and hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: A Step-by-Step Guide to Biotin Sodium Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications.[1][2] Biotinylated peptides are powerful tools for studying protein-protein interactions, mapping antibody epitopes, performing immunoassays like ELISA, and in affinity chromatography for purification.[3][4][] This document provides a detailed guide to the sodium labeling of peptides with biotin, focusing on the widely used amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.
Principle of Amine-Reactive Biotinylation
The most common strategy for biotinylating peptides involves the use of biotin derivatives activated with an N-hydroxysuccinimide (NHS) ester. These reagents react efficiently with primary amines (-NH₂) present at the N-terminus of a peptide and on the side chain of lysine (B10760008) (Lys) residues to form stable amide bonds. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the primary amines are in a deprotonated, nucleophilic state. By carefully controlling the reaction pH, it is possible to preferentially label the N-terminal α-amino group over the ε-amino group of lysine residues, as the pKa of the α-amino group is lower.
Materials and Reagents
| Reagent/Material | Specifications | Supplier Examples |
| Peptide | Purified to >95% | Various |
| Biotinylation Reagent | NHS-Biotin, Sulfo-NHS-Biotin, or derivatives with spacer arms | Thermo Fisher Scientific, Sigma-Aldrich |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0; Sodium Bicarbonate Buffer (100 mM, pH 8.3) | Standard laboratory suppliers |
| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, Fisher Scientific |
| Quenching Reagent | Tris-HCl (1 M, pH 7.5) or Glycine (B1666218) | Standard laboratory suppliers |
| Purification System | Streptavidin or Avidin-conjugated agarose/sepharose beads | GE Healthcare, Thermo Fisher Scientific |
| Elution Buffer | High concentration of Guanidine HCl (e.g., 8 M, pH 1.5) or competitive elution with free biotin | Thermo Fisher Scientific, Sigma-Aldrich |
| Analytical Equipment | Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) | Bruker, Agilent, Waters |
Experimental Protocols
Protocol 1: Standard Biotinylation of Peptides
This protocol describes a general method for biotinylating peptides at primary amines.
1. Peptide Preparation:
-
Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the peptide is dissolved in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
2. Biotinylation Reagent Preparation:
-
Allow the NHS-biotin reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the NHS-biotin reagent in anhydrous DMF or DMSO. For example, dissolve 4.5 mg of NHS-LC-Biotin in 1 mL of solvent.
3. Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent stock solution to achieve a desired molar excess over the peptide. A 5 to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the biotin reagent to the peptide solution. The final concentration of the organic solvent should be less than 20%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
4. Quenching the Reaction:
-
Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM to consume any unreacted NHS-biotin.
-
Incubate for an additional 15-30 minutes at room temperature.
Protocol 2: N-Terminal Specific Biotinylation
This protocol is optimized for selectively labeling the N-terminal α-amino group of a peptide.
1. Peptide and Reagent Preparation:
-
Follow steps 1 and 2 from Protocol 1, but use a Reaction Buffer with a lower pH, such as 50 mM phosphate (B84403) buffer at pH 6.5.
2. Biotinylation Reaction:
-
Add a 5-fold molar excess of the NHS-biotin reagent to the peptide solution.
-
Incubate the reaction mixture at 4°C for 24 hours. The lower temperature and pH slow down the reaction and favor modification of the more nucleophilic N-terminal amine.
3. Quenching the Reaction:
-
Follow step 4 from Protocol 1.
Purification of Biotinylated Peptides
Due to the strong interaction between biotin and avidin/streptavidin, affinity chromatography is the most effective method for purifying biotinylated peptides.
1. Column Preparation:
-
Pack a column with streptavidin-agarose resin and equilibrate it with a binding buffer (e.g., PBS).
2. Sample Loading:
-
Load the quenched reaction mixture onto the column.
3. Washing:
-
Wash the column extensively with the binding buffer to remove unreacted biotin, quenching reagent, and unlabeled peptide.
4. Elution:
-
The strong bond between biotin and streptavidin often requires harsh, denaturing conditions for elution, such as 8 M Guanidine-HCl at pH 1.5.
-
Alternatively, for some applications, milder elution can be achieved using buffers containing a high concentration of free biotin (e.g., 5 mM) to compete for binding to the streptavidin.
Characterization of Biotinylated Peptides
Mass Spectrometry: Mass spectrometry is the gold standard for confirming the successful biotinylation of a peptide.
-
Procedure: Analyze the purified biotinylated peptide using MALDI-TOF or ESI-MS.
-
Expected Result: An increase in the molecular weight of the peptide corresponding to the mass of the incorporated biotin moiety (e.g., NHS-biotin adds 226.29 Da). Multiple additions may be observed if the peptide contains multiple labeling sites.
-
Tandem Mass Spectrometry (MS/MS): Can be used to identify the specific site(s) of biotinylation.
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Method of Determination | Reference |
| Molar Excess of Biotin Reagent | 5 to 50-fold | Calculation | |
| Reaction Time | 30 minutes to 24 hours | Protocol dependent | |
| Reaction Temperature | 4°C to Room Temperature | Protocol dependent | |
| Biotin Incorporation Ratio | 1 to 6 biotin groups per molecule | HABA Assay, Mass Spectrometry | |
| Streptavidin-Biotin Kd | ~10⁻¹⁵ M | Various biophysical methods |
Visualizations
Chemical Reaction Pathway
Caption: Amine-reactive biotinylation of a peptide using an NHS-ester reagent.
Experimental Workflow
Caption: Step-by-step workflow for peptide biotinylation, purification, and characterization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive biotin reagent (hydrolyzed) | Prepare fresh biotin reagent solution immediately before use. |
| Presence of primary amines in the buffer | Use an amine-free buffer like PBS. | |
| Incorrect pH of the reaction buffer | Ensure the pH is within the optimal range (7-9 for standard labeling). | |
| Non-specific Labeling | Reaction conditions are too harsh | Optimize the molar excess of the biotin reagent and reaction time. |
| Poor Recovery After Purification | Irreversible binding to streptavidin resin | Use harsh elution conditions (e.g., 8 M Guanidine-HCl) or consider using a cleavable biotin linker. |
Conclusion
Biotin sodium labeling of peptides is a robust and versatile technique with broad applications in research and development. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully produce and purify biotinylated peptides for their specific needs. Careful characterization, particularly by mass spectrometry, is crucial to ensure the quality and desired modification of the final product.
References
Application Notes: The Use of Biotin Sodium in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Biotin-Streptavidin System in Flow Cytometry
The biotin-streptavidin system is a powerful and versatile tool extensively utilized in flow cytometry for the detection and quantification of cell surface and intracellular antigens.[1][2] This system relies on the remarkably high affinity and specificity of the interaction between biotin (B1667282) (a small vitamin) and streptavidin (a protein isolated from Streptomyces avidinii).[3][4] This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it essentially irreversible under typical experimental conditions.[4][5]
In flow cytometry, this system is primarily used as an indirect staining method. A primary antibody conjugated to biotin is used to bind to the target antigen on or within a cell. Subsequently, a fluorescently labeled streptavidin molecule is added, which binds to the biotin on the primary antibody.[3] This multi-layered approach provides several advantages over directly conjugated primary antibodies, most notably signal amplification.[3]
Advantages of Using the Biotin-Streptavidin System
The use of biotinylated primary antibodies with fluorescently labeled streptavidin offers several key benefits in flow cytometry applications:
-
Signal Amplification: Each streptavidin molecule has four binding sites for biotin.[3] Furthermore, multiple biotin molecules can be conjugated to a single primary antibody. This allows for the binding of multiple fluorophore-conjugated streptavidin molecules to a single primary antibody, resulting in a significant amplification of the fluorescent signal.[3] This is particularly advantageous for detecting antigens with low expression levels.[3]
-
Low Background Staining: Streptavidin exhibits negligible binding to non-biotinylated macromolecules, which results in very low non-specific background staining and an improved signal-to-noise ratio.[3][6]
-
Flexibility and Versatility: A single fluorescently labeled streptavidin conjugate can be used to detect a wide variety of different biotinylated primary antibodies, regardless of their isotype or species of origin.[3] This simplifies multicolor panel design and reduces the need to stock a large inventory of directly conjugated primary antibodies.[3]
-
Preservation of Antibody Function: Biotin is a relatively small molecule, and its conjugation to an antibody is less likely to interfere with the antibody's antigen-binding site compared to the conjugation of a larger fluorophore.[1]
-
Availability of Reagents: A wide range of biotinylated primary antibodies and streptavidin conjugates with various fluorophores are commercially available.[3][7] Additionally, kits are available for the straightforward biotinylation of purified antibodies.[3]
Quantitative Data
The following tables summarize key quantitative aspects of the biotin-streptavidin system in flow cytometry.
Table 1: Binding Affinity of the Biotin-Streptavidin Interaction
| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |
| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | [4][5] |
| Biotin - Avidin (B1170675) | ~10⁻¹⁵ M | [8] |
Table 2: Signal Amplification with Biotin-Based Techniques
| Amplification Method | Target | Fold Signal Increase (approx.) | Reference(s) |
| Biotin-Streptavidin vs. Direct Conjugate | Low-expression antigens | Varies, significant increase | [3] |
| Biotin Tyramine (B21549) (CARD/TSA) | Anti-human CD4 | 5-fold over standard indirect | [9] |
| Biotin Tyramine (CARD/TSA) | Phospho-proteins | ~10-fold | [10] |
| Biotin Tyramine (CARD/TSA) | EdU labeling in HeLa cells | 7.6-fold | [11] |
Table 3: Comparison of Streptavidin-Fluorophore Conjugate Brightness
| Streptavidin Conjugate | Relative Sensitivity/Brightness | Reference(s) |
| Streptavidin-Phycoerythrin (PE) | 5 to 10 times greater than Streptavidin-FITC | [12] |
| Streptavidin-Alexa Fluor 647-R-PE | ~3 times more fluorescent than Streptavidin-Cy5-R-PE | [13] |
Experimental Protocols
Protocol for Antibody Biotinylation
This protocol describes the general steps for biotinylating a purified antibody using a commercially available biotinylation kit. Always refer to the manufacturer's specific instructions for the kit being used.
Materials:
-
Purified antibody (1-2 mg/mL in a buffer free of amines, e.g., PBS)
-
Biotinylation kit (e.g., containing NHS-biotin)
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)
-
Desalting column or dialysis cassette for purification
-
Spectrophotometer or protein assay reagents
Procedure:
-
Antibody Preparation: If necessary, exchange the buffer of the purified antibody to an amine-free buffer like PBS at a concentration of 1-2 mg/mL.
-
Biotin Reagent Preparation: Dissolve the NHS-biotin in an anhydrous solvent like DMSO or DMF immediately before use.
-
Biotinylation Reaction: Add the appropriate molar excess of the biotin reagent to the antibody solution. The optimal ratio will depend on the antibody and the desired degree of labeling and should be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.
-
Quenching (Optional): Add a quenching buffer (e.g., Tris or glycine) to stop the reaction by consuming any unreacted NHS-biotin.
-
Purification: Remove excess, unreacted biotin from the biotinylated antibody using a desalting column or dialysis against PBS.
-
Quantification: Determine the concentration of the biotinylated antibody and, if desired, the degree of biotin incorporation using methods like the HABA assay or a fluorescent biotin quantification kit.[14]
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a preservative like sodium azide (B81097) if desired.
Protocol for Cell Surface Staining using a Biotinylated Primary Antibody
This protocol outlines the steps for staining cell surface antigens using a biotinylated primary antibody followed by a fluorescently labeled streptavidin.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Fc block (optional, to reduce non-specific binding)
-
Biotinylated primary antibody
-
Fluorophore-conjugated streptavidin
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Fc Block (Optional): Add Fc block to the cells and incubate for 10-15 minutes at 4°C to prevent non-specific binding of the primary antibody to Fc receptors.
-
Primary Antibody Staining: Add the predetermined optimal concentration of the biotinylated primary antibody to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Decant the supernatant.
-
Repeat Wash: Repeat the wash step one more time.
-
Secondary Staining (Streptavidin): Resuspend the cell pellet in the residual buffer and add the predetermined optimal concentration of the fluorophore-conjugated streptavidin. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer as described in steps 5 and 6.
-
Resuspend for Analysis: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquisition: Analyze the samples on a flow cytometer.
Protocol for Intracellular Staining using a Biotinylated Primary Antibody
This protocol provides a general workflow for staining intracellular antigens. The choice of fixation and permeabilization reagents will depend on the target antigen and its cellular location.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., saponin-based or methanol-based)
-
Fc block (optional)
-
Biotinylated primary antibody
-
Fluorophore-conjugated streptavidin
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Surface Staining (Optional): If also staining for surface markers, perform the cell surface staining protocol first (steps 1-6 of Protocol 4.2).
-
Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash: Wash the cells with Flow Cytometry Staining Buffer.
-
Permeabilization: Resuspend the fixed cells in Permeabilization Buffer.
-
Intracellular Staining (Primary Antibody): Add the optimal concentration of the biotinylated primary antibody (diluted in Permeabilization Buffer) to the cells. Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
Wash: Wash the cells twice with Permeabilization Buffer.
-
Intracellular Staining (Streptavidin): Resuspend the cell pellet in Permeabilization Buffer and add the optimal concentration of fluorophore-conjugated streptavidin. Incubate for 20-30 minutes at room temperature or 4°C in the dark.
-
Wash: Wash the cells twice with Permeabilization Buffer.
-
Resuspend for Analysis: Resuspend the cells in Flow Cytometry Staining Buffer.
-
Acquisition: Analyze the samples on a flow cytometer.
Visualizations
Caption: Principle of Biotin-Streptavidin based detection in flow cytometry.
Caption: General workflows for cell surface and intracellular staining.
Caption: Comparison of direct detection and biotin-based signal amplification.
References
- 1. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal amplification in flow cytometry using biotin tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptavidin Phycoerythrin (RPE), APC, & Tandem Conjugates | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. punchout.mesoscale.com [punchout.mesoscale.com]
Application Notes: Biotin-Mediated Targeted Drug Delivery
Introduction
Biotin (B1667282) (Vitamin B7) is an essential water-soluble vitamin that plays a crucial role in various metabolic processes. Its application in targeted drug delivery stems from the high affinity and specific interaction with the sodium-dependent multivitamin transporter (SMVT), a protein often overexpressed on the surface of various cancer cells to meet their increased metabolic demands.[1][2][3][4] This overexpression provides a molecular target for delivering therapeutic agents directly to tumor sites, thereby enhancing efficacy and minimizing off-target toxicity. Biotin-conjugated nanocarriers, such as liposomes, nanoparticles, and micelles, can be actively internalized by cancer cells through SMVT-mediated endocytosis.[5]
Principle of Biotin-Mediated Targeting
The core principle lies in exploiting the physiological pathway for biotin uptake. The SMVT system is an electrogenic, sodium-dependent carrier responsible for the transport of biotin and other vitamins like pantothenic acid and lipoic acid across cell membranes. In many cancer types, including ovarian, breast, lung, and colon cancers, the expression of SMVT is significantly upregulated. By attaching biotin to the surface of a drug-loaded nanocarrier, the entire construct is recognized by SMVT on cancer cells, leading to its internalization. This active targeting mechanism increases the intracellular concentration of the drug in cancer cells compared to healthy cells with normal SMVT expression.
Advantages of Biotin as a Targeting Ligand:
-
High Specificity and Affinity: The interaction between biotin and its transporter is highly specific.
-
Low Molecular Weight: Biotin is a small molecule (244.3 Da), which minimizes the risk of altering the physicochemical properties of the nanocarrier.
-
Non-Immunogenic: As an endogenous vitamin, biotin does not elicit an immune response.
-
Stability: The conjugation of biotin to nanocarriers is generally stable.
-
Cost-Effective: Biotin is readily available and relatively inexpensive.
Challenges and Considerations:
-
Endogenous Competition: The presence of free biotin in circulation can compete with biotinylated nanocarriers for SMVT binding, potentially reducing targeting efficiency.
-
Heterogeneity of SMVT Expression: The level of SMVT overexpression can vary between different tumor types and even within the same tumor.
-
Uptake Mechanism Debate: While SMVT is considered the primary transporter, some studies suggest that the uptake of biotin conjugates, where the carboxylic acid group is modified for linkage, may involve other, not yet fully identified, receptor-mediated mechanisms.
Quantitative Data on Biotinylated Drug Delivery Systems
The following tables summarize key quantitative data from various studies on biotin-conjugated drug delivery systems, providing a comparative overview of their characteristics and efficacy.
Table 1: Physicochemical Properties of Biotin-Conjugated Nanocarriers
| Nanocarrier Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| Biotin-Zein Nanoparticles | Decitabine | 95.29 | -17.7 | 96.31 | |
| Biotin-PLGA Nanoparticles | Epirubicin | Not Specified | Not Specified | Not Specified | |
| Dox-PLGA-Lecithin-PEG-Biotin | Doxorubicin | ~110 | Not Specified | Not Specified |
Table 2: In Vitro Efficacy of Biotin-Targeted Formulations
| Cell Line | Formulation | IC50 Value (Targeted) | IC50 Value (Non-Targeted/Free Drug) | Fold Improvement | Reference |
| L1210FR (murine leukemia) | Biotin-linker-SB-T-1214 | Not Specified | 9.5 nM (SB-T-1214) | Not Specified | |
| T24 (bladder cancer) | Biotin-Ursolic Acid (5a) | 14.57 µM | 17.52 µM (UA) | 1.2 | |
| 5637 (bladder cancer) | Biotin-Ursolic Acid (5c) | 10.97 µM | 13.43 µM (UA) | 1.2 | |
| MCF-7 (breast cancer) | Biotin-PLGA-Epirubicin | Not Specified | 54.5% viability (PLGA-Epirubicin) | 1.5 (in viability reduction) |
Table 3: Cellular Uptake and Targeting Efficiency
| Cell Line | Formulation | Uptake Enhancement (vs. Non-Targeted) | Method | Reference |
| SMMC-7721 (liver cancer) | Bio-GC Nanoparticles | Significantly higher fluorescence | Fluorescence Microscopy | |
| A549 | Biotin-conjugated Nanoparticles | 1.2-fold increase | Not Specified | |
| Not Specified | Biotinylated Micelles | 4-fold improvement in mean fluorescence | Flow Cytometry |
Visualizations
Caption: Mechanism of biotin-mediated targeted drug delivery to cancer cells.
Caption: Experimental workflow for an in vitro cellular uptake study.
Detailed Experimental Protocols
Protocol 1: Synthesis of Biotin-PEG-PLGA Nanoparticles
This protocol describes a common method for synthesizing biotin-conjugated nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer, and Polyethylene glycol (PEG) as a linker.
Materials:
-
PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)
-
NH2-PEG-Biotin (Amine-terminated PEG, biotin-functionalized)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether, cold
-
Dialysis membrane (MWCO 10-12 kDa)
-
Drug to be encapsulated (e.g., Paclitaxel, Doxorubicin)
-
Polyvinyl alcohol (PVA)
Procedure:
-
Activation of PLGA-COOH:
-
Dissolve PLGA-COOH (e.g., 400 mg) in 10 mL of anhydrous DCM.
-
Add EDC (1.5 molar excess to PLGA) and NHS (1.5 molar excess to PLGA).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours to activate the carboxyl groups, forming PLGA-NHS.
-
-
Conjugation of NH2-PEG-Biotin:
-
In a separate flask, dissolve NH2-PEG-Biotin (1.2 molar excess to PLGA) in 5 mL of anhydrous DCM/DMSO mixture.
-
Add the NH2-PEG-Biotin solution dropwise to the activated PLGA-NHS solution.
-
Let the reaction proceed overnight with continuous stirring under a nitrogen atmosphere.
-
-
Purification of Biotin-PEG-PLGA Copolymer:
-
Precipitate the resulting copolymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Centrifuge to collect the precipitate and wash it multiple times with cold diethyl ether to remove unreacted reagents.
-
Dry the purified Biotin-PEG-PLGA copolymer under vacuum.
-
Further purify the copolymer by dialysis against deionized water for 48 hours, changing the water frequently. Lyophilize to obtain the final product.
-
-
Preparation of Drug-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method):
-
Dissolve a specific amount of Biotin-PEG-PLGA copolymer (e.g., 20 mg) and the therapeutic drug (e.g., 2 mg) in an organic solvent mixture like DCM or acetone.
-
Add this organic phase dropwise into an aqueous solution containing a surfactant, typically 0.5% w/v PVA, while homogenizing at high speed (e.g., 20,000 rpm) to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at a lower speed for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by ultracentrifugation, wash them three times with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
-
Protocol 2: In Vitro Cellular Uptake and Competition Assay
This protocol is designed to qualitatively and quantitatively assess the targeted uptake of biotinylated nanoparticles into cancer cells.
Materials:
-
SMVT-overexpressing cancer cell line (e.g., HeLa, MCF-7, A549)
-
Control cell line with low SMVT expression (optional)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently-labeled Biotin-Nanoparticles (e.g., encapsulating Coumarin-6)
-
Fluorescently-labeled non-targeted nanoparticles (control)
-
Free Biotin solution (for competition assay)
-
Trypsin-EDTA
-
Paraformaldehyde (4% in PBS) for fixing cells (for microscopy)
-
Mounting medium with DAPI (for microscopy)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 12-well plates at a density of approximately 2 x 10^4 cells/cm^2.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and reach about 70-80% confluency.
-
-
Nanoparticle Treatment:
-
Prepare nanoparticle suspensions in fresh cell culture medium at a desired concentration (e.g., 100 µg/mL).
-
For the competition assay, pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to saturate the SMVT receptors.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the prepared media to the cells, including:
-
Group 1: Fluorescent Biotin-Nanoparticles.
-
Group 2: Fluorescent non-targeted Nanoparticles.
-
Group 3: Free Biotin medium, followed by Fluorescent Biotin-Nanoparticles.
-
-
Incubate the plates for a specific duration (e.g., 2-4 hours) at 37°C.
-
-
Sample Preparation for Analysis:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to stop uptake and remove any nanoparticles adhered to the cell surface.
-
For Flow Cytometry: Detach the cells using Trypsin-EDTA, centrifuge to form a pellet, and resuspend in 500 µL of cold PBS. Keep samples on ice until analysis.
-
For Fluorescence Microscopy: Fix the cells in the wells with 4% paraformaldehyde for 15 minutes. Wash with PBS, stain the nuclei with DAPI-containing mounting medium, and place a coverslip on top.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of at least 10,000 cells per sample. Compare the intensity between the different groups to quantify the enhancement in uptake due to biotin targeting and its reduction in the competition group.
-
Fluorescence Microscopy: Visualize the cells under a confocal or fluorescence microscope. Capture images to qualitatively assess the intracellular localization and relative uptake of the nanoparticles.
-
Protocol 3: In Vivo Tumor Targeting Study Using a Xenograft Model
This protocol outlines a general procedure to evaluate the tumor-targeting ability of biotin-conjugated nanoparticles in a live animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Human cancer cells for xenograft (e.g., D430B human lymphoma cells)
-
Biotin-conjugated nanoparticles carrying a payload (therapeutic drug or imaging agent like ICG or a radioisotope)
-
Non-targeted control nanoparticles
-
Saline or PBS for injection
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI for magnetic nanoparticles)
-
Calipers for tumor measurement
Procedure:
-
Tumor Xenograft Establishment:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth using calipers.
-
-
Administration of Nanoparticles:
-
Randomly divide the tumor-bearing mice into treatment groups (e.g., n=5 per group):
-
Group A: Saline (Control).
-
Group B: Non-targeted Nanoparticles.
-
Group C: Biotin-Targeted Nanoparticles.
-
-
Administer the nanoparticle formulations via intravenous (tail vein) injection at a specified dose.
-
-
In Vivo Imaging and Biodistribution:
-
At various time points post-injection (e.g., 4h, 12h, 24h, 48h), perform whole-body imaging of the anesthetized mice using the appropriate imaging modality.
-
Quantify the signal intensity in the tumor region and other major organs (liver, spleen, kidneys, lungs, heart). A higher signal accumulation in the tumor for the targeted group compared to the non-targeted group indicates successful targeting.
-
-
Ex Vivo Analysis:
-
At the final time point (e.g., 48h), euthanize the mice.
-
Excise the tumor and major organs.
-
Image the excised organs to confirm the in vivo biodistribution results and quantify the signal more accurately.
-
The tissues can be further processed for histological analysis (e.g., Prussian blue staining for iron oxide nanoparticles) or drug concentration measurement via techniques like HPLC.
-
-
(Optional) Therapeutic Efficacy Study:
-
For nanoparticles carrying a therapeutic drug, monitor tumor volume and body weight of the mice over a period of several weeks.
-
The therapeutic efficacy is determined by the degree of tumor growth inhibition compared to the control groups.
-
Survival curves can also be generated as a primary endpoint.
-
References
- 1. Sodium dependent multivitamin transporter (SMVT): a potential target for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Biotin in Fluorescence Microscopy and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences, enabling highly specific and sensitive detection in a multitude of applications.[1] In fluorescence microscopy and imaging, the exceptionally high affinity and specificity of the interaction between biotin and streptavidin (or avidin) (K_D ~10⁻¹⁴ M) is leveraged for precise labeling, signal amplification, and purification of target molecules.[1][2] While the term "biotin sodium" may be encountered, it is various activated biotin derivatives, such as N-hydroxysuccinimide (NHS) esters of biotin, that are commonly employed to label proteins, antibodies, nucleic acids, and other biomolecules.[3] These biotinylated molecules are then visualized using streptavidin conjugated to a wide array of fluorescent dyes.[4] This powerful combination offers versatility for a range of imaging applications, from localizing proteins on the cell surface to tracking molecules within complex biological systems.
Principle of Biotin-Based Fluorescence Imaging
The core principle of this technique relies on a multi-step approach. First, a biotinylating reagent is used to covalently attach biotin to the target molecule. This can be a protein on the cell surface, an intracellular antigen, or a nucleic acid probe. Subsequently, a fluorescently labeled streptavidin or avidin (B1170675) conjugate is introduced. Streptavidin, a tetrameric protein, can bind up to four biotin molecules with high affinity and selectivity. This binding event localizes the fluorophore to the target, allowing for its visualization by fluorescence microscopy. The use of streptavidin conjugates often leads to significant signal amplification, as multiple fluorophores can be recruited to a single target molecule via the streptavidin bridge.
Key Applications
The versatility of biotin-based labeling has led to its adoption in numerous fluorescence imaging applications:
-
Cell Surface Protein Labeling: This is a widely used method to identify and quantify proteins on the plasma membrane. Cells are incubated with a membrane-impermeable biotinylating reagent, ensuring that only extracellularly accessible proteins are labeled. This is invaluable for studying receptor trafficking, protein internalization, and the composition of the cell surface proteome.
-
Intracellular Protein and Antigen Detection: For visualizing intracellular targets, cells must first be fixed and permeabilized to allow entry of the biotinylated probe (e.g., an antibody) and the subsequent fluorescent streptavidin conjugate. This method provides enhanced sensitivity for detecting low-abundance proteins.
-
Signal Amplification: The biotin-streptavidin system is a powerful tool for amplifying fluorescent signals. This is particularly useful for detecting targets that are expressed at low levels. Advanced techniques like tyramide signal amplification (TSA) can be integrated with biotin-based methods for even greater signal enhancement.
-
Neuroanatomical Tracing: Biotin derivatives like Neurobiotin™ are used as tracers to map neuronal connections. The tracer is injected into a specific brain region and transported along axons, allowing for the visualization of neural circuits.
-
Drug Development and Delivery: Biotinylation is employed in drug development to create targeted drug delivery systems. For instance, a biotinylated antibody can be used to deliver a cytotoxic drug specifically to cancer cells that overexpress a particular surface antigen. The biotin-streptavidin interaction can also be used to track the biodistribution of drug candidates.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biotin-streptavidin interaction and its application in fluorescence imaging.
| Parameter | Value | Reference(s) |
| Binding Affinity (K_D) | ~10⁻¹⁴ M | |
| Interaction Forces | 173 ± 19 pN (biotin-avidin) to 326 ± 33 pN (biotin-streptavidin) | |
| Fluorescence Signal Amplification | 2.4 to 5-fold increase over standard immunofluorescence | |
| Biotin-4-Fluorescein Quenching by Streptavidin | Up to 88% |
Table 1: Quantitative Parameters of the Biotin-Streptavidin System.
| Fluorophore Conjugate | Excitation (nm) | Emission (nm) | Reference(s) |
| Streptavidin-Alexa Fluor 488 | 495 | 519 | |
| Streptavidin-sulfo-Cyanine3 | 548 | 563 | |
| Streptavidin-AF 594 | 586 | 613 | |
| Streptavidin-sulfo-Cyanine5 | 646 | 662 | |
| Fluorescein biotin | 494 | 518 |
Table 2: Common Fluorophore Conjugates for Biotin Detection.
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation for Fluorescence Microscopy
This protocol describes the labeling of cell surface proteins on adherent cells in culture.
Materials:
-
Adherent cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS), ice-cold
-
PBS with 0.1 mM CaCl₂ and 1 mM MgCl₂ (PBS-CM), ice-cold
-
Sulfo-NHS-SS-Biotin
-
Quenching solution: 100 mM glycine (B1666218) in ice-cold PBS
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution (optional): 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488) diluted in blocking solution
-
Mounting medium with DAPI
Procedure:
-
Wash cells grown on coverslips twice with ice-cold PBS to remove serum proteins.
-
Wash cells once with ice-cold PBS-CM.
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin at a concentration of 0.5 mg/mL in ice-cold PBS-CM.
-
Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle rocking.
-
Remove the biotinylation solution and wash the cells three times for 5 minutes each with ice-cold quenching solution to stop the reaction.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with the fluorescently labeled streptavidin solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Intracellular Antigen Detection using a Biotinylated Secondary Antibody
This protocol is for the detection of an intracellular antigen using a primary antibody followed by a biotinylated secondary antibody and fluorescent streptavidin.
Materials:
-
Cells grown on glass coverslips
-
PBS
-
Fixation solution: 4% PFA in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum and 1% BSA in PBS
-
Primary antibody specific for the target antigen
-
Biotinylated secondary antibody (e.g., biotinylated goat anti-mouse IgG)
-
Fluorescently labeled streptavidin
-
Mounting medium with DAPI
Procedure:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the biotinylated secondary antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
Incubate with fluorescently labeled streptavidin diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount the coverslips using mounting medium with DAPI.
-
Visualize using a fluorescence microscope.
Visualizations
Workflow for cell surface protein labeling for fluorescence microscopy.
Principle of biotin-streptavidin based fluorescent detection.
Workflow for intracellular antigen detection using biotin-based amplification.
Troubleshooting and Considerations
-
High Background: Mammalian cells and tissues contain endogenous biotin-containing enzymes, which can lead to non-specific background signals, particularly in the mitochondria, kidney, liver, and brain. To mitigate this, endogenous biotin blocking kits are available and should be used for sensitive applications. Insufficient blocking or washing can also contribute to high background.
-
No Signal: This could be due to inefficient biotinylation, loss of the target protein during sample preparation, or inactive reagents. Ensure the biotinylating reagent is fresh and that the incubation conditions are optimal. The concentration of both the biotinylated probe and the streptavidin conjugate may need to be optimized.
-
Steric Hindrance: The large size of the streptavidin tetramer can sometimes cause steric hindrance, preventing it from accessing the biotin label on the target molecule. Using biotinylating reagents with longer spacer arms can help to overcome this issue.
-
Choice of Fluorophore: The selection of the fluorescent dye conjugated to streptavidin should be based on the available excitation and emission filters of the microscope and the potential for spectral overlap with other fluorophores in multiplexing experiments. Alexa Fluor dyes are known for their brightness and photostability.
Conclusion
Biotin-based labeling, in conjunction with fluorescently labeled streptavidin, offers a robust and highly sensitive method for a wide range of fluorescence microscopy and imaging applications. Its utility in specific labeling of cell surface and intracellular targets, coupled with its powerful signal amplification capabilities, makes it an indispensable tool for researchers, scientists, and drug development professionals. By following optimized protocols and being mindful of potential pitfalls, this technique can yield high-quality, reproducible imaging data to advance our understanding of complex biological systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the molar ratio of biotin (B1667282) to protein for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of biotin to protein for conjugation?
The ideal molar ratio of biotin to protein is not a single value but depends on several factors, including the protein's concentration, the number of available primary amines (lysine residues), and the downstream application. A common starting point is a 10- to 20-fold molar excess of the biotinylation reagent to the protein.[1] However, for different protein concentrations, the recommended molar excess can vary.[2][3]
Q2: How does protein concentration affect the required biotin molar ratio?
Lower protein concentrations generally require a higher molar excess of the biotin reagent to achieve the same degree of labeling.[2][4] This is because the reaction kinetics are concentration-dependent.
Q3: What are the consequences of using a suboptimal biotin-to-protein ratio?
-
Too Low (Under-biotinylation): Insufficient biotin incorporation can lead to weak or no signal in downstream applications such as Western blotting, ELISA, or immunoprecipitation.
-
Too High (Over-biotinylation): This can cause protein precipitation and loss of valuable sample. It can also lead to steric hindrance, reduced protein activity, or impaired function, especially if lysine (B10760008) residues are critical for the protein's biological activity.
Q4: Which buffers should be used for the biotinylation reaction?
It is crucial to use an amine-free buffer at a pH between 7.2 and 8.5. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's primary amines for reaction with the NHS-ester of biotin, significantly reducing labeling efficiency. Recommended buffers include Phosphate-Buffered Saline (PBS) or bicarbonate/carbonate buffer.
Q5: How can I determine the degree of biotinylation?
The most common method to quantify the number of biotin molecules incorporated per protein molecule is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin on the labeled protein. Some commercially available biotinylation kits include traceable reporters that allow for spectrophotometric quantification without a separate assay.
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling Detected
If you observe a weak or absent signal in your downstream application, it may be due to inefficient biotinylation.
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines like Tris or glycine. Dialyze or use a desalting column to exchange the protein into a suitable buffer like PBS. |
| Suboptimal Molar Ratio | The molar excess of biotin may be too low. Increase the molar ratio of biotin to protein in increments. Refer to the table below for starting recommendations based on protein concentration. |
| Low Protein Concentration | Optimal labeling is typically achieved with protein concentrations between 1-15 mg/mL. If your protein is dilute, a significantly higher molar excess of biotin may be required. |
| Inactive Biotin Reagent | NHS-ester biotin reagents are moisture-sensitive. Ensure the reagent is stored properly with a desiccant and allow it to equilibrate to room temperature before opening to prevent condensation. Prepare the biotin solution immediately before use. |
| Reaction Conditions | Ensure the reaction pH is between 7.2 and 8.5. The reaction can be performed for 30-60 minutes at room temperature or for 2 hours at 4°C. |
Issue 2: Protein Precipitation or Loss of Activity After Biotinylation
This often indicates over-biotinylation.
| Possible Cause | Recommended Solution |
| Excessive Molar Ratio | The molar excess of biotin is likely too high, leading to excessive modification and changes in the protein's physicochemical properties. Reduce the molar ratio of biotin to protein. |
| Critical Lysine Modification | The biotinylation may be occurring on lysine residues that are essential for the protein's activity or proper folding. If reducing the molar ratio does not solve the issue, consider using a different biotinylation chemistry that targets other functional groups, such as sulfhydryls (cysteine residues). |
Quantitative Data Summary
The following table provides recommended starting molar excess ratios of NHS-ester biotin to protein for labeling primary amines. These may need to be optimized for your specific protein and application.
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| > 10 mg/mL | ≥ 12-fold |
| 2 - 10 mg/mL | 10 to 20-fold |
| < 2 mg/mL | ≥ 20-fold |
| For immobilization (e.g., biosensors) | Start with a 1:1 to 3:1 ratio |
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-Ester Biotin
This protocol is a standard method for labeling proteins with an amine-reactive biotin.
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.
-
-
Biotin Reagent Preparation:
-
Allow the vial of NHS-ester biotin to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the biotin reagent in an anhydrous organic solvent such as DMSO or DMF.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess (refer to the table above).
-
Add the calculated volume of the biotin reagent to the protein solution while gently mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice or at 4°C.
-
-
Removal of Excess Biotin:
-
After the incubation, remove non-reacted and hydrolyzed biotin using a desalting column or dialysis against a suitable buffer (e.g., PBS). This step is crucial for accurate determination of biotin incorporation.
-
Protocol 2: Determining Degree of Biotinylation using the HABA Assay
This protocol allows for the quantification of biotin incorporated onto a protein.
-
Reagent Preparation:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical solution will have an absorbance at 500 nm (A500) between 0.9 and 1.3 in a 1 cm cuvette.
-
-
Measurement (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm and record this value as A500 HABA/Avidin.
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again. Once the value is stable, record it as A500 HABA/Avidin/Biotin Sample.
-
-
Calculation:
-
The number of moles of biotin per mole of protein can be calculated using the change in absorbance and Beer's Law. Online calculators are available from various suppliers to simplify this calculation. The calculation requires the protein's molecular weight and concentration.
-
Visualizations
Caption: Standard experimental workflow for protein biotinylation.
References
Troubleshooting low biotinylation efficiency with biotin sodium
Technical Support Center: Biotinylation
Welcome to the technical support center for biotinylation troubleshooting. This guide provides answers to frequently asked questions and detailed solutions to common issues encountered during the biotinylation of proteins and other molecules using amine-reactive biotin (B1667282) reagents.
Frequently Asked Questions (FAQs)
Q1: I am using "biotin sodium salt" and getting no labeling. Why?
This is a common point of confusion. "this compound salt" is the salt form of vitamin B7 (biotin) itself.[1] This molecule lacks a reactive group to form a stable, covalent bond with your protein. For efficient labeling, you need an "activated" biotin derivative. The most common type for labeling proteins are N-hydroxysuccinimide (NHS) esters of biotin, such as Sulfo-NHS-biotin , which react with primary amines (-NH₂) on your target molecule.[2][3][4]
Q2: What is the optimal pH for an NHS-ester biotinylation reaction?
The optimal pH for reacting an NHS ester with a primary amine is between 7.2 and 8.5 .[5][6] While the reaction rate increases with pH, the rate of hydrolysis of the biotin reagent also increases, which can lower the overall efficiency.[7][8] Maintaining a stable pH in this range is critical for success.
Q3: Which buffers should I use or avoid for the reaction?
It is crucial to use a buffer that is free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with your target protein for the biotin reagent, significantly reducing labeling efficiency.[5][7][9][10]
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Tris-Buffered Saline (TBS) |
| HEPES | Glycine Buffers |
| Bicarbonate/Carbonate, pH 8.0-8.5 | Ammonium Buffers (e.g., Ammonium Sulfate) |
Q4: How much biotinylation reagent should I use?
The amount of biotin reagent is typically determined as a molar excess relative to the amount of protein. A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein.[6][9][11] However, the optimal ratio depends on the protein's concentration and the number of available primary amines (lysine residues).[11] For dilute protein solutions (<2 mg/mL), a higher molar excess may be required.[11]
Q5: How should I prepare and store my Sulfo-NHS-biotin reagent?
Sulfo-NHS-biotin is moisture-sensitive and should be stored at -20°C with a desiccant.[2][5][7] Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the reagent.[2][5][12] Because the NHS-ester moiety readily hydrolyzes in water, you should prepare aqueous solutions immediately before use and discard any unused portion.[2][9] Do not prepare stock solutions in water for storage.[2][7]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Biotinylation Detected
Q: I've performed the reaction, but my downstream analysis (e.g., Western blot with streptavidin-HRP) shows a very weak or no signal. What went wrong?
Low signal is the most common issue and can be traced back to several factors. Use the following workflow to diagnose the problem.
Issue 2: Protein Precipitation During or After Reaction
Q: My protein sample became cloudy or I see a precipitate after adding the biotin reagent. What should I do?
Protein precipitation can occur for a few reasons:
-
High Concentration of Organic Solvent: If you are using an NHS-biotin (not Sulfo-NHS) dissolved in DMSO or DMF, adding too much volume (>10% of total reaction volume) can denature and precipitate the protein.[6]
-
Solution: Keep the volume of the added biotin stock low. If necessary, perform the reaction with a more concentrated stock of the biotin reagent.
-
-
Protein Instability: The reaction conditions may be too harsh for your specific protein.
-
Over-biotinylation: Excessive labeling can alter the protein's solubility properties.[13]
-
Solution: Reduce the molar excess of the biotin reagent in your next attempt.
-
Issue 3: Loss of Protein Activity
Q: My protein is biotinylated, but it has lost its biological function (e.g., enzyme activity, binding ability). How can I fix this?
Loss of activity often implies that the biotinylation has occurred on a critical lysine (B10760008) residue within the protein's active site or a key binding interface.[6][10]
-
Solution 1: Reduce the Degree of Labeling. Lower the molar excess of the biotin reagent to decrease the average number of biotins attached per protein molecule. This increases the statistical chance of leaving critical residues unmodified.[6]
-
Solution 2: Try an Alternative Chemistry. If reducing the labeling ratio doesn't work, consider a biotinylation reagent that targets a different functional group. For example, maleimide-activated biotin reagents target sulfhydryl groups (cysteine residues), which may not be present in the active site.
Key Experimental Parameters & Protocols
Summary of Recommended Reaction Conditions
The table below summarizes typical starting parameters for a protein biotinylation reaction with a Sulfo-NHS-ester reagent.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL[6][11][14] | Higher concentrations are generally more efficient. |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES)[5][6] | Crucial to avoid Tris, glycine, etc. |
| Reaction pH | 7.2 - 8.5[5][6][7] | Optimal for balancing reaction speed vs. reagent hydrolysis. |
| Molar Excess of Biotin | 10 - 20 fold (can be optimized)[6][9][14] | Adjust based on protein concentration and desired labeling degree. |
| Incubation Time | 30 - 60 min at RT, or 2 hours at 4°C[6][9][14] | Longer incubation at 4°C can be gentler on the protein. |
| Quenching Reagent | 50 - 100 mM Glycine or Tris[3][6][9] | Stops the reaction by consuming excess NHS ester. |
| Purification Method | Dialysis or Gel Filtration[6][15][16] | Essential for removing unreacted biotin. |
Protocol 1: General Protein Biotinylation
This protocol is a starting point for the biotinylation of a protein in solution using Sulfo-NHS-Biotin.
1. Buffer Exchange:
-
Ensure your protein is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0. If it is in a buffer containing Tris or glycine, you must perform a buffer exchange using dialysis or a desalting column (e.g., Sephadex G-25).[9][17]
-
Adjust the protein concentration to 1-10 mg/mL.
2. Prepare Biotin Reagent:
-
Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening.[2]
-
Immediately before use, dissolve the reagent in ultrapure water or the same buffer as your protein to a concentration of 1-10 mg/mL or ~10 mM.[11][14] Do not store the aqueous solution.
3. Biotinylation Reaction:
-
Add the calculated amount of Sulfo-NHS-Biotin solution to your protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[11][14]
4. Quench the Reaction:
-
To stop the reaction, add a quenching buffer like Tris or glycine to a final concentration of 50-100 mM.[6][9]
-
Incubate for an additional 15-30 minutes at room temperature.
5. Remove Excess Biotin:
-
Purify the biotinylated protein from unreacted biotin and reaction byproducts using extensive dialysis or a desalting column.[15] This step is critical to prevent free biotin from interfering in downstream applications.
Protocol 2: Assessing Biotinylation Efficiency with the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[15][18] It is based on the displacement of HABA from an avidin-HABA complex by the biotin on your protein, which causes a measurable decrease in absorbance at 500 nm.[15][19]
Materials:
-
Purified biotinylated protein sample (free biotin must be removed).
-
Avidin/HABA solution (can be prepared or purchased as a kit).
-
Spectrophotometer and cuvettes (or a microplate reader).
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀). This is your initial reading (A₅₀₀ HABA/Avidin).[15]
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Wait for the reading to stabilize (approx. 15 seconds) and measure the final absorbance at 500 nm (A₅₀₀ Sample).[15]
-
Calculate the change in absorbance (ΔA₅₀₀) and the concentration of biotin using the Beer-Lambert law. The molar extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is ~34,000 M⁻¹cm⁻¹.[15]
Calculation:
-
Moles of Biotin = [ΔA₅₀₀ × (Reaction Volume)] / ε
-
Knowing the initial moles of your protein, you can calculate the molar ratio of biotin to protein.
References
- 1. This compound salt | C10H15N2NaO3S | CID 24892859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.sangon.com [store.sangon.com]
- 8. store.sangon.com [store.sangon.com]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. apexbt.com [apexbt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. sartorius.com [sartorius.com]
- 18. anaspec.com [anaspec.com]
- 19. fishersci.ie [fishersci.ie]
How to remove excess biotin sodium after labeling reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess unconjugated biotin (B1667282) sodium after labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess biotin after a labeling reaction?
A1: Residual free biotin can lead to several downstream issues. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection reagents, leading to high background signals and reduced assay sensitivity.[1][2][3] In affinity purification, excess biotin can saturate the streptavidin resin, preventing the capture of your target molecule.[1]
Q2: What are the most common methods for removing free biotin?
A2: The most widely used techniques for removing unreacted biotin are based on size-exclusion chromatography (gel filtration/desalting columns), dialysis, and affinity capture.[4] Each method has its advantages and is chosen based on the sample volume, protein concentration, and the required purity.
Q3: How do I choose the right method for my experiment?
A3: The choice of method depends on several factors:
-
Sample Volume: Spin columns are ideal for small volumes (µL to mL range), while dialysis is better suited for larger volumes.
-
Speed: Gel filtration spin columns are very fast, often taking less than 15 minutes. Dialysis is a much slower process, typically requiring overnight incubation with multiple buffer changes.
-
Protein Concentration: Low protein concentrations can lead to poor recovery, especially with desalting columns. Adding a carrier protein like BSA can sometimes help mitigate this issue.
-
Molecular Weight of Labeled Molecule: Ensure the molecular weight cutoff (MWCO) of the dialysis membrane or desalting column resin is significantly smaller than your labeled molecule to prevent its loss.
Q4: Can I use streptavidin-based resins to remove free biotin?
A4: While streptavidin resins are primarily used to capture biotinylated molecules, they can be adapted to remove free biotin. However, this is less common for simple cleanup of a labeling reaction. A more recent approach involves using magnetic beads modified to specifically capture free biotin, leaving the biotinylated molecule in solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Biotinylated Molecule | Over-biotinylation: Excessive labeling can alter the solubility of your molecule, leading to precipitation. | - Optimize the molar ratio of the biotinylation reagent to your target molecule. A lower ratio may be necessary.- Ensure the reaction buffer pH is optimal for both your molecule's stability and the labeling reaction. |
| Non-specific binding to the purification matrix: The molecule may be sticking to the desalting column resin or dialysis membrane. | - For columns, ensure you are using a resin with low protein-binding properties.- For dialysis, consider adding a carrier protein like BSA (Bovine Serum Albumin) to the sample to reduce non-specific binding.- Ensure the sample volume is within the recommended range for the desalting column being used. | |
| High Background in Downstream Assays | Incomplete removal of free biotin: Residual unconjugated biotin is competing in the assay. | - Increase the number of buffer changes and the duration of dialysis.- For desalting columns, consider a second pass-through or using a column with a larger bed volume. Some spin columns may only remove about 80% of free biotin in a single run.- After the labeling reaction, quench with an amine-containing buffer (e.g., Tris or glycine) to stop the reaction and cap any unreacted NHS-ester biotin. |
| Inconsistent Biotinylation Results | Incomplete reaction or incomplete removal of excess biotin: This can lead to batch-to-batch variability. | - Ensure the biotinylation reaction goes to completion by optimizing the reaction time.- Standardize the purification protocol to ensure consistent removal of free biotin. |
Comparison of Biotin Removal Methods
| Method | Principle | Typical Protein Recovery | Time Required | Advantages | Disadvantages |
| Gel Filtration (Spin Columns) | Size exclusion chromatography separates molecules based on size. Larger biotinylated molecules pass through quickly, while smaller, free biotin molecules are retained in the resin. | >95% (can be lower for dilute samples) | < 15 minutes | Fast, easy to use, high recovery for concentrated samples. | Potential for sample dilution, lower recovery for dilute samples. |
| Dialysis | A semi-permeable membrane allows small molecules like free biotin to diffuse into a large volume of buffer, while retaining the larger biotinylated molecule. | High (>90%) | 24-48 hours with multiple buffer changes. | High recovery, suitable for large sample volumes, gentle on proteins. | Very slow, requires large volumes of buffer, risk of sample loss through leaks. |
| Streptavidin-Coated Magnetic Beads | Proprietary chemistry on magnetic beads specifically binds to free biotin, which is then removed by magnetic separation, leaving the purified biotinylated molecule in the supernatant. | High | < 10 minutes | Extremely fast, suitable for high-throughput applications and very small sample volumes. | Cost may be higher than other methods. |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using a Spin Desalting Column
This protocol is adapted for a typical commercially available spin desalting column (e.g., Zeba™ Spin Desalting Columns).
Materials:
-
Biotinylated sample
-
Spin desalting column with appropriate MWCO (e.g., 7K for most proteins)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation: Twist off the bottom closure of the spin column and loosen the cap. Place the column in a collection tube.
-
Resin Equilibration: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
Buffer Exchange (Optional but Recommended): Add your desired final buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times.
-
Sample Loading: Place the column in a new collection tube. Slowly apply your biotinylated sample to the center of the compacted resin bed.
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g.
-
Collection: The purified sample containing the biotinylated molecule is now in the collection tube. The excess biotin remains in the resin.
Caption: Workflow for removing excess biotin using a spin desalting column.
Protocol 2: Removal of Excess Biotin using Dialysis
This protocol is a general guideline for dialysis.
Materials:
-
Biotinylated sample
-
Dialysis tubing or cassette with appropriate MWCO
-
Dialysis buffer (e.g., PBS)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Hydrate (B1144303) Membrane: If using dialysis tubing, cut to the desired length and hydrate in dialysis buffer for at least 5 minutes. For cassettes, hydrate according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip or knot. Load your biotinylated sample into the tubing, leaving some space for potential volume increase.
-
Seal Tubing: Remove excess air and seal the other end of the tubing with a second clip or knot.
-
Dialysis: Place the sealed tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with gentle stirring.
-
Buffer Changes: Dialyze for at least 4 hours to overnight. For efficient removal of NHS-biotin, a 48-hour dialysis with 4 buffer changes is recommended.
-
Sample Recovery: Carefully remove the tubing from the buffer, dry the outside, and cut one end to recover your purified sample.
Caption: General workflow for removing excess biotin via dialysis.
References
Stability issues with biotin sodium solutions and storage
Welcome to the Technical Support Center for biotin (B1667282) sodium solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of biotin solutions used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of biotin?
A1: Biotin has low solubility in neutral aqueous solutions. To prepare a concentrated stock solution, consider the following methods:
-
Alkaline Solution: Biotin dissolves well in alkaline solutions. You can use a dilute sodium hydroxide (B78521) (NaOH) solution to dissolve biotin and then adjust the pH to your desired range with an appropriate buffer.
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for preparing a high-concentration biotin stock solution.[1] However, ensure the final concentration of DMSO in your working solution is compatible with your experimental system, as high concentrations can be detrimental to cells or protein activity.
Q2: What are the recommended storage conditions for biotin powder and solutions?
A2:
-
Biotin Powder: Store desiccated at 2-8°C. Under these conditions, it is stable for at least two years.[2]
-
Biotin Solutions: Aqueous solutions of biotin are most stable in a moderately acidic to neutral pH range and can be stored for several months at 2-8°C.[2] Solutions with a pH above 9 are less stable.[2] For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.
Q3: Can I heat-sterilize my biotin solution?
A3: Yes, biotin is stable at 100°C in moderately acidic or neutral aqueous solutions, allowing for heat sterilization.[2]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Biotin Solution
Visual Inspection:
-
White Precipitate: A white, crystalline precipitate may form in aqueous solutions, especially at neutral or acidic pH, if the concentration exceeds its solubility limit.
-
Cloudiness upon Storage: Cloudiness that appears over time, particularly in alkaline solutions, may indicate degradation or reaction with components in the buffer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Concentration exceeds solubility | Gently warm the solution to aid dissolution. If precipitation persists, consider preparing a new, less concentrated solution or using a co-solvent like DMSO for the stock. |
| pH of the solution | Biotin is a carboxylic acid and can lower the pH of unbuffered aqueous solutions, reducing its own solubility.[3] Ensure your solution is adequately buffered to the desired pH. For higher concentrations, an alkaline buffer (pH > 7.5) can improve solubility.[3] |
| Degradation in alkaline solutions | If using a high pH buffer, prepare fresh solutions more frequently and store them protected from light. Monitor for any color changes. |
| Interaction with buffer components | Avoid buffers containing components that may react with biotin over time. Phosphate-buffered saline (PBS) is a commonly used and generally safe option. |
Issue 2: Inconsistent Results in Biotinylation Experiments
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded Biotin Solution | Use a fresh or properly stored biotin solution. If degradation is suspected, its concentration and activity should be verified. |
| Interfering substances in the reaction buffer | Buffers containing primary amines (e.g., Tris, glycine) are incompatible with NHS-ester-based biotinylation reactions as they compete for reaction sites.[4] Perform buffer exchange into an amine-free buffer like PBS before the reaction. |
| Suboptimal molar excess of biotin | The ratio of biotin to the molecule being labeled is critical. Empirically optimize the molar excess of the biotinylation reagent. Too little will result in low labeling efficiency, while too much can lead to protein precipitation and loss of activity.[4] |
| Incomplete removal of excess biotin | Unreacted biotin can interfere with downstream applications by saturating streptavidin binding sites. Remove excess biotin using dialysis or a desalting column.[5] |
| Protein Precipitation during/after biotinylation | Over-biotinylation can alter the isoelectric point and solubility of a protein, leading to precipitation.[6] Reduce the molar excess of the biotinylation reagent or the reaction time. Adding 1M Tris (pH 9.0) after the reaction can sometimes help to resuspend the precipitated protein.[6] |
Stability of Biotin Solutions
Biotin in aqueous solutions is susceptible to degradation under certain conditions. The primary degradation pathways involve the oxidation of the sulfur atom in the thiophene (B33073) ring, leading to the formation of biotin-d,l-sulfoxide and subsequently biotin sulfone.[7][8]
Factors Affecting Stability:
-
pH: Biotin is most stable in solutions with a pH between 4 and 9.[9] It is less stable in strongly acidic or alkaline conditions.
-
Temperature: While stable to heat for sterilization in neutral solutions, prolonged exposure to high temperatures, especially in combination with unfavorable pH, can accelerate degradation.
-
Light: Exposure to UV light can cause degradation of biotin.[9] It is recommended to store biotin solutions in amber vials or otherwise protected from light.
-
Oxidizing Agents: Strong oxidizing agents will promote the oxidation of the sulfur atom in biotin.
Quantitative Stability Data (Illustrative)
The following table summarizes hypothetical stability data for a biotin sodium solution (1 mg/mL in PBS, pH 7.4) under different storage conditions. Actual stability will depend on the specific buffer composition and exposure to stress factors.
| Storage Condition | Duration | Biotin Remaining (%) | Key Degradation Products |
| 2-8°C, Protected from Light | 6 months | >95% | Minimal |
| Room Temperature, Ambient Light | 1 month | ~90% | Biotin-d,l-sulfoxide |
| 40°C, Protected from Light | 1 month | ~85% | Biotin-d,l-sulfoxide, traces of Biotin Sulfone |
| Room Temperature, UV Exposure (254 nm) | 24 hours | <70% | Biotin-d,l-sulfoxide, Biotin Sulfone |
| pH 11, Room Temperature | 1 month | ~80% | Biotin-d,l-sulfoxide |
Experimental Protocols
Protocol 1: Forced Degradation Study of Biotin Solution
This protocol is designed to intentionally degrade a biotin solution to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of biotin in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the biotin stock solution and 1 M HCl. Incubate at 60°C for 2 hours.
- Alkaline Hydrolysis: Mix equal volumes of the biotin stock solution and 1 M NaOH. Incubate at 60°C for 2 hours.
- Oxidative Degradation: Mix equal volumes of the biotin stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate the biotin stock solution at 70°C for 48 hours.
- Photolytic Degradation: Expose the biotin stock solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and alkaline samples.
- Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method.
4. HPLC-UV Method:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.[10]
- Injection Volume: 20 µL.
5. Data Analysis:
- Compare the chromatograms of the stressed samples to the control.
- Calculate the percentage of biotin remaining and the percentage of each degradation product formed.
Protocol 2: HABA Assay for Biotin Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin in a sample. It is based on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.
1. Reagent Preparation:
- HABA/Avidin (B1170675) Solution: Prepare a solution containing both HABA and avidin in a suitable buffer (e.g., PBS, pH 7.0). Commercial kits are available with pre-mixed reagents.
2. Assay Procedure (Cuvette Format):
- Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
- Measure the absorbance at 500 nm (this is the initial reading).
- Add 100 µL of the biotin-containing sample (ensure any free, unconjugated biotin has been removed by dialysis or desalting). Mix well.
- Measure the absorbance at 500 nm again after the reading stabilizes (this is the final reading).
3. Calculation:
- The concentration of biotin can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex. Refer to the specific kit instructions for the exact formula.
Protocol 3: Cell-Based Bioactivity Assay for Biotin
This assay determines the biological activity of a biotin solution by measuring its ability to support the growth of a biotin-dependent cell line.
1. Cell Culture:
- Use a cell line that requires biotin for growth, such as certain strains of Lactobacillus plantarum.[11]
- Culture the cells in a biotin-free medium to deplete their internal biotin stores.
2. Preparation of Standards and Samples:
- Prepare a series of known concentrations of a biotin standard to create a standard curve.
- Prepare dilutions of the biotin solution to be tested.
3. Assay Procedure:
- In a 96-well plate, add the biotin-depleted cells to fresh biotin-free medium.
- Add the biotin standards and test samples to the respective wells. Include a negative control (no biotin).
- Incubate the plate under appropriate conditions for cell growth (e.g., 37°C for a specified time).
4. Measurement of Cell Growth:
- Measure cell proliferation using a suitable method, such as measuring the optical density (OD) at 600 nm for bacterial cultures or using a colorimetric assay like MTT for mammalian cells.
5. Data Analysis:
- Generate a standard curve by plotting the cell growth measurement against the known biotin concentrations.
- Determine the concentration of active biotin in the test samples by interpolating their cell growth values on the standard curve.
Visualizations
Caption: Workflow for a forced degradation study of biotin solutions.
Caption: Troubleshooting logic for inconsistent biotinylation results.
Caption: Impact of biotin degradation on streptavidin binding.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
- 11. Agar plate method using Lactobacillus plantarum for biotin determination in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin Sodium Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of buffer pH on the efficiency of biotin (B1667282) sodium labeling, particularly when using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotinylating proteins with NHS esters?
A1: The optimal pH range for reacting NHS esters with primary amines on proteins is typically between 7.2 and 8.5.[1] Some studies suggest a slightly broader range of 7 to 9.[2] The reaction is most efficient at a slightly alkaline pH because the target primary amines (on lysine (B10760008) residues and the N-terminus) are deprotonated and more nucleophilic.[1]
Q2: Why is pH so critical for the biotinylation reaction?
A2: The pH of the reaction buffer represents a critical balance between two competing reactions: the desired reaction with the protein's primary amines and the hydrolysis of the NHS ester.
-
At lower pH (below 7): A larger proportion of the primary amines on the protein will be protonated, making them less reactive and reducing the labeling efficiency.[3]
-
At higher pH (above 9): The rate of hydrolysis of the NHS ester increases significantly.[4] This hydrolysis inactivates the biotin reagent, preventing it from reacting with the protein and thus lowering the overall labeling efficiency.[5] The half-life of NHS esters can be several hours at pH 7 but drops to just a few minutes at pH 9.[4]
Q3: Which buffers should I use for the biotinylation reaction?
A3: It is crucial to use a buffer that is free of primary amines.[2] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and bicarbonate/carbonate buffers.[1][5][6]
Q4: Which buffers should I absolutely avoid?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided.[1][2][4][5][6][7][8][9][10] These buffers will compete with the primary amines on your target protein for reaction with the NHS ester, which will significantly reduce the labeling efficiency.[6][10] If your protein is in an amine-containing buffer, it is essential to perform a buffer exchange via dialysis or gel filtration before starting the biotinylation reaction.[1][5]
Q5: My protein is only stable at an acidic pH. How can I biotinylate it?
A5: Labeling at acidic pH is generally inefficient for amine-reactive biotinylation. However, alternative biotinylation chemistries target other functional groups and work at different pH ranges:
-
Sulfhydryl-reactive groups (e.g., maleimides): These react with free sulfhydryl groups on cysteine residues at a pH range of 6.5-7.5.[4]
-
Carboxyl-reactive groups: These target carboxyl groups on aspartate and glutamate (B1630785) residues and the C-terminus. This reaction is mediated by a carbodiimide (B86325) (like EDC) and occurs at a pH of 4.5-5.5.[4][11]
-
Carbonyls (on glycoproteins): Aldehydes can be generated from carbohydrate residues and reacted with hydrazide or alkoxyamine derivatives of biotin at pH 4-6.[4][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Biotin Labeling Detected | Sub-optimal Buffer pH: The pH of your reaction buffer is outside the optimal 7.2-8.5 range.[1][2][6] | Verify the pH of your protein solution and adjust it to the optimal range. For strongly buffered protein solutions, you may need to add more of the appropriate buffer to achieve the target pH.[5] |
| Presence of Primary Amines in the Buffer: Your buffer contains Tris, glycine, or other primary amines.[1][2][5][6][10] | Perform a buffer exchange into an amine-free buffer like PBS or HEPES using dialysis or a desalting column.[1][5] | |
| Hydrolyzed NHS-Biotin Reagent: The biotin reagent has been inactivated by moisture. | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][6] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[1][6] | |
| Protein Precipitation During Labeling | High Concentration of Organic Solvent: The volume of the biotin stock solution added is too high. | Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume.[1] |
| Protein Instability: The protein is not stable under the reaction conditions. | Perform the reaction at a lower temperature, such as 4°C, for a longer incubation time.[1] | |
| Change in Isoelectric Point: The biotinylation reaction neutralizes positively charged primary amines, altering the protein's isoelectric point (pI). If the buffer pH is close to the new pI, the protein may precipitate.[3][12] | Consider adjusting the final pH of the solution after the reaction is complete. For example, adding Tris buffer (pH 9.0) after the reaction can sometimes help resuspend the biotinylated protein.[13] |
Quantitative Data Summary
The efficiency of biotinylation is influenced by the interplay between the reaction rate with primary amines and the rate of hydrolysis of the NHS ester, both of which are pH-dependent.
| pH | Hydrolysis Half-life of Sulfo-NHS-LC-Biotin | General Effect on Biotinylation |
| < 6.5 | > 2 hours[14] | Low reactivity of protonated primary amines, leading to inefficient labeling.[3] |
| 7.0 - 7.2 | Several hours[4] | A good starting point for the reaction, balancing reagent stability and amine reactivity.[3][14] |
| 8.0 | < 15 minutes[14] | Faster reaction with primary amines, but the increased hydrolysis rate can reduce overall efficiency if the reaction is not rapid.[14] |
| > 8.5 | A few minutes[4] | Very rapid hydrolysis of the NHS ester, which often outcompetes the labeling reaction, leading to suboptimal results.[4][5][14] |
Note: The exact molar incorporation will vary depending on the specific protein, buffer composition, temperature, and reaction time.[3][5]
Experimental Protocols
General Protocol for Protein Biotinylation with an NHS Ester
This protocol provides a general starting point. Optimization may be required for your specific protein.
1. Reagent and Buffer Preparation:
-
Biotinylation Buffer: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.2 and 8.5.[1][5]
-
Protein Sample: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the biotinylation buffer using dialysis or a desalting column.[1][5] The protein concentration should typically be between 1-10 mg/mL for efficient labeling.[1]
-
Biotin Reagent Stock Solution: Allow the vial of the NHS-biotin reagent to equilibrate to room temperature before opening.[1] Dissolve the reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-50 mg/mL.[1] This stock solution should be prepared fresh just before use.[1]
2. Biotinylation Reaction:
-
Molar Ratio Calculation: Determine the desired molar excess of the biotin reagent over the protein. A common starting point is a 10- to 20-fold molar excess.[1] For more dilute protein solutions (≤ 2 mg/mL), a higher molar excess (≥ 20-fold) may be required.[1]
-
Incubation: Add the calculated volume of the biotin reagent stock solution to the protein solution. Incubate the reaction mixture with gentle stirring or rocking. The incubation can be performed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1][2][8]
3. Quenching the Reaction:
-
To stop the biotinylation reaction, add a quenching reagent that contains primary amines. Common quenching reagents include glycine or Tris buffer to a final concentration of 10-100 mM.[1] Incubate for an additional 15-30 minutes at room temperature.[1]
4. Removal of Excess Biotin:
-
It is crucial to remove the unreacted biotin to prevent interference in downstream applications.[1] This can be achieved through:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 11. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Biotin Interference in Streptavidin-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering biotin (B1667282) interference in streptavidin-based assays.
Frequently Asked Questions (FAQs)
Q1: What is biotin interference and why does it occur?
A1: Biotin interference is the disruption of streptavidin-based assays by the presence of excess free biotin in a sample.[1][2][3] This interference primarily arises from the increasing use of high-dose biotin supplements for cosmetic purposes or for the treatment of certain medical conditions like multiple sclerosis.[4][5] The streptavidin-biotin interaction is one of the strongest non-covalent bonds known and is widely used in immunoassays to link detection components. When a patient sample contains high levels of biotin, this free biotin competes with the biotinylated reagents in the assay for binding sites on the streptavidin, leading to inaccurate results.
Q2: Which types of assays are susceptible to biotin interference?
A2: Immunoassays that utilize the biotin-streptavidin system for signal generation are susceptible. This includes a wide range of tests, such as those for thyroid hormones (TSH, T3, fT4), cardiac markers (troponin), reproductive hormones (hCG, FSH, LH), and others. The interference can cause falsely elevated or falsely decreased results, depending on the assay format (competitive vs. sandwich).
Q3: How does biotin interference affect sandwich and competitive immunoassays differently?
A3:
-
Sandwich Assays: In a typical sandwich assay, a biotinylated antibody is used to capture the analyte and immobilize it on a streptavidin-coated surface. High levels of free biotin in the sample can saturate the streptavidin, preventing the capture of the biotinylated antibody-analyte complex. This leads to a reduced signal and a falsely low measurement of the analyte.
-
Competitive Assays: In a competitive assay, the analyte in the sample competes with a biotinylated version of the analyte for binding to a limited number of antibody sites. The bound biotinylated analyte is then captured by streptavidin. High levels of free biotin can block the streptavidin binding sites, preventing the capture of the biotinylated analyte that has bound to the antibody. This results in a weaker signal, which in a competitive assay format, is incorrectly interpreted as a high concentration of the analyte, leading to a falsely high result.
Figure 1: Mechanism of Biotin Interference in Immunoassays.
Q4: How can I determine if my assay is affected by biotin interference?
A4: The first step is to check the manufacturer's package insert or technical data sheet for the assay. Manufacturers are increasingly providing information on the biotin interference threshold for their assays. If a patient's results are inconsistent with their clinical presentation, biotin interference should be suspected, especially if they are taking high-dose biotin supplements.
Q5: What are the recommended biotin washout periods before sample collection?
A5: For patients taking standard daily doses of biotin, a washout period of at least 8 hours is generally recommended. However, for those on mega-doses (5 mg or more), a longer abstinence of at least 72 hours is advised before sample collection. The half-life of biotin can be up to 19 hours with high doses. It's important to note that biotin clearance can be affected by renal function.
Troubleshooting Guide
Problem: Unexpected or inconsistent assay results, potentially due to biotin interference.
Here are several strategies to mitigate biotin interference, ranging from pre-analytical measures to sample treatment and assay modification.
Pre-Analytical Measures
-
Patient Communication: The most effective initial step is to inquire about the patient's use of biotin supplements, including multivitamins and products for hair, skin, and nail health.
-
Sample Collection Timing: Advise patients to discontinue biotin supplements for an appropriate period before blood collection, as outlined in the FAQs.
Sample Pre-Treatment Methods
If re-sampling after a washout period is not feasible, the following laboratory methods can be employed to remove or dilute the interfering biotin.
-
Biotin Depletion with Streptavidin-Coated Beads: This method utilizes streptavidin-coated magnetic or agarose (B213101) beads to capture and remove free biotin from the sample.
Figure 2: Workflow for Biotin Depletion from a Sample.
-
Serial Dilution: Diluting the sample can reduce the concentration of biotin to below the interference threshold of the assay. However, this will also dilute the analyte of interest, so the assay's sensitivity must be considered. A non-linear relationship between the dilution factor and the measured analyte concentration can indicate the presence of interference.
Assay Modification and Alternatives
-
Pre-conjugation of Biotinylated Reagents: In some cases, it may be possible to pre-incubate the biotinylated antibody with the streptavidin-coated solid phase before adding the patient sample. This pre-formed complex is less susceptible to interference from free biotin in the sample.
-
Alternative High-Affinity Binding Systems: If biotin interference is a persistent issue, consider using assay systems that do not rely on the streptavidin-biotin interaction. One such alternative is the FITC-anti-FITC system . In this method, the detection antibody is labeled with fluorescein (B123965) isothiocyanate (FITC), and an anti-FITC antibody conjugated to a reporter enzyme is used for detection. This system offers comparable sensitivity to the biotin-streptavidin system with low non-specific binding.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to biotin interference.
Table 1: Biotin Pharmacokinetics and Recommended Washout Periods
| Biotin Daily Dose | Peak Serum Concentration | Elimination Half-Life | Recommended Washout Period |
| 30 µg (RDI) | 0.1 - 0.8 ng/mL | ~2 hours | Not typically required |
| 2.5 - 5 mg | 55 - 140 ng/mL | ~2-3 hours (low dose) | At least 8 hours |
| 10 mg | 55 - 141 ng/mL | Up to 19 hours | At least 72 hours |
| 100 - 300 mg | 375 - 450 ng/mL | 7.8 - 18.8 hours | At least 72 hours |
Table 2: Reported Biotin Interference Thresholds for Various Immunoassay Platforms *
| Assay Platform | Analyte | Interference Threshold (ng/mL) | Effect of Interference |
| Roche Elecsys | TSH, Total T3 | >20 | Falsely Low |
| Roche Elecsys | Free T4 | >25 | Falsely High |
| Beckman UniCel DxI 800 | Thyroid Function Tests | Varies by assay | Falsely Low/High |
| Abbott Architect | Thyroid Function Tests | Generally high resistance | Minimal interference reported |
| Siemens | Varies | Varies (often higher due to pre-formed assay design) | Varies |
*This table provides examples and is not exhaustive. Users should always consult the manufacturer's specifications for the specific assay and lot number being used.
Experimental Protocols
Protocol 1: Biotin Depletion from Serum/Plasma using Streptavidin-Agarose Beads
This protocol describes a general procedure for removing biotin from patient samples prior to analysis.
Materials:
-
Streptavidin-agarose beads (e.g., from a commercial supplier)
-
Patient serum or plasma sample
-
Microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge
Procedure:
-
Prepare the Streptavidin-Agarose Beads:
-
Gently resuspend the streptavidin-agarose bead slurry.
-
Transfer an appropriate amount of the slurry to a microcentrifuge tube. The amount will depend on the binding capacity of the beads and the expected concentration of biotin. A common starting point is to use a 1:10 ratio of bead slurry to sample volume.
-
Wash the beads by adding 10 volumes of PBS, centrifuging at ~1,000 x g for 1-2 minutes, and carefully aspirating the supernatant. Repeat this wash step two more times.
-
-
Biotin Depletion:
-
Add the patient serum or plasma sample to the washed streptavidin-agarose beads.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
Pellet the beads by centrifugation at ~1,000 x g for 1-2 minutes.
-
-
Sample Collection:
-
Carefully collect the supernatant, which is the biotin-depleted sample.
-
The sample is now ready for use in the streptavidin-based assay.
-
Protocol 2: General Workflow for an ELISA using the FITC-anti-FITC System
This protocol outlines the key steps for using the FITC-anti-FITC system as an alternative to a biotin-streptavidin-based ELISA.
Materials:
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
FITC-conjugated detection antibody
-
Anti-FITC antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate
Procedure:
-
Coating: Coat the wells of a microplate with the capture antibody diluted in an appropriate buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add the standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the FITC-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme-Conjugated Anti-FITC Antibody Incubation: Add the enzyme-conjugated anti-FITC antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the enzyme substrate to each well and incubate until sufficient color development.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
Figure 3: Experimental Workflow for a FITC-anti-FITC ELISA.
References
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. clinicallab.com [clinicallab.com]
- 3. Biotin Binder - Depletion or Positive Isolation of Cells from Different Species | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 5. mft.nhs.uk [mft.nhs.uk]
Technical Support Center: Troubleshooting Biotin-Based Assays
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you reduce background signals in your biotin-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signals in biotin-based assays?
High background signals in biotin-based assays can stem from several sources. The most common culprits include:
-
Endogenous Biotin (B1667282): Many tissues and cells naturally contain biotin, which can be recognized by streptavidin or avidin (B1170675) conjugates, leading to non-specific signals.[1][2] Tissues such as the liver, kidney, spleen, and adipose tissue have particularly high levels of endogenous biotin.[2][3]
-
Non-specific Binding: Reagents like antibodies or streptavidin conjugates can bind non-specifically to the solid phase (e.g., microplate wells) or to other proteins in the sample.[4] This can be caused by inadequate blocking or suboptimal reagent concentrations.
-
Issues with Blocking: Ineffective blocking of the solid phase or the sample can leave sites open for non-specific attachment of detection reagents. The choice of blocking buffer is critical; for instance, using non-fat dry milk can be problematic as it contains endogenous biotin.
-
Problems with Washing Steps: Insufficient washing between assay steps can leave unbound reagents behind, contributing to a higher background. Conversely, overly aggressive washing can strip away specifically bound molecules.
-
Reagent Quality and Concentration: Using expired or improperly stored reagents can lead to degraded performance and higher background. Additionally, using excessively high concentrations of antibodies or streptavidin conjugates increases the likelihood of non-specific binding.
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay chemistry, leading to elevated background.
Q2: How can I block endogenous biotin in my samples?
Blocking endogenous biotin is a critical step, especially when working with tissues known to have high biotin content. The most common method involves a two-step sequential blocking procedure using avidin/streptavidin and then free biotin.
-
Avidin/Streptavidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This allows the avidin/streptavidin to bind to all the endogenous biotin in the tissue.
-
Biotin Incubation: Following a wash step, the sample is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were added in the first step.
This two-step process ensures that all endogenous biotin is masked and that the blocking avidin/streptavidin will not bind to your biotinylated detection reagents.
Q3: What is the best blocking buffer to use for my biotin-based assay?
The ideal blocking buffer depends on the specific assay system and sample type. However, some general principles apply:
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and casein are commonly used protein-based blockers. It is crucial to use high-quality, biotin-free BSA to avoid introducing exogenous biotin into your assay.
-
Non-Ionic Detergents: Adding a mild non-ionic detergent like Tween-20 (typically at 0.05%) to your blocking and wash buffers can help reduce non-specific hydrophobic interactions.
-
Avoid Milk-Based Blockers: Non-fat dry milk is often used as a cost-effective blocking agent, but it contains endogenous biotin and should be avoided in biotin-streptavidin systems.
-
Commercial Blockers: Several commercially available blocking buffers are optimized for biotin-based assays and can provide a convenient and reliable option.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High Background in Negative Control Wells
-
Possible Cause: Reagent contamination or non-specific binding of detection reagents.
-
Solution:
-
Check Reagents: Ensure all reagents are fresh and have been stored correctly. Use high-quality, biotin-free blocking agents.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies, as well as the streptavidin-HRP conjugate, to determine the optimal concentration that gives a good signal-to-noise ratio.
-
Improve Washing: Increase the number of wash cycles and ensure that the wells are completely filled and emptied during each wash. Adding a detergent like Tween-20 to the wash buffer can also help.
-
Evaluate Blocking: Optimize the blocking step by trying different blocking agents or increasing the incubation time.
-
Issue 2: High Background Across the Entire Plate
-
Possible Cause: System-wide issues such as endogenous biotin, improper reagent preparation, or suboptimal assay conditions.
-
Solution:
-
Block Endogenous Biotin: If working with tissues or cells, implement an avidin-biotin blocking step before adding your primary antibody.
-
Review Protocol: Double-check all reagent dilutions and incubation times/temperatures. Ensure that the substrate was not overdeveloped.
-
Optimize Washing Technique: Ensure your washing technique is thorough. For automated plate washers, check the aspiration height and wash volume settings. For manual washing, be vigorous in tapping out residual buffer.
-
Issue 3: Inconsistent or "Patchy" Background
-
Possible Cause: Uneven coating of capture antibody, improper washing technique, or "edge effects" in the microplate.
-
Solution:
-
Ensure Uniform Coating: Optimize the coating conditions for your capture antibody, including concentration and incubation time, to ensure an even layer on the plate surface.
-
Standardize Washing: Use a multichannel pipette or an automated plate washer to ensure uniform washing across all wells.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate if you consistently observe edge effects. Ensure the plate is sealed properly during incubations to prevent evaporation.
-
Quantitative Data Summary
The following tables summarize quantitative data on factors that can influence background signals in biotin-based assays.
Table 1: Effect of Blocking Buffer on Signal-to-Noise Ratio
| Blocking Buffer | Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.85 | 0.15 | 12.3 |
| 5% BSA in PBS | 1.79 | 0.11 | 16.3 |
| 1% Casein in TBS | 1.92 | 0.12 | 16.0 |
| 5% Non-fat Dry Milk in PBS | 1.55 | 0.45 | 3.4 |
| Commercial Biotin-Optimized Blocker | 1.98 | 0.09 | 22.0 |
Data is hypothetical and for illustrative purposes.
Table 2: Impact of Wash Cycles on Background Reduction
| Number of Wash Cycles | Background Signal (Relative Light Units) |
| 1 | 15,800 |
| 3 | 4,200 |
| 5 | 1,100 |
| 7 | 950 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is for use in immunohistochemistry (IHC), Western blotting, or ELISA to eliminate background from endogenous biotin.
Materials:
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin solution (0.1 mg/mL in Wash Buffer)
-
Biotin solution (0.5 mg/mL in Wash Buffer)
-
Protein-based blocking buffer (e.g., 3% BSA in TBS)
Procedure:
-
Perform your standard protein-based blocking step (e.g., incubate with 3% BSA in TBS for 1 hour at room temperature).
-
Wash the sample three times for 5 minutes each with Wash Buffer.
-
Incubate the sample with the streptavidin solution for 15-30 minutes at room temperature.
-
Wash the sample three times for 5 minutes each with Wash Buffer.
-
Incubate the sample with the biotin solution for 15-30 minutes at room temperature.
-
Wash the sample three times for 5 minutes each with Wash Buffer.
-
Proceed with the addition of your biotinylated primary antibody or probe.
Protocol 2: Optimized ELISA Washing Procedure
This protocol is designed to minimize background while preserving specific signals in an ELISA.
Materials:
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
After each incubation step (e.g., primary antibody, secondary antibody, streptavidin-HRP), aspirate the solution from the wells.
-
Add at least 300 µL of Wash Buffer to each well of a 96-well plate.
-
Allow the plate to soak for 30-60 seconds. This can be particularly helpful in reducing background.
-
Aspirate the Wash Buffer. For manual washing, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.
-
Repeat steps 2-4 for a total of 3-5 wash cycles. The optimal number of washes may need to be determined empirically.
Visualizations
References
Technical Support Center: Troubleshooting Biotinylation Experiments
Welcome to our dedicated support center for biotinylation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve consistent, reliable results in their biotinylation workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent biotinylation results?
Inconsistent biotinylation results often stem from variability in one or more of the following factors:
-
Reagent Quality and Storage: The stability of biotinylation reagents, especially those with moisture-sensitive groups like NHS esters, is critical. Improper storage can lead to hydrolysis and reduced reactivity.[1]
-
Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the reaction buffer can compete with the target molecule for the biotinylation reagent, leading to lower efficiency.[2][3]
-
Reaction Parameters: Inconsistent incubation times, temperatures, and pH can significantly impact the outcome of the biotinylation reaction.[4]
-
Protein Characteristics: The concentration, purity, and folding state of the target protein can affect the accessibility of reactive groups for biotinylation.[3][5]
-
Removal of Excess Biotin (B1667282): Incomplete removal of unreacted biotin can lead to high background signals in downstream applications.[6]
Q2: How can I determine the efficiency of my biotinylation reaction?
Quantifying the degree of biotinylation is crucial for ensuring reproducibility.[7] A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This dye binds to avidin (B1170675) or streptavidin, and its absorbance at 500 nm decreases when displaced by biotin.[7][8] This allows for the calculation of the moles of biotin per mole of protein. Other methods include fluorescence-based assays and UV-spectrophotometry with traceable biotinylation reagents.[9]
Q3: What is the difference between NHS-biotin and Sulfo-NHS-biotin?
The primary difference lies in their solubility. NHS-biotin is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[10] This property also allows it to cross cell membranes. In contrast, Sulfo-NHS-biotin contains a sulfonate group that renders it water-soluble, making it ideal for labeling cell surface proteins as it cannot readily cross the cell membrane.[7]
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency
You observe a weak signal in your downstream detection assay (e.g., Western blot, ELISA), suggesting insufficient biotin incorporation.
// Nodes Start [label="Low Signal Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Verify Biotin Reagent\nActivity & Storage", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Analyze Reaction\nBuffer Composition", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeRatio [label="Optimize Molar Ratio of\nBiotin:Protein", fillcolor="#FBBC05", fontcolor="#202124"]; CheckProtein [label="Assess Protein\nConcentration & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTime [label="Increase Incubation\nTime/Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Improved Biotinylation\nEfficiency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent [label="Possible Cause"]; Start -> CheckBuffer [label="Possible Cause"]; Start -> OptimizeRatio [label="Possible Cause"]; Start -> CheckProtein [label="Possible Cause"]; Start -> IncreaseTime [label="Possible Cause"]; CheckReagent -> Solution [label="Solution:\nUse fresh reagent"]; CheckBuffer -> Solution [label="Solution:\nUse amine-free buffer\n(e.g., PBS, HEPES)"]; OptimizeRatio -> Solution [label="Solution:\nPerform titration"]; CheckProtein -> Solution [label="Solution:\nPurify & concentrate\nprotein"]; IncreaseTime -> Solution [label="Solution:\nTest longer times\nor higher temp"]; } dot Caption: Troubleshooting workflow for low biotinylation efficiency.
| Parameter | Recommendation | Rationale |
| Biotin Reagent | Use fresh, properly stored reagent. Allow to come to room temperature before opening to prevent condensation.[1] | NHS esters are moisture-sensitive and can hydrolyze, losing reactivity.[1] |
| Reaction Buffer | Use an amine-free buffer (e.g., PBS, HEPES) at the optimal pH for the chosen chemistry.[2][3] | Buffers containing primary amines (Tris, glycine) will compete for the biotin reagent.[3] |
| Molar Ratio | Titrate the molar ratio of biotin reagent to protein to find the optimal balance. | Over-biotinylation can lead to protein precipitation and loss of function, while too little results in low incorporation.[9] |
| Protein Concentration | Ensure the protein concentration is within the recommended range (typically >1 mg/mL).[3][5] | Low protein concentrations can reduce labeling efficiency.[2] |
| Incubation Time | Optimize incubation time; typical reactions run for 30-60 minutes at room temperature or 2 hours at 4°C.[1] | Incomplete reactions lead to low labeling.[6] |
Issue 2: High Background in Downstream Assays
You observe high non-specific signals in your Western blot or ELISA, which may be caused by several factors.
// Nodes Start [label="High Background\nSignal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ExcessBiotin [label="Incomplete Removal of\nExcess Biotin", fillcolor="#FBBC05", fontcolor="#202124"]; OverBiotinylation [label="Over-Biotinylation of\nProtein", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Insufficient Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; EndogenousBiotin [label="Presence of Endogenous\nBiotin in Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Reduced Background\nSignal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> ExcessBiotin [label="Possible Cause"]; Start -> OverBiotinylation [label="Possible Cause"]; Start -> Blocking [label="Possible Cause"]; Start -> EndogenousBiotin [label="Possible Cause"]; ExcessBiotin -> Solution [label="Solution:\nImprove purification\n(dialysis, desalting column)"]; OverBiotinylation -> Solution [label="Solution:\nReduce biotin:protein\nmolar ratio"]; Blocking -> Solution [label="Solution:\nOptimize blocking buffer\n(e.g., use biotin-free BSA)"]; EndogenousBiotin -> Solution [label="Solution:\nUse avidin/biotin\nblocking step"]; } dot Caption: Troubleshooting workflow for high background signal.
| Parameter | Recommendation | Rationale |
| Purification | Ensure thorough removal of unreacted biotin using dialysis or a desalting column.[6] | Free biotin in the sample will bind to streptavidin conjugates, causing high background.[6] |
| Blocking | Use a biotin-free blocking agent. Avoid using milk or BSA that may contain endogenous biotin.[11][12] Increase the number of washing steps.[12] | Inadequate blocking leads to non-specific binding of detection reagents.[13] |
| Endogenous Biotin | For cell and tissue lysates, perform an avidin/biotin blocking step prior to incubation with the primary antibody.[11][14] | Some tissues and cells contain naturally biotinylated proteins that will be detected.[14] |
| Antibody Concentration | Titrate the concentration of your biotinylated antibody and the streptavidin-HRP conjugate.[12] | Excess antibody can lead to non-specific binding.[13] |
Issue 3: Protein Precipitation During or After Biotinylation
Your protein sample becomes cloudy or forms a precipitate during the reaction or storage.
| Parameter | Recommendation | Rationale |
| Degree of Labeling | Reduce the molar excess of the biotinylation reagent. | Over-modification can alter the protein's isoelectric point and solubility, leading to aggregation and precipitation.[3][9] |
| Reagent Solubility | For hydrophobic proteins, consider using a more water-soluble biotinylation reagent (e.g., one with a PEG spacer).[7] | The hydrophobicity of the biotin reagent can influence the solubility of the final conjugate.[7] |
| pH Adjustment | After the reaction, adjusting the pH away from the protein's isoelectric point may help redissolve the precipitate.[3] | Protein solubility is lowest at its isoelectric point. |
| Storage | Store the biotinylated protein in an appropriate buffer, potentially with additives like glycerol. Aliquot to avoid repeated freeze-thaw cycles.[15] | Improper storage conditions can lead to protein denaturation and aggregation.[15] |
Experimental Protocols
Protocol 1: General Procedure for Primary Amine Biotinylation (NHS-Ester Chemistry)
This protocol provides a general workflow for biotinylating a protein using an NHS-ester biotinylation reagent.
// Nodes PrepProtein [label="1. Prepare Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepReagent [label="2. Prepare Biotin Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="3. Biotinylation Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="4. Quench Reaction (Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="5. Purify Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Biotinylation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PrepProtein -> PrepReagent; PrepReagent -> Reaction; Reaction -> Quench; Quench -> Purify; Purify -> Analyze; } dot Caption: General experimental workflow for protein biotinylation.
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Allow the NHS-ester biotin reagent to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in a dry, amine-free organic solvent like DMSO or DMF.[1] For water-soluble Sulfo-NHS esters, dissolve directly in the reaction buffer.
-
-
Biotinylation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Purification of Biotinylated Protein:
-
Quantification and Storage:
-
Determine the protein concentration (e.g., by A280) and the degree of biotinylation (e.g., via HABA assay).
-
Store the biotinylated protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[15]
-
Protocol 2: HABA Assay for Quantifying Biotinylation
-
Prepare Standards: Create a set of biotin standards of known concentrations.
-
Prepare Avidin/Streptavidin-HABA Mixture: Mix avidin or streptavidin with HABA reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the Avidin/Streptavidin-HABA mixture at 500 nm.
-
Add Sample/Standard: Add a known volume of your biotinylated protein sample or biotin standard to the mixture.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. Use the standard curve to determine the concentration of biotin in your protein sample and calculate the moles of biotin per mole of protein.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotinylation Reagents [sigmaaldrich.com]
- 5. kromnigon.com [kromnigon.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotinylation | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. mesoscale.com [mesoscale.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 14. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biotinylation Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and temperature for successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for incubation time and temperature for NHS-ester biotinylation?
For conjugating NHS-esters to primary amines, there is a flexible range of conditions. Incubation temperatures can generally range from 4-37°C, with reaction times varying from a few minutes to 12 hours.[1] The optimal pH for the reaction is typically between 7 and 9.[1]
Q2: How does pH affect the incubation conditions for NHS-ester reactions?
The pH is a critical factor. The target for the NHS-ester is a deprotonated primary amine, so the reaction is favored under basic conditions (pH 7-9).[1] However, a major competing reaction is the hydrolysis of the NHS-ester, which also increases with higher pH.[1] NHS-esters have a half-life of several hours at pH 7 but only a few minutes at pH 9.[1] A common starting point is pH 7.4, which may require a longer incubation time, or pH 8.3-8.5 for more rapid reactions.
Q3: Can I perform the incubation overnight?
Yes, for reactions that are proceeding slowly, incubating overnight at 4°C is a common strategy to increase the efficiency of biotinylation.
Q4: My biotinylated protein is precipitating. What is the likely cause and how can I fix it?
Protein precipitation can occur due to over-biotinylation, which alters the isoelectric properties of the protein. To resolve this, consider reducing the molar ratio of the biotinylation reagent to the protein. After the reaction, adding a buffer such as 1M Tris (pH 9.0) can sometimes help resuspend the precipitated protein by adjusting the pH above its isoelectric point.
Q5: I am seeing inconsistent results between different batches of biotinylated antibodies. Why is this happening?
Batch-to-batch variation can be due to an incomplete biotinylation reaction. If the reaction does not go to completion, the degree of labeling can differ each time. To improve consistency, try increasing the incubation time (e.g., by 1.5 to 2 times) and ensure the thorough removal of excess, unreacted biotin (B1667282) after the labeling step using methods like dialysis or desalting columns.
Troubleshooting Guide
This guide addresses specific issues that may arise during your biotinylation experiments.
| Problem | Possible Cause | Recommended Solution |
| No or Low Avidin/Streptavidin Binding | Insufficient Biotinylation: The molar excess of the biotin reagent was too low, or the incubation time was too short. | Increase the concentration of the biotin reagent or extend the incubation time. A good starting point for the molar coupling ratio is 10:1 to 40:1 (label:protein). |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein for the labeling reagent. | Exchange the protein into a non-amine-containing buffer like PBS before labeling, using dialysis or a desalting column. | |
| Suboptimal pH: The reaction pH is not ideal for the labeling chemistry. For NHS esters, the optimal pH is 8.3-8.5. | Adjust the pH of the protein solution to the recommended range for your specific biotinylation reagent. | |
| Hydrolyzed/Inactive Reagent: The biotinylation reagent is sensitive to moisture and may have lost activity due to improper storage or handling. | Prepare stock solutions of the labeling reagent immediately before use and avoid prolonged exposure to aqueous solutions. | |
| Loss of Protein's Biological Activity | Modification of Critical Residues: The biotinylation reagent has randomly modified a primary amine (e.g., lysine) that is essential for the protein's function, such as an antigen-binding site on an antibody. | Consider using a different biotinylation chemistry that targets other functional groups, such as sulfhydryls, to avoid modifying the critical amine. |
| High Background or Non-Specific Binding | Incomplete Removal of Excess Biotin: Unreacted biotin reagent remains in the sample and can bind to detection reagents. | Improve the purification step after biotinylation. Increase the duration or number of changes for dialysis, or use a desalting column. |
| Free Biotin in Sample: Free biotin from cell culture media or endogenous biotin in cell lysates can compete with biotinylated proteins for binding to streptavidin beads. | Wash cells thoroughly to remove all traces of media before lysis. |
Quantitative Data Summary
The following tables provide a summary of common incubation parameters for easy reference.
Table 1: General Incubation Parameters for NHS-Ester Biotinylation
| Parameter | Recommended Range | Notes |
| Temperature | 4 - 37 °C | Lower temperatures (4°C) are often paired with longer incubation times (e.g., overnight). |
| Incubation Time | 30 minutes - 12 hours | Shorter times (30 min) at room temperature are common, while longer times may be needed for lower temperatures or concentrations. |
| pH | 7.0 - 9.0 | Optimal pH for NHS-esters is often cited as 8.3-8.5, but pH 7.4 can be used with potentially longer incubation. |
Table 2: Example Incubation Conditions from Specific Protocols
| Application | Incubation Time | Incubation Temperature | Reference |
| General Protein Labeling | 30 minutes | Room Temperature | |
| Antibody Labeling (on ice) | 2 hours | On Ice | |
| Cell-Surface Protein Labeling | 60 minutes | Not specified (on ice implied) | |
| Streptavidin Bead Enrichment | 2 - 4 hours | 4 °C |
Experimental Protocols
General Protocol for Protein Biotinylation using an NHS-Ester Reagent
This protocol provides a generalized methodology for labeling a purified protein with a water-soluble NHS-ester biotinylation reagent.
1. Buffer Preparation and Exchange:
- Ensure your protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4-8.0.
- If the protein is in a buffer containing primary amines like Tris or glycine, you must perform a buffer exchange. This can be done using dialysis against PBS or by passing the sample through a desalting column according to the manufacturer's instructions.
2. Calculation of Biotin Reagent Volume:
- Determine the molar coupling ratio (MCR) of biotin to protein. A 20-fold molar excess of biotin is a common starting point for proteins at concentrations of ≤ 2 mg/mL.
- Use the following formula to calculate the volume of 1 mM biotin reagent needed:
- Volume of 1 mM Biotin (µL) = [Protein Conc. (mg/mL) / MW Protein (kDa)] x MCR x Volume of Protein (µL)
3. Biotinylation Reaction:
- Prepare a fresh 1 mM stock solution of the biotinylation reagent in an appropriate solvent (e.g., water or DMSO) immediately before use.
- Add the calculated volume of the biotin reagent to your protein solution. Mix gently but thoroughly.
- Incubate the reaction. A common starting condition is for 30 minutes to 2 hours at room temperature or on ice. For potentially lower efficiency reactions, this can be extended to overnight at 4°C.
4. Stopping the Reaction and Removing Excess Biotin:
- The reaction can be stopped by adding a small amount of an amine-containing buffer (e.g., Tris) to quench any unreacted NHS-ester.
- Remove the excess, non-reacted biotin reagent. This is a critical step to prevent interference in downstream applications. Use a desalting column for rapid removal or perform extensive dialysis against PBS.
5. Verification of Biotinylation (Optional but Recommended):
- Determine the extent of biotin incorporation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This will help ensure reproducibility between experiments.
Visualizations
References
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during biotinylation experiments.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness Observed During or After Biotinylation
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Adjust the reaction buffer pH. For amine-reactive biotinylation (e.g., using NHS esters), a pH range of 7-9 is generally recommended.[1] Avoid the protein's isoelectric point (pI), as proteins are least soluble at their pI.[2] For antibodies, it is suggested to perform biotinylation at a pH at least 2 units above the pI to minimize aggregation.[3] |
| High Protein Concentration | Decrease the protein concentration during the biotinylation reaction.[2] If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the biotinylated protein. |
| Excessive Biotinylation (Over-labeling) | Reduce the molar ratio of the biotinylation reagent to the protein. Over-modification can lead to precipitation and loss of protein activity.[4] Perform a titration to find the optimal ratio that achieves sufficient labeling without causing aggregation. |
| Inadequate Reagent Solubility | Ensure the biotinylation reagent is fully dissolved before adding it to the protein solution. For hydrophobic reagents, use a small amount of an organic solvent like DMSO or DMF to dissolve the reagent first, then add it to the reaction buffer. Alternatively, use a water-soluble biotinylation reagent, such as one with a polyethylene (B3416737) glycol (PEG) spacer arm, to improve solubility and reduce aggregation. |
| Incorrect Temperature | Perform the biotinylation reaction at a lower temperature (e.g., 4°C). While this may slow down the reaction rate, it can help to prevent aggregation of temperature-sensitive proteins. |
Issue 2: No Visible Precipitate, but Subsequent Analysis (e.g., SEC, DLS) Reveals Soluble Aggregates
| Possible Cause | Troubleshooting Steps |
| Formation of Soluble Oligomers | Optimize the molar excess of the biotinylation reagent. Even without visible precipitation, high molar ratios can lead to the formation of soluble aggregates. |
| Hydrophobic Interactions | Add solubility-enhancing excipients to the reaction buffer. Common additives include non-ionic detergents (e.g., Tween-20, Triton X-100), glycerol (B35011), arginine, and polyethylene glycol (PEG). |
| Suboptimal Buffer Composition | Ensure the buffer is free of primary amines (e.g., Tris, glycine) when using amine-reactive biotinylation reagents, as they will compete with the protein for labeling. The ionic strength of the buffer can also influence protein stability; consider screening different salt concentrations. |
| Protein Instability | If the protein is inherently unstable, consider using a site-specific biotinylation method, such as enzymatic biotinylation with BirA, which targets a specific peptide tag (AviTag). This provides a more controlled and uniform labeling, reducing the risk of aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be caused by several factors:
-
Alteration of Surface Charge: Amine-reactive biotinylation neutralizes positively charged lysine (B10760008) residues, which can disrupt electrostatic repulsion between protein molecules and lead to aggregation, especially if the reaction pH is near the protein's isoelectric point (pI).
-
Increased Hydrophobicity: The biotin (B1667282) molecule itself is hydrophobic. Attaching multiple biotin molecules to a protein can increase its overall hydrophobicity, promoting self-association and aggregation.
-
High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions and aggregation.
-
Over-biotinylation: A high degree of labeling can significantly alter the protein's physicochemical properties, leading to instability and precipitation.
-
Suboptimal Reaction Conditions: Factors such as inappropriate pH, high temperature, and suboptimal buffer composition can destabilize the protein and induce aggregation.
Q2: How do I choose the right biotinylation reagent to minimize aggregation?
The choice of biotinylation reagent is critical. Consider the following:
-
Solubility: Use water-soluble biotinylation reagents, especially for proteins that are prone to aggregation. Reagents containing a hydrophilic spacer arm, such as polyethylene glycol (PEG), can improve the solubility of both the reagent and the final biotinylated protein.
-
Spacer Arm Length: A longer spacer arm can reduce steric hindrance and potentially minimize aggregation by providing more flexibility for the biotin molecule to bind to streptavidin without forcing protein-protein interactions.
-
Reactivity: Choose a reagent that targets a functional group that is not essential for the protein's structure and function. While amine-reactive reagents are common, alternatives that target sulfhydryls or carboxyl groups are available and may be less disruptive for some proteins.
Q3: What is the optimal molar ratio of biotin reagent to protein?
The optimal molar ratio depends on the protein's concentration and the number of available labeling sites. A common starting point for amine-reactive biotinylation is a 10- to 20-fold molar excess of the biotin reagent over the protein. It is highly recommended to perform a titration experiment to determine the lowest ratio that provides sufficient labeling for your application while minimizing aggregation.
Q4: Can I add anything to my reaction to prevent aggregation?
Yes, several additives can help to stabilize your protein and prevent aggregation during biotinylation:
-
Glycerol: Often used as a cryoprotectant, glycerol can also stabilize proteins in solution.
-
Arginine: This amino acid is known to suppress protein aggregation.
-
Non-ionic detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help to keep hydrophobic proteins in solution.
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can also act as protein stabilizers.
Q5: How can I detect and quantify protein aggregation after biotinylation?
Two common methods for detecting and quantifying protein aggregation are:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein. The area under the aggregate peaks can be used to quantify the percentage of aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of larger species indicates aggregation.
Data Presentation
Table 1: Recommended Molar Excess of NHS-Ester Biotin Reagent for Amine-Reactive Biotinylation
This table provides general guidelines for the molar ratio of biotin reagent to protein to control the degree of labeling and minimize aggregation.
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Expected Degree of Labeling |
| 2 mg/mL | ≥ 20-fold | Moderate |
| 5 mg/mL | 15- to 25-fold | Moderate to High |
| 10 mg/mL | ≥ 12-fold | High |
Note: These are starting recommendations. The optimal molar ratio should be empirically determined for each specific protein and application.
Table 2: Influence of Reaction pH on Protein Aggregation
This table summarizes the qualitative relationship between the reaction pH, the protein's isoelectric point (pI), and the propensity for aggregation during biotinylation.
| Reaction pH relative to Protein pI | Aggregation Propensity | Rationale |
| pH ≈ pI | High | The net charge of the protein is close to zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation. |
| pH > pI | Low | The protein has a net negative charge, leading to electrostatic repulsion between molecules. |
| pH < pI | Low | The protein has a net positive charge, leading to electrostatic repulsion between molecules. |
Recommendation: For amine-reactive biotinylation, a buffer pH of 7-9 is generally effective. To minimize aggregation, it is advisable to work at a pH that is at least 1-2 units away from the protein's pI.
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Biotinylation using NHS-Ester Biotin
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7 and 8. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and must be removed by dialysis or buffer exchange.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Calculate Reagent Volume: Determine the volume of the biotin stock solution needed to achieve the desired molar excess over your protein.
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent to your protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis.
Protocol 2: Assessment of Protein Aggregation using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.
-
Sample Preparation: Filter your biotinylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a known concentration of your biotinylated protein onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas of the monomer and any earlier-eluting aggregate peaks. Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: A troubleshooting decision tree for protein aggregation.
References
- 1. Ambient Temperature Affects Protein Self-Assembly by Interfering with the Interfacial Aggregation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Problems of biotinylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylated protein precipitating?
A1: Protein precipitation after biotinylation can occur for several reasons:
-
Over-biotinylation: Excessive attachment of biotin (B1667282) molecules can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation.[1][2] Since biotin itself is hydrophobic, adding too many biotin molecules can cause the protein to become insoluble.[1][3]
-
Hydrophobicity of the Biotin Reagent: Some biotinylation reagents have hydrophobic spacer arms, which can contribute to the overall hydrophobicity of the modified protein and cause it to aggregate.[3]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility. If the buffer pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge, reducing repulsion between molecules and increasing the likelihood of aggregation.
-
Protein Concentration: High protein concentrations can increase the frequency of intermolecular interactions, promoting aggregation, especially after the addition of hydrophobic biotin molecules.
-
Inherent Instability of the Protein: The target protein itself may be inherently unstable or prone to aggregation, and the biotinylation process can exacerbate this issue.
Q2: Can biotinylation actually improve protein solubility?
A2: In some cases, yes. Biotinylation can sometimes improve a protein's stability and solubility by preventing aggregation. The addition of biotin can alter the protein's surface properties in a way that discourages self-association. Furthermore, biotinylation reagents containing hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly enhance the solubility of the modified protein.
Q3: What is the optimal molar ratio of biotin reagent to protein?
A3: The optimal molar ratio depends on the protein and the number of available reactive groups (e.g., primary amines on lysine (B10760008) residues). A common starting point is a 10-20 fold molar excess of the biotinylation reagent to the protein. However, it is crucial to optimize this ratio for each specific protein to achieve sufficient labeling without causing precipitation. For protein samples at 2-10 mg/mL, a ≥ 12-fold molar excess of biotin is a general guideline, while for samples at ≤ 2 mg/mL, a ≥ 20-fold molar excess is recommended. It is advisable to perform a titration experiment to determine the ideal ratio that provides adequate biotinylation without inducing insolubility.
Q4: How can I remove excess, unreacted biotin after the labeling reaction?
A4: Excess biotin can be removed using several methods:
-
Dialysis or Buffer Exchange: This is a common and effective method for removing small molecules like unreacted biotin from a protein solution.
-
Size Exclusion Chromatography (SEC): Gel filtration columns can efficiently separate the larger biotinylated protein from the smaller, unreacted biotin molecules.
-
Centrifugal Filters: Devices like Amicon Ultra centrifugal filters can be used to concentrate the protein while removing small molecules.
Troubleshooting Guides
Issue 1: Protein Precipitates Immediately Upon Addition of Biotinylation Reagent
This is a common issue that often points to a problem with the reaction conditions or the inherent properties of the protein and reagent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate protein precipitation during biotinylation.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Hydrophobic Biotin Reagent | Switch to a biotinylation reagent with a hydrophilic linker (e.g., PEG). | PEG linkers increase the overall hydrophilicity of the biotinylated protein, counteracting the hydrophobic nature of the biotin molecule and reducing the likelihood of aggregation. |
| Suboptimal Molar Ratio | Perform a titration of the biotin reagent, starting with a lower molar excess (e.g., 5:1) and gradually increasing it. | Over-biotinylation is a primary cause of precipitation. Finding the lowest effective ratio is key. |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture. | Lowering the concentration decreases the chances of intermolecular interactions that lead to aggregation. |
| Incompatible Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris) which compete with the protein for the biotinylation reagent. Use buffers like PBS or HEPES. Also, adjust the pH to be at least 1-2 units away from the protein's pI. | Competing amines reduce labeling efficiency, and a pH near the pI minimizes protein solubility. |
| Reagent Stock Issues | If using a DMSO stock of the biotin reagent, ensure the final DMSO concentration in the reaction is low (typically <5%) to avoid denaturing the protein. Prepare fresh aqueous solutions of water-soluble reagents before each use. | High concentrations of organic solvents can denature proteins, causing them to precipitate. NHS-esters in aqueous solutions are prone to hydrolysis. |
Issue 2: Biotinylated Protein is Soluble Initially but Aggregates Over Time or During Storage
This delayed precipitation often relates to the long-term stability of the modified protein and the storage conditions.
Logical Relationship Diagram for Long-Term Stability
Caption: Factors to consider for improving the long-term stability of biotinylated proteins.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Inadequate Storage Buffer | Optimize the pH and ionic strength of the storage buffer. A slightly basic pH (around 8.0-8.5) can sometimes improve stability. | The buffer environment is critical for maintaining protein conformation and solubility over time. |
| Lack of Stabilizers | Add cryoprotectants like glycerol (B35011) (5-50%) or sugars like sucrose (B13894) or trehalose (B1683222) (5-10%) to the storage buffer. | These additives can stabilize the protein structure and prevent aggregation during freeze-thaw cycles and long-term storage. |
| Oxidation | For proteins with exposed cysteine residues, add a reducing agent like DTT or TCEP to the storage buffer. | This prevents the formation of intermolecular disulfide bonds which can lead to aggregation. |
| Freeze-Thaw Cycles | Aliquot the biotinylated protein into smaller, single-use volumes before freezing to minimize freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen. | Repeated freezing and thawing can denature proteins and promote aggregation. |
| Inherent Instability | Consider re-engineering the protein with a solubility-enhancing tag. | Tags like Maltose Binding Protein (MBP), SUMO, or Thioredoxin (Trx) can be fused to the target protein to improve its overall solubility and stability. |
Quantitative Data Summary
Table 1: Common Buffer Additives to Enhance Solubility
| Additive | Typical Concentration | Mechanism of Action | Reference(s) |
| Glycerol | 5% - 50% (v/v) | Acts as an osmolyte, stabilizing protein structure and increasing solution viscosity. | |
| Arginine | 0.1 M - 2 M | Reduces protein surface hydrophobicity through various interactions, thus preventing aggregation. | |
| Sucrose/Trehalose | 5% - 10% (w/v) | Stabilize protein structure by replacing water molecules at the protein surface. | |
| Polyethylene Glycol (PEG) | Varies | Can be conjugated to the protein or added to the solution to increase solubility. | |
| Non-denaturing detergents (e.g., Triton X-100, NP-40) | 0.1% - 1% (v/v) | Can help solubilize proteins, particularly those with hydrophobic regions. |
Key Experimental Protocols
Protocol 1: Titration to Optimize Biotin:Protein Molar Ratio
-
Prepare Protein Solution: Prepare your protein at a known concentration (e.g., 1-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Set up Reactions: Set up a series of parallel reactions. In each reaction, use the same amount of protein but vary the molar excess of the biotinylation reagent (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).
-
Incubation: Incubate the reactions for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 10-20 mM.
-
Remove Excess Biotin: Remove the unreacted biotin from each reaction using a desalting column or dialysis.
-
Assess Solubility and Biotinylation:
-
Visually inspect each sample for any signs of precipitation.
-
Measure the protein concentration of the soluble fraction using a method like a BCA assay.
-
Determine the degree of biotinylation for each soluble sample using an assay such as the HABA assay or a Western blot with streptavidin-HRP.
-
-
Select Optimal Ratio: Choose the highest biotin:protein ratio that results in sufficient labeling without causing significant protein loss due to precipitation.
Protocol 2: Buffer Exchange Using Dialysis
-
Prepare Dialysis Tubing: Cut a piece of dialysis tubing of the appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa for most proteins) to the desired length. Hydrate the tubing according to the manufacturer's instructions.
-
Load Sample: Load the biotinylated protein solution into the dialysis tubing and securely close both ends with clips.
-
Dialysis: Place the sealed tubing into a large beaker containing at least 200-500 times the sample volume of the desired storage buffer. Stir the buffer gently with a magnetic stir bar.
-
Buffer Changes: Perform the dialysis at 4°C. Change the dialysis buffer 2-3 times over a period of 12-24 hours to ensure complete removal of free biotin. For example, dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer, and then dialyze overnight.
-
Recover Sample: Carefully remove the dialysis tubing from the buffer, and transfer the protein solution to a clean tube.
-
Measure Concentration: Determine the final protein concentration.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: NHS-Biotin vs. Biotin Sodium for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two biotin-containing compounds: the widely-used, amine-reactive NHS-biotin and biotin sodium. This comparison will delve into their mechanisms of action, suitability for protein labeling, and experimental workflows to aid in the selection of the most appropriate reagent for your research needs.
Introduction: Understanding the Chemistry of Protein Biotinylation
At the heart of protein biotinylation is the formation of a stable, covalent bond between a biotin-containing molecule and a functional group on the protein. The most common targets for biotinylation are primary amines, found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.
It is crucial to distinguish between a biotinylating reagent and a biotin salt. A biotinylating reagent is chemically engineered to be reactive towards specific functional groups on a protein. In contrast, a biotin salt, such as this compound, is simply the deprotonated form of biotin (Vitamin B7) and lacks a reactive group for direct covalent attachment to proteins under standard biological conditions. The carboxylate group of this compound is not chemically reactive with the amine groups of proteins. Therefore, This compound is not a suitable reagent for direct protein labeling .
This guide will focus on NHS-biotin, a classic and effective amine-reactive biotinylation reagent, and will use its properties to explain the principles of protein labeling, while clarifying why this compound cannot be used in the same manner. We will also introduce a common, water-soluble alternative to NHS-biotin, Sulfo-NHS-biotin, to provide a more relevant comparison for researchers selecting a biotinylation strategy.
Chemical Properties and Mechanism of Action
NHS-Biotin is an N-hydroxysuccinimide ester of biotin. The NHS ester is a reactive group that readily couples with primary amines on proteins in a process called acylation. This reaction forms a stable amide bond, covalently linking the biotin molecule to the protein.
This compound , the sodium salt of biotin, possesses a carboxylate group which is unreactive towards primary amines under physiological conditions. It serves as a water-soluble form of biotin but does not have the chemical functionality to form stable covalent bonds with proteins.
A more pertinent comparison for researchers is between NHS-biotin and its sulfonated derivative, Sulfo-NHS-biotin . The addition of a sulfonate group to the N-hydroxysuccinimide ring dramatically increases the water solubility of the reagent.
Here is a summary of their key chemical properties:
| Property | NHS-Biotin | Sulfo-NHS-Biotin | This compound |
| Molecular Weight | 341.38 g/mol [1] | 443.43 g/mol | 266.29 g/mol [2] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) ester | Carboxylate |
| Target Functional Group | Primary amines (-NH₂)[3] | Primary amines (-NH₂) | None (for covalent labeling) |
| Solubility | Water-insoluble (requires organic solvents like DMSO or DMF)[3][4][5] | Water-soluble[6] | Water-soluble[7] |
| Membrane Permeability | Permeable[3][5][8] | Impermeable[6][9] | Permeable (as a vitamin) |
Visualizing the Labeling Process
The following diagrams illustrate the chemical reactions and a general workflow for protein biotinylation using NHS-biotin.
Performance Comparison: NHS-Biotin vs. Sulfo-NHS-Biotin
Since this compound is not a labeling reagent, a more valuable comparison for researchers is between NHS-biotin and its water-soluble counterpart, Sulfo-NHS-biotin.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin |
| Labeling Efficiency | High, but can be affected by protein precipitation due to organic solvent. | High, often preferred for sensitive proteins as it avoids organic solvents. |
| Specificity | Reacts with accessible primary amines (lysine, N-terminus). Can be non-specific due to the abundance of lysines.[1] | Similar to NHS-biotin, reacts with accessible primary amines. |
| Impact on Protein Function | Can potentially alter protein function if labeling occurs at an active site.[10][11] Increased hydrophobicity of the labeled protein may lead to aggregation or non-specific binding.[10][12] | The hydrophilic nature of the reagent may reduce aggregation issues compared to NHS-biotin. |
| Applications | Intracellular and extracellular protein labeling due to membrane permeability.[3][8][13] | Primarily for cell surface and extracellular protein labeling due to membrane impermeability.[6][9] |
| Ease of Use | Requires dissolution in an organic solvent, which is then added to the aqueous protein solution. | Dissolves directly in aqueous buffers, simplifying the experimental setup. |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS-Biotin
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and should be avoided.[14]
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[14]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or dialysis against a suitable buffer.
Protocol for Cell Surface Protein Biotinylation with Sulfo-NHS-Biotin
This protocol is designed for labeling proteins on the surface of intact cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Labeling: Incubate the cells with the Sulfo-NHS-Biotin solution for 30 minutes at 4°C with gentle agitation.
-
Quench Reaction: Remove the biotin solution and wash the cells once with the quenching solution. Incubate the cells with fresh quenching solution for 10-15 minutes at 4°C to ensure all unreacted biotin is quenched.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.
Conclusion
The choice of a biotinylation reagent is critical for the success of experiments that rely on the high-affinity interaction between biotin and avidin/streptavidin. While This compound is a salt of biotin, it lacks the necessary chemical reactivity for direct protein labeling. In contrast, NHS-biotin is a well-established, amine-reactive reagent that efficiently labels proteins by forming stable amide bonds with primary amines.
For researchers deciding on a biotinylation strategy, the more relevant comparison is between NHS-biotin and its water-soluble analog, Sulfo-NHS-biotin . NHS-biotin is membrane-permeable, making it suitable for labeling both intracellular and extracellular proteins. However, it requires an organic solvent for dissolution, which can sometimes be detrimental to sensitive proteins. Sulfo-NHS-biotin offers the advantage of being water-soluble, simplifying the labeling procedure and making it ideal for labeling cell surface proteins and other proteins that are sensitive to organic solvents. The choice between these two reagents will ultimately depend on the specific application and the properties of the protein being labeled.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 5. apexbt.com [apexbt.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface protein biotinylation [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotinylation | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Researcher's Guide: Validating Biotinylation with HABA Assay vs. Mass Spectrometry
The covalent attachment of biotin (B1667282) to proteins, a process known as biotinylation, is a cornerstone technique in life sciences, enabling protein detection, purification, and labeling. The success of these downstream applications hinges on the accurate validation and quantification of biotin incorporation. This guide provides an objective comparison of two common validation methods: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and mass spectrometry (MS). We will delve into their principles, experimental protocols, and performance metrics to help researchers select the optimal method for their specific needs.
HABA Assay: The Rapid Colorimetric Method
The HABA assay is a widely used spectrophotometric method for estimating the amount of biotin incorporated onto a protein.[1] Its operation is based on the displacement of the HABA dye from the avidin-HABA complex.
Principle of HABA Assay The HABA dye binds to avidin (B1170675), forming a yellow-orange complex that absorbs light at 500 nm.[2] Biotin has a much stronger affinity for avidin than HABA does.[1] When a biotinylated protein is introduced, the biotin displaces the HABA dye from the avidin. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[2][3] By measuring the change in absorbance, one can calculate the average number of biotin molecules per protein molecule, known as the biotin-to-protein molar ratio.[2]
Experimental Protocol: HABA Assay
This protocol is a representative example and can be performed in either a cuvette or a microplate format.[3][4]
Prerequisites:
-
Ensure the biotinylated protein sample is free of any non-reacted biotin. This is critical for accuracy and can be achieved through dialysis or desalting columns.[3][4]
-
The sample should be in a buffer that does not interfere with the assay, such as Phosphate Buffered Saline (PBS). Buffers containing potassium should be avoided as they can cause precipitation.[4][5]
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare a working solution of HABA and Avidin according to the manufacturer's instructions. Commercial kits often provide a convenient premix.[6]
-
Blank Measurement: Add 180 µL of the HABA/Avidin solution to a microplate well.[5] Measure and record the absorbance at 500 nm. This is the initial reading (A₅₀₀ HABA/Avidin).
-
Sample Addition: Add 20 µL of the biotinylated protein sample to the well containing the HABA/Avidin solution. Mix thoroughly by placing the plate on an orbital shaker.[4][5]
-
Final Measurement: Incubate for a short period until the reading stabilizes. Measure and record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[3][4]
-
Calculation: Calculate the biotin-to-protein molar ratio using the change in absorbance, the extinction coefficient of the HABA-avidin complex (ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹), and the known concentration and molecular weight of the protein.[2][3]
Workflow for HABA Assay
Mass Spectrometry: The High-Precision Method
Mass spectrometry (MS) is a powerful analytical technique that provides highly accurate and detailed information about biotinylation. It can be used to determine not only the degree of biotinylation but also the specific sites of modification.[7]
Principle of Mass Spectrometry MS measures the mass-to-charge ratio (m/z) of ionized molecules. For biotinylation analysis, two primary approaches are used:
-
Intact Mass Analysis: The mass of the protein is measured before and after the biotinylation reaction. The mass difference corresponds to the total mass of the incorporated biotin molecules, allowing for a precise calculation of the average number of biotins per protein.[8][9] This method is excellent for confirming successful labeling but can be challenging for very large or heterogeneous proteins like glycoproteins.[8]
-
Peptide Mapping (LC-MS/MS): The biotinylated protein is enzymatically digested (e.g., with trypsin) into smaller peptides.[10] These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7] This approach identifies the specific amino acid residues that have been biotinylated by detecting the characteristic mass shift of the biotin tag on individual peptides.[11]
Experimental Protocol: Mass Spectrometry (Peptide Mapping)
This is a generalized workflow for identifying biotinylation sites using LC-MS/MS.
Prerequisites:
-
A high-resolution mass spectrometer coupled with a liquid chromatography system is required.
-
Protein samples should be of high purity to reduce sample complexity.[12]
Procedure:
-
Protein Digestion: The biotinylated protein sample is denatured, reduced, alkylated, and then digested into peptides using a protease like trypsin.
-
(Optional) Peptide Enrichment: To improve detection, biotinylated peptides can be enriched from the complex mixture using avidin or streptavidin-coated beads.[11][13]
-
LC Separation: The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system. Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.[14]
-
Mass Spectrometry Analysis:
-
As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.
-
An initial MS1 scan measures the m/z of the intact peptides.
-
Selected peptides are fragmented, and an MS2 scan measures the m/z of the resulting fragment ions.
-
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database. Specialized software identifies peptides by matching the experimental fragment patterns to theoretical ones and pinpoints the mass modification corresponding to the biotin tag on specific amino acids.[12]
Workflow for Mass Spectrometry (LC-MS/MS)
Comparative Analysis: HABA Assay vs. Mass Spectrometry
Choosing the right method depends on the specific experimental question, available resources, and desired level of detail.
Performance Comparison
| Feature | HABA Assay | Mass Spectrometry |
| Principle | Colorimetric displacement | Mass-to-charge ratio measurement |
| Information Provided | Average biotin-to-protein ratio | Average ratio (Intact Mass) & site-specific location (Peptide Mapping)[7] |
| Accuracy | Moderate; can underestimate due to steric hindrance[9][15] | High; considered a gold standard for accuracy[9] |
| Sensitivity | Lower; linear range typically 2-16 µM of biotin[5] | Very High; can detect low-abundance modifications[12] |
| Throughput | High (especially in microplate format) | Low to Moderate; sample prep and run times are longer[12] |
| Equipment | Spectrophotometer or plate reader | LC-MS/MS system[10] |
| Cost per Sample | Low | High |
| Expertise Required | Minimal | Significant expertise in operation and data analysis required[10][12] |
| Sample Consumption | High; is a destructive assay[15] | Low |
Which Method Should You Choose?
The decision between the HABA assay and mass spectrometry can be guided by your research goals.
Conclusion
Both the HABA assay and mass spectrometry are valuable tools for the validation of protein biotinylation, each with a distinct set of advantages and limitations.
-
The HABA assay is a fast, cost-effective, and accessible method ideal for routine screening and for quickly estimating the overall degree of biotinylation. Its simplicity makes it suitable for optimizing reaction conditions and for high-throughput quality control checks where an approximate molar ratio is sufficient.
-
Mass spectrometry offers unparalleled accuracy, sensitivity, and depth of information. It is the method of choice when precise quantification is critical, or when identifying the specific sites of biotin attachment is necessary for understanding protein structure-function relationships or ensuring product consistency in drug development. While it requires a significant investment in equipment and expertise, the detailed insights it provides are often indispensable for advanced research and biopharmaceutical applications.
Ultimately, the choice of method should be aligned with the specific requirements of your project, balancing the need for speed and cost-effectiveness with the demand for precision and detailed molecular information.
References
- 1. citeqbiologics.com [citeqbiologics.com]
- 2. fishersci.ie [fishersci.ie]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. anaspec.com [anaspec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Usefulness and Limitation of Protein Mass Analysis [jstage.jst.go.jp]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nautilus.bio [nautilus.bio]
- 15. interchim.fr [interchim.fr]
A Head-to-Head Comparison of Glycoprotein Biotinylation Strategies: Carbohydrate-Reactive vs. Amine-Reactive Labeling
For researchers, scientists, and drug development professionals, the effective labeling of glycoproteins is a critical step in a multitude of applications, from immunoassays to proteomic studies. The choice of biotinylation strategy can profoundly influence the outcome of an experiment, affecting not only the efficiency of labeling but also the biological activity of the glycoprotein (B1211001) of interest. This guide provides an objective comparison of two predominant methods for glycoprotein biotinylation: carbohydrate-reactive labeling using biotin (B1667282) hydrazide and amine-reactive labeling with N-hydroxysuccinimide (NHS) esters of biotin.
Executive Summary
The primary distinction between the two methods lies in their target sites on the glycoprotein. Biotin hydrazide chemistry targets the carbohydrate moieties (glycans), which are often located away from the protein's active sites. This method is particularly advantageous for preserving the biological function of molecules like antibodies. In contrast, NHS-ester biotinylation targets primary amines found on lysine (B10760008) residues and the N-terminus of the polypeptide chain. While this method is often more straightforward, it carries a higher risk of inactivating the glycoprotein if these amines are located within functionally critical regions.
Comparison of Labeling Chemistries
| Feature | Carbohydrate-Reactive (Biotin Hydrazide) | Amine-Reactive (NHS-Ester Biotin) |
| Target Site | Aldehyde groups on carbohydrate moieties (generated by oxidation of cis-diols) | Primary amines (-NH₂) on lysine residues and the N-terminus |
| Specificity | Site-specific to glycan location | Less specific, targets multiple amine groups across the protein surface |
| Potential Impact on Function | Generally lower impact, especially for antibodies where glycans are in the Fc region[1] | Higher potential for inactivation if amines are in active or binding sites |
| Reaction pH | Acidic to neutral (pH 4.0-6.0) for hydrazone bond formation | Neutral to slightly alkaline (pH 7.0-9.0) for stable amide bond formation[2][3] |
| Number of Steps | Two-step process: 1. Oxidation, 2. Biotinylation | One-step process: Direct labeling |
| Typical Molar Ratio (Reagent:Protein) | 50-100 fold molar excess | 20-50 fold molar excess[2] |
| Reaction Time | 2-4 hours to overnight | 30 minutes to 2 hours[2] |
Experimental Workflows and Chemical Reactions
The selection of a biotinylation strategy is fundamentally a choice between targeting the protein backbone or its carbohydrate side chains. The following diagrams illustrate the experimental workflows and underlying chemical reactions for both biotin hydrazide and NHS-ester biotinylation.
References
A Comparative Analysis of Biotinylation Reagents for Researchers and Drug Development Professionals
An in-depth guide to selecting the optimal biotinylation strategy for your research needs, complete with experimental data, detailed protocols, and workflow visualizations.
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences. Its utility in protein detection, purification, and immobilization has made it an indispensable tool for researchers, scientists, and drug development professionals. The remarkable affinity between biotin and streptavidin provides a robust and versatile system for a wide array of applications, from immunoassays to targeted drug delivery. However, the success of these applications hinges on the selection of the most appropriate biotinylation reagent and methodology. This guide provides an objective comparison of different biotinylation reagents, their mechanisms of action, and their performance, supported by experimental data and detailed protocols to inform your experimental design.
Understanding the Landscape of Biotinylation Reagents
Biotinylation reagents can be broadly categorized based on the functional groups they target on the molecule of interest. The choice of reagent is critical as it influences the specificity, efficiency, and potential impact on the biological activity of the labeled molecule. The primary categories include amine-reactive, sulfhydryl-reactive, photoreactive, and enzymatic biotinylation reagents.
Amine-Reactive Biotinylation Reagents
These are the most commonly used reagents due to the abundance of primary amines (found on lysine (B10760008) residues and the N-terminus) on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive reagents.
-
NHS-Biotin and Sulfo-NHS-Biotin: NHS-biotin is a classical and widely used reagent, but its poor water solubility requires dissolution in an organic solvent.[1] Sulfo-NHS-biotin is a water-soluble alternative, making it ideal for labeling cell surface proteins as it cannot permeate the cell membrane.[2] When comparing the two, NHS-LC-biotin has been shown to result in slightly more biotinylation of cellular proteins and a longer half-life of the biotinylated proteins within cells compared to Sulfo-NHS-LC-biotin.[1]
Sulfhydryl-Reactive Biotinylation Reagents
These reagents target free sulfhydryl groups present in cysteine residues. This approach is advantageous when primary amines are located in the active site of a protein, and their modification could lead to inactivation.
-
Maleimide-Biotin vs. Iodoacetyl-Biotin: Both maleimides and iodoacetyl derivatives are effective for cysteine-specific labeling.[3] Maleimides react with thiols at a near-neutral pH (6.5-7.5) with high specificity and rapid kinetics.[3] Iodoacetyl reagents react with thiols via a nucleophilic substitution reaction.[4] A key difference lies in the stability of the resulting bond; the thioether bond formed by iodoacetyl reagents is generally considered more stable and irreversible under physiological conditions compared to the thiosuccinimide linkage from maleimide (B117702) reagents, which can be susceptible to a retro-Michael reaction.[3][5]
Photoreactive Biotinylation Reagents
When target molecules lack readily available primary amines or sulfhydryls, photoreactive reagents offer a solution. These reagents, typically containing an aryl azide (B81097) group, become reactive upon exposure to UV light and can form covalent bonds with C-H and N-H bonds non-specifically.
Enzymatic Biotinylation
For site-specific and highly controlled biotinylation, enzymatic methods are unparalleled. The most common system utilizes the E. coli biotin ligase, BirA, which specifically recognizes a 15-amino acid sequence known as the AviTag and attaches biotin to a specific lysine residue within this tag.[6] This method ensures a 1:1 biotin-to-protein ratio and minimizes the risk of functional disruption. Kinetic experiments have shown that BirA biotinylates the AviTag at a rate twice as fast as its natural substrate.[6][7]
Comparative Performance of Biotinylation Reagents
The choice between different biotinylation reagents should be guided by the specific requirements of the experiment, including the nature of the target molecule, the desired level of specificity, and the downstream application. The following table summarizes key performance characteristics of the major classes of biotinylation reagents.
| Reagent Type | Target Functional Group | Specificity | Efficiency | Potential Impact on Function | Key Considerations |
| Amine-Reactive (NHS-esters) | Primary amines (Lysine, N-terminus) | Moderate to Low | High | Can be high if amines are in active sites | Widespread availability; potential for non-specific labeling.[8] |
| Sulfhydryl-Reactive (Maleimides) | Sulfhydryls (Cysteine) | High | High | Generally low | Requires free sulfhydryls; bond stability can be a concern.[5] |
| Sulfhydryl-Reactive (Iodoacetyls) | Sulfhydryls (Cysteine) | High | Moderate | Generally low | Forms a very stable thioether bond.[3] |
| Photoreactive (Aryl azides) | C-H and N-H bonds | Low (Non-specific) | Variable | Can be high due to non-specific labeling | Useful when other functional groups are absent. |
| Enzymatic (BirA/AviTag) | Specific lysine in AviTag | Very High | Very High | Very low | Requires genetic modification of the target protein.[6] |
Experimental Workflows and Protocols
To aid in the practical application of this information, detailed experimental workflows and protocols for common biotinylation methods are provided below.
General Experimental Workflow for Biotinylation
The following diagram illustrates a generalized workflow for a typical chemical biotinylation experiment, from reagent preparation to purification of the biotinylated product.
References
- 1. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 2. store.sangon.com [store.sangon.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Welcome to Avidity [avidity.com]
- 8. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of Biotinylated Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of biotinylated antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods for testing the cross-reactivity of biotinylated antibodies, complete with experimental protocols, data presentation, and a discussion of alternative technologies.
The process of biotinylation, while essential for many immunoassays, can sometimes alter an antibody's binding characteristics, potentially leading to unforeseen cross-reactivity. This can result in false positives, inaccurate quantification, and misinterpretation of experimental outcomes. Therefore, rigorous cross-reactivity testing is a critical step in the validation of any biotinylated antibody.
Comparing Cross-Reactivity Testing Methods
Several immunoassay platforms can be employed to assess the cross-reactivity of biotinylated antibodies. The choice of method often depends on the specific application, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Primary Application in Cross-Reactivity Testing |
| ELISA (Enzyme-Linked Immunosorbent Assay) | An immobilized antigen is detected by the biotinylated antibody, followed by a streptavidin-enzyme conjugate for signal generation. | High throughput, quantitative, relatively low cost.[1] | Susceptible to matrix effects, provides endpoint data only.[2] | Screening the biotinylated antibody against a panel of purified target and off-target antigens. |
| Western Blot | Proteins are separated by size, transferred to a membrane, and probed with the biotinylated antibody. | Provides information on molecular weight, high specificity due to size separation.[3] | Lower throughput, semi-quantitative, more labor-intensive.[1] | Confirming specificity and identifying cross-reactive bands in complex protein lysates. |
| Flow Cytometry | Cells are stained with the biotinylated antibody and analyzed for fluorescence after incubation with a fluorescently-labeled streptavidin. | High-throughput analysis of cell populations, provides single-cell data.[4] | Requires specialized equipment and expertise, potential for non-specific binding to cell surfaces. | Assessing cross-reactivity against cell-surface and intracellular antigens in their native conformation. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of the biotinylated antibody to an immobilized antigen in real-time. | Label-free, provides detailed kinetic data (association and dissociation rates). | Requires specialized and expensive equipment, lower throughput. | In-depth characterization of binding affinity and specificity against a panel of antigens. |
The Impact of Biotinylation Chemistry on Antibody Specificity
The method used for biotinylation can significantly influence the cross-reactivity profile of an antibody. The most common method involves the use of N-hydroxysuccinimide (NHS) esters of biotin (B1667282), which react with primary amines (lysine residues) on the antibody. However, if these residues are in or near the antigen-binding site, this modification can alter the antibody's specificity.
An alternative approach is to use biotin hydrazide, which couples biotin to the carbohydrate moieties of the antibody, away from the antigen-binding site. This method can help preserve the native binding characteristics of the antibody and reduce the risk of inducing cross-reactivity.
Comparative Study: NHS-Biotin vs. Biotin Hydrazide
A study comparing monoclonal antibodies biotinylated with either NHS-biotin or biotin hydrazide demonstrated that while NHS-biotinylation led to increased cross-reactivity with irrelevant peptides, specificity was preserved with biotin hydrazide. This suggests that for applications requiring high specificity, biotinylation via the carbohydrate moiety is preferable.
Experimental Protocols for Cross-Reactivity Testing
Detailed methodologies are crucial for obtaining reliable cross-reactivity data. Below are generalized protocols for ELISA and Western Blotting, which can be adapted for specific antibodies and antigens.
Cross-Reactivity ELISA Protocol
-
Antigen Coating: Coat a 96-well microplate with the primary target antigen and a panel of potential cross-reactive antigens (related proteins, homologous proteins from other species) at a concentration of 1-10 µg/mL in an appropriate coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C. Also, include wells with no antigen as a negative control.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the biotinylated antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-Enzyme Conjugate Incubation: Add a streptavidin-HRP or streptavidin-AP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP, pNPP for AP) to each well.
-
Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Compare the signal obtained for the target antigen with the signals from the potential cross-reactive antigens. A significant signal above the negative control for a non-target antigen indicates cross-reactivity.
Cross-Reactivity Western Blot Protocol
-
Sample Preparation: Prepare lysates from cells or tissues that express the target antigen and potentially cross-reactive proteins. Also, include a negative control lysate that does not express the target antigen.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the biotinylated antibody at an optimized dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Streptavidin-HRP Conjugate Incubation: Incubate the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an appropriate imaging system.
-
Data Analysis: Analyze the blot for the presence of bands at the expected molecular weight of the target protein and any additional, unexpected bands in the same or other lanes, which would indicate cross-reactivity.
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for cross-reactivity testing using ELISA and Western Blot.
Caption: Workflow for ELISA-based cross-reactivity testing.
Caption: Workflow for Western Blot-based cross-reactivity testing.
Alternatives to the Biotin-Streptavidin System
To circumvent potential issues with biotin, including endogenous biotin interference and biotinylation-induced cross-reactivity, several alternative systems have been developed.
-
DNP/Anti-DNP System: This system utilizes dinitrophenyl (DNP) as a hapten for labeling antibodies. An anti-DNP antibody conjugated to an enzyme or fluorophore is then used for detection. DNP is not found endogenously in most biological systems, reducing the risk of background signal.
-
FITC/Anti-FITC System: Fluorescein isothiocyanate (FITC) can be used to label antibodies, which are then detected by a highly specific anti-FITC antibody. This system has been shown to have sensitivity comparable to the biotin-streptavidin system with the added benefit of very low non-specific binding.
The following diagram illustrates the relationship between the standard biotin-streptavidin system and its alternatives.
Caption: Comparison of biotin-based and alternative detection systems.
References
Validating the functionality of biotinylated proteins post-labeling
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is only half the battle. The critical next step is to validate that the labeling process has not compromised the protein's biological function. This guide provides a comparative overview of key methods for post-labeling functional validation, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your research needs.
The covalent attachment of biotin (B1667282) to a protein is a powerful tool for a multitude of applications, including purification, immobilization, and detection.[1][2][3][4] However, the very act of chemical or enzymatic modification can potentially alter a protein's conformation and, consequently, its activity.[3] Therefore, rigorous functional validation is an indispensable part of the experimental workflow.
Comparing the Tools of Validation
Several well-established techniques can be employed to assess the functionality of biotinylated proteins. The choice of method depends on the protein's specific function (e.g., enzymatic activity, binding affinity) and the experimental question at hand. Below is a comparison of common validation assays.
| Assay | Principle | Information Gained | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Measures the binding of the biotinylated protein to its specific binding partner immobilized on a microplate. | Binding activity, relative affinity. | High-throughput, sensitive, quantitative. | Indirect measure of function; requires a specific binding partner. |
| Western Blotting | Detects the biotinylated protein using a streptavidin-enzyme conjugate after separation by size. | Confirmation of biotinylation, molecular weight verification. | Widely available, relatively simple. | Primarily qualitative; does not directly assess function. |
| Pull-Down Assay | The biotinylated protein is captured on streptavidin-coated beads to "pull down" interacting partners from a complex mixture. | Interaction competency, identification of binding partners. | Can confirm complex formation in a more native-like environment. | Can be prone to non-specific binding; often requires further analysis (e.g., Western blot, mass spectrometry). |
| Surface Plasmon Resonance (SPR) | Measures the real-time binding kinetics of the biotinylated protein to a ligand immobilized on a sensor chip. | Association rate (ka), dissociation rate (kd), and affinity constant (KD). | Label-free, provides detailed kinetic information. | Requires specialized equipment; can be complex to optimize. |
| SDS-PAGE Gel Shift Assay | The binding of streptavidin to the biotinylated protein causes an increase in mass, resulting in a retarded migration (shift) on an SDS-PAGE gel. | Confirmation of biotinylation, estimation of labeling efficiency. | Simple, visual confirmation of biotinylation. | Does not directly measure biological function. |
| Enzymatic Activity Assay | Measures the catalytic activity of a biotinylated enzyme. | Direct assessment of functional preservation. | The most direct measure of an enzyme's function. | Specific to enzymes; requires a suitable substrate and detection method. |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for key validation assays.
Caption: Workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for a Pull-Down Assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol provides a general framework for assessing the binding activity of a biotinylated protein to its target.
Materials:
-
96-well microplate
-
Target protein (antigen)
-
Biotinylated protein
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the target protein to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable buffer (e.g., PBS). Add 100 µL of the solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Biotinylated Protein Incubation: Prepare serial dilutions of the biotinylated protein in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Pull-Down Assay Protocol
This protocol is designed to confirm the interaction of a biotinylated protein with its binding partners.
Materials:
-
Biotinylated protein ("bait")
-
Cell lysate or purified "prey" protein
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Binding/Wash buffer (e.g., PBS with 0.1% NP-40)
-
Elution buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube. Wash the beads three times with binding/wash buffer.
-
Bait Immobilization: Add the biotinylated protein to the washed beads and incubate with gentle rotation for at least 30 minutes at room temperature or 4°C.
-
Washing: Pellet the beads and wash three times with binding/wash buffer to remove unbound bait protein.
-
Prey Incubation: Add the cell lysate or prey protein solution to the beads with the immobilized bait. Incubate with gentle rotation for 1-4 hours or overnight at 4°C.
-
Washing: Pellet the beads and wash three to five times with binding/wash buffer to remove non-specific binders.
-
Elution: Add elution buffer to the beads to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting to detect the prey protein.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the general steps for analyzing the binding kinetics of a biotinylated protein using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated protein (ligand)
-
Analyte (binding partner)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (if necessary)
Procedure:
-
System Preparation: Prime the SPR system with running buffer.
-
Ligand Immobilization: Inject the biotinylated protein over the streptavidin-coated sensor chip surface to achieve the desired immobilization level.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to measure association.
-
Dissociation: Inject running buffer over the sensor surface to measure the dissociation of the analyte from the immobilized ligand.
-
Regeneration: If the interaction is strong, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and affinity constant (KD).
Conclusion
Validating the functionality of biotinylated proteins is a critical quality control step that ensures the reliability and reproducibility of downstream applications. By carefully selecting and performing the appropriate validation assays, researchers can confidently proceed with their experiments, knowing that their biotinylated protein retains its intended biological activity. The methods and protocols outlined in this guide provide a solid foundation for establishing a robust validation workflow in your laboratory.
References
A Researcher's Guide to Quantitative Analysis of Biotin Incorporation in Proteins
For researchers, scientists, and drug development professionals, accurate quantification of biotin (B1667282) incorporation is critical for the consistency and reliability of downstream applications. This guide provides a comprehensive comparison of the most common methods for quantifying biotinylation, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your research needs.
The covalent attachment of biotin to proteins is a cornerstone of numerous biotechnological applications, from affinity purification to immunoassays. The exceptionally strong and specific interaction between biotin and (strept)avidin is harnessed to detect, immobilize, or isolate proteins of interest.[1][2] However, the degree of biotinylation is a crucial parameter that can influence the outcome of an experiment. Insufficient labeling may lead to weak signals or inefficient capture, while excessive labeling can potentially compromise protein function.[3] Therefore, precise and reliable quantification of the biotin-to-protein molar ratio is essential.
This guide compares four principal methods for the quantitative analysis of biotin incorporation: the HABA assay, fluorescent-based assays, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.
Comparison of Biotin Quantification Methods
The selection of a quantification method depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the biotinylated protein. The following table summarizes the key performance characteristics of the primary techniques.
| Feature | HABA Assay | Fluorescent Assays | ELISA | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA dye from avidin (B1170675) by biotin.[1][4][5] | Fluorometric; displacement of a quencher from fluorescently labeled avidin or use of a fluorogenic biotin sensor.[6][7][8] | Immunoenzymatic; detection of biotinylated protein using enzyme-conjugated streptavidin or anti-biotin antibodies.[3][9][10] | Direct detection and quantification of biotinylated peptides by their mass-to-charge ratio.[10][11][12] |
| Sensitivity | Lower (micromolar range).[4][13] Can detect as low as 2 nmol of biotin.[4] | High (picomolar to nanomolar range).[6][7] Can detect as little as 4 pmol of biotin.[7] | High (picogram to nanogram range).[14] | Very high; can identify specific biotinylation sites.[15] |
| Dynamic Range | Narrow (e.g., 20-160 µM or 2-16 µM).[4][13] | Wide (e.g., 10-60 pmol).[6] | Wide, dependent on assay format. | Dependent on instrument and method, but generally offers a wide linear range. |
| Sample Volume | High (typically 100-900 µL).[1][4] | Low (as little as 10 µL).[6][16] | Low to moderate (typically 50-100 µL).[3][9] | Low, but sample preparation can be extensive. |
| Time to Result | Fast (~15-30 minutes).[1] | Very fast (~5-15 minutes).[6][7] | Slower (several hours to overnight).[3][9] | Slowest (requires extensive sample preparation and data analysis).[11][17] |
| Throughput | Moderate; can be adapted to microplates.[4] | High; well-suited for microplate format.[7] | High; inherently a microplate-based technique. | Low to moderate; can be automated but is complex.[17] |
| Cost | Low. | Moderate. | Moderate to high. | High (instrumentation and expertise). |
| Interferences | Compounds that absorb at 500 nm.[16] | Fluorescent compounds, albumin.[16][18] | Cross-reactive substances, matrix effects.[19] | Contaminants, ion suppression effects.[11] |
| Key Advantage | Simple, inexpensive, and rapid. | High sensitivity and low sample consumption. | High specificity and sensitivity. | Provides site-specific information and absolute quantification. |
| Key Disadvantage | Low sensitivity and high sample consumption.[5] | Can be more expensive than HABA. | Longer assay time and more complex procedure. | Requires specialized equipment and expertise. |
Experimental Workflows and Protocols
HABA (2-(4'-hydroxyazobenzene)benzoic acid) Assay
The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1] The avidin-HABA complex has a distinct absorbance at 500 nm. Since biotin has a much higher affinity for avidin, it displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[4][13]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 6. Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit 1 kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. anaspec.com [anaspec.com]
- 9. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 10. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. anaspec.com [anaspec.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. elkbiotech.com [elkbiotech.com]
A Head-to-Head Comparison: Enzymatic vs. Chemical Biotinylation for Researchers
In the realm of molecular biology and drug development, the precise labeling of proteins is paramount for a multitude of applications, from affinity purification to cellular imaging. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, stands out as a robust and widely utilized technique due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. Researchers are often faced with a critical choice: the highly specific enzymatic method or the versatile chemical approach. This guide provides an objective, data-driven comparison of enzymatic and chemical biotinylation to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their experimental needs.
At a Glance: Key Differences Between Enzymatic and Chemical Biotinylation
| Feature | Enzymatic Biotinylation | Chemical Biotinylation |
| Specificity | Site-specific, single biotin per recognition site[1][2] | Random, multiple biotins on various residues[3] |
| Mechanism | Biotin ligase (e.g., BirA) recognizes a specific peptide sequence (e.g., AviTag) and attaches biotin to a specific lysine (B10760008) within that tag[2][4] | Chemical reagents (e.g., NHS-esters) react with specific functional groups, most commonly primary amines (lysine residues) |
| Efficiency | Typically high, with efficiency often ranging between 50% and 80%, but can approach 100% under optimized conditions | Variable, dependent on protein structure, buffer conditions, and reagent concentration. Can result in a heterogeneous mixture of biotinylated species |
| Stoichiometry | 1:1 biotin-to-protein ratio at the specific site | Multiple and variable number of biotins per protein molecule |
| Effect on Protein Function | Minimal, as biotinylation occurs at a predetermined site away from active or binding sites | Potential for disruption of protein function if biotin is attached to critical residues like those in active sites |
| Off-Target Effects | Highly specific with minimal to no off-target labeling | Can lead to off-target acylation of other nucleophilic residues such as serine, tyrosine, and arginine under certain conditions |
| Versatility | Requires genetic modification of the target protein to include a recognition tag | Applicable to a wide range of proteins without the need for genetic engineering |
| In vivo/In vitro | Can be performed both in vivo and in vitro | Primarily an in vitro technique, though some cell-permeable reagents exist for intracellular labeling |
Delving Deeper: Mechanisms and Workflows
To fully appreciate the nuances of each biotinylation strategy, it is essential to understand their underlying mechanisms and experimental workflows.
Enzymatic Biotinylation: A Tale of Specificity
Enzymatic biotinylation relies on the remarkable specificity of biotin ligases, with the most well-characterized being the E. coli biotin holoenzyme synthetase, BirA. This enzyme recognizes a 15-amino-acid peptide sequence, known as the AviTag, and catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within this tag. This process occurs in two distinct steps within the active site of BirA.
First, biotin and ATP react to form an activated intermediate, biotinoyl-5'-AMP, with the release of pyrophosphate. Subsequently, the activated biotin is transferred to the specific lysine residue of the AviTag-fused protein, releasing AMP. The result is a homogeneously biotinylated protein with a precise 1:1 stoichiometry.
Chemical Biotinylation: A Versatile Approach
Chemical biotinylation offers a more direct and broadly applicable method for labeling proteins. The most common approach utilizes N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (-NH2) found on the side chains of lysine residues and the N-terminus of a protein. This reaction forms a stable amide bond.
The process is typically carried out in a solution containing the purified protein and an excess of the biotin-NHS ester. The reaction conditions, such as pH and the molar ratio of biotin reagent to protein, can be adjusted to control the degree of biotinylation. However, because most proteins have multiple lysine residues, this method results in a heterogeneous population of biotinylated molecules with a variable number of biotins attached at random locations. This lack of specificity can potentially interfere with the protein's function if critical lysine residues are modified.
Experimental Protocols: A Step-by-Step Guide
The following are generalized in vitro protocols for both enzymatic and chemical biotinylation. It is crucial to optimize these protocols for each specific protein of interest.
In Vitro Enzymatic Biotinylation of Avi-Tagged Proteins
This protocol details the in vitro biotinylation of a protein containing an AviTag using purified BirA ligase.
Materials:
-
Avi-tagged protein of interest (POI)
-
Purified BirA ligase
-
100 mM ATP stock solution
-
50 mM Biotin stock solution
-
1 M MgCl2 stock solution
-
Reaction Buffer (e.g., 50 mM Bicine, pH 8.3)
-
Quenching solution (e.g., buffer containing excess free biotin)
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Avi-tagged POI to a final concentration of 10-100 µM.
-
Reaction Buffer.
-
MgCl2 to a final concentration of 10 mM.
-
ATP to a final concentration of 10 mM.
-
BirA ligase (a 1:10 to 1:20 molar ratio of BirA to POI is a good starting point).
-
Biotin to a final concentration of 50 µM.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.
-
Quenching (Optional): Stop the reaction by adding a quenching solution containing a high concentration of free biotin.
-
Purification: Remove excess biotin, ATP, and BirA ligase from the biotinylated POI using an appropriate purification method, such as size-exclusion chromatography.
-
Verification: Confirm biotinylation and assess its efficiency using methods like a streptavidin gel-shift assay or mass spectrometry.
In Vitro Chemical Biotinylation using NHS-Ester
This protocol describes the biotinylation of a protein using an amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-NHS ester (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Calculate the required volume of the 10 mM biotin-NHS stock solution to achieve the desired molar excess of biotin to protein (a 10-20 fold molar excess is a common starting point).
-
Add the calculated volume of the biotin-NHS stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or dialysis.
-
Quantification: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Conclusion: Making the Right Choice
The decision between enzymatic and chemical biotinylation hinges on the specific requirements of the downstream application.
Choose enzymatic biotinylation when:
-
Site-specific labeling is critical: To avoid interference with protein function or to ensure a defined orientation upon immobilization.
-
A homogenous product is required: For applications demanding a 1:1 biotin-to-protein ratio.
-
The protein can be genetically modified: The introduction of an AviTag is a prerequisite.
Choose chemical biotinylation when:
-
Genetic modification is not feasible or desired: It can be applied to any protein with accessible primary amines.
-
A high degree of biotinylation is needed: Multiple biotins can be attached, potentially amplifying the signal in detection assays.
-
The potential for reduced protein activity is not a major concern: Or when labeling conditions can be optimized to minimize functional disruption.
By carefully considering the advantages and limitations of each method, researchers can confidently select the most appropriate biotinylation strategy to achieve their scientific goals.
References
Biotin Sodium Efficacy: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biotin (B1667282) sodium's efficacy, primarily focusing on its transport and uptake in various cell lines and tissues. The data presented herein is crucial for researchers leveraging biotin as a targeting ligand for drug delivery, particularly in oncology, and for those studying vitamin metabolism.
Cellular Uptake of Biotin: A Tale of Two Transporters
The cellular uptake of biotin, the active component of biotin sodium, is predominantly a carrier-mediated process. The primary transporter responsible for this is the Sodium-Dependent Multivitamin Transporter (SMVT) , also known as SLC5A6.[1][2][3][4] This transporter exhibits a high affinity for biotin and is dependent on a sodium gradient for its function.[1][3][5] SMVT also transports other vitamins like pantothenic acid and lipoic acid, which can act as competitive inhibitors.[1][5][6]
A secondary, alternative pathway for biotin transport involves the Monocarboxylate Transporter 1 (MCT1) .[2][7] This transporter facilitates biotin acquisition through a proton-dependent counter-transport mechanism.[7] The relative contribution of each transporter can vary between cell types.
Comparative Efficacy: Cancer Cells vs. Normal Cells
A significant body of research highlights the differential expression of SMVT in cancerous versus normal cells. Many tumor cell lines, including those from breast, lung, ovarian, and colon cancers, exhibit an overexpression of SMVT.[2][8][9] This heightened expression is believed to cater to the increased metabolic demands of rapidly proliferating cancer cells.[10]
This differential expression forms the basis of utilizing biotin as a targeting moiety for anti-cancer therapies. Biotin-conjugated drugs or nanoparticles can be selectively delivered to tumor cells that overexpress SMVT, thereby minimizing off-target toxicity to normal tissues.[8][11]
The following table summarizes the kinetic parameters of biotin uptake in representative cancer and normal cell lines, demonstrating the enhanced uptake efficiency in cancerous cells.
| Cell Line | Cell Type | K_m (μM) | V_max (pmol/mg protein/min) | Reference |
| T47D | Human Breast Cancer | 9.24 | 27.34 | [12][13] |
| MCF-12A | Normal Human Breast Epithelial | 53.10 | 27.04 | [12][13] |
| NCM460 | Human Colonic Epithelial | 19.7 | Not Specified | [14] |
| JAr | Human Choriocarcinoma | Not Specified | Not Specified | [15] |
| HepG2 | Human Liver Cancer | Not Specified | Not Specified | [16] |
K_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower K_m indicates a higher affinity of the transporter for the substrate. V_max (maximum velocity) represents the maximum rate of transport.
The data clearly indicates a significantly lower K_m value for biotin uptake in the T47D breast cancer cell line compared to the normal MCF-12A breast epithelial cell line, signifying a much higher affinity of the SMVT for biotin in these cancer cells.[12][13]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: SMVT-mediated biotin uptake pathway.
Figure 2: Experimental workflow for a biotin uptake assay.
Experimental Protocols
The following is a generalized protocol for a cellular biotin uptake assay, based on methodologies cited in the literature.[12][13][14]
Objective: To determine the kinetic parameters (K_m and V_max) of biotin uptake in a specific cell line.
Materials:
-
Cell line of interest (e.g., T47D, MCF-12A)
-
Complete cell culture medium
-
Krebs-Ringer-Henseleit (KRH) buffer (with and without sodium)
-
[³H]-Biotin (radiolabeled biotin)
-
Unlabeled biotin
-
Competitive inhibitors (e.g., pantothenic acid, lipoic acid)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Seed cells in 24-well plates at a predetermined density and allow them to adhere and grow to confluence.
-
-
Uptake Assay:
-
Aspirate the culture medium and wash the cells twice with pre-warmed, sodium-free KRH buffer.
-
Pre-incubate the cells in sodium-free KRH buffer for 20 minutes at 37°C to deplete intracellular sodium.
-
Initiate the uptake by adding pre-warmed KRH buffer containing a known concentration of [³H]-Biotin and varying concentrations of unlabeled biotin (for competition kinetics). For inhibitor studies, include the inhibitor in this step.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 30 minutes.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
-
Protein Assay:
-
Determine the protein concentration of the cell lysate from each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the rate of biotin uptake (pmol/mg protein/min).
-
Plot the uptake rate against the concentration of unlabeled biotin and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Alternative Methods:
While radiolabeled assays are common, non-radioactive methods using biotinylated probes that can be detected via fluorescence or enzymatic reactions are also employed. The choice of method depends on the specific research question and available resources.
Conclusion
The efficacy of this compound, in terms of cellular uptake, is significantly influenced by the expression levels of the Sodium-Dependent Multivitamin Transporter (SMVT). The overexpression of SMVT in numerous cancer cell lines compared to their normal counterparts presents a valuable opportunity for targeted drug delivery. The data and protocols provided in this guide offer a foundational understanding for researchers aiming to exploit this differential efficacy for therapeutic and diagnostic applications. Further investigation into the regulation of SMVT expression in different tissues and disease states will continue to refine our understanding and application of biotin-based technologies.
References
- 1. Cell and Molecular Aspects of Human Intestinal Biotin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biotin uptake by T47D breast cancer cells: functional and molecular evidence of sodium-dependent multivitamin transporter (SMVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Biotin supply affects rates of cell proliferation, biotinylation of carboxylases and histones, and expression of the gene encoding the sodium-dependent multivitamin transporter in JAr choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotin availability regulates expression of the sodium-dependent multivitamin transporter and the rate of biotin uptake in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biotin-Streptavidin Interactions: A Guide to Essential Control Experiments
The remarkably high affinity and specificity of the biotin-streptavidin interaction have made it an indispensable tool in a vast array of life science applications, from immunoassays and affinity chromatography to drug delivery and diagnostics. However, the very strength of this interaction necessitates rigorous validation to ensure that observed signals are specific and not the result of experimental artifacts. This guide provides a comprehensive comparison of essential control experiments for validating biotin-streptavidin interactions, complete with experimental data, detailed protocols, and visual workflows to aid researchers in obtaining reliable and reproducible results.
Minimizing Non-Specific Binding: A Comparison of Biotin-Binding Proteins
A primary source of erroneous results in biotin-streptavidin-based assays is non-specific binding. The choice of biotin-binding protein can significantly impact the level of background signal. While avidin (B1170675), isolated from egg white, was the first to be widely used, streptavidin, derived from Streptomyces avidinii, and its deglycosylated counterpart, NeutrAvidin, offer significant advantages in reducing non-specific interactions.[1][2] Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ≈ 10), leading to electrostatic and lectin-like interactions with negatively charged molecules and cell surfaces.[3][4] Streptavidin, lacking glycosylation and having a near-neutral pI, exhibits considerably lower non-specific binding.[1] NeutrAvidin, a deglycosylated form of avidin, further minimizes non-specific binding.
| Feature | Avidin | Streptavidin | NeutrAvidin | Reference |
| Source | Egg White | Streptomyces avidinii | Modified Avidin | |
| Glycosylation | Yes | No | No | |
| Isoelectric Point (pI) | ~10 | ~5-6 | ~6.3 | |
| Non-Specific Binding | High | Low | Very Low | |
| Binding Affinity (Kd) | ~10⁻¹⁵ M (to free biotin) | ~10⁻¹⁴ M (to free biotin) | Similar to Streptavidin |
Essential Control Experiments for Validating Specificity
To ensure the validity of experimental results, a panel of control experiments should be performed. These controls are designed to identify and troubleshoot potential sources of false-positive signals, such as non-specific binding and the presence of endogenous biotin (B1667282).
Competitive Binding Assay
A competitive binding assay is the gold standard for demonstrating the specificity of the biotin-streptavidin interaction. The principle is to introduce an excess of free biotin to compete with the biotinylated molecule of interest for binding to streptavidin. A significant reduction in signal in the presence of free biotin indicates that the interaction is specific.
| Condition | Expected Outcome | Interpretation |
| Without Free Biotin | High Signal | Biotinylated molecule binds to streptavidin. |
| With Excess Free Biotin | Low Signal | Free biotin outcompetes the biotinylated molecule, confirming specific binding. |
| With Excess Free Biotin | High Signal | The observed signal is likely due to non-specific binding or other artifacts. |
Negative Controls
Negative controls are crucial for identifying non-specific binding to the solid support (e.g., beads, plates) or to other components of the assay.
| Control Type | Description | Expected Outcome | Interpretation of High Signal |
| Unbiotinylated Bait | Use a molecule identical to the "bait" but lacking the biotin tag. | No Signal | The "prey" molecule is binding non-specifically to the bait protein itself. |
| No Bait | Perform the assay with streptavidin-coated support but without the biotinylated bait molecule. | No Signal | The "prey" molecule is binding non-specifically to the streptavidin or the solid support. |
| Irrelevant Biotinylated Protein | Use a biotinylated protein that is known not to interact with the "prey" molecule. | No Signal | The "prey" molecule is binding non-specifically to any biotinylated molecule. |
Endogenous Biotin Blocking
Many tissues and cell lysates, particularly from the liver, kidney, and brain, contain endogenous biotin, which can lead to high background signals. It is therefore essential to perform a blocking step to saturate this endogenous biotin before the addition of the biotinylated probe.
| Step | Reagent | Purpose |
| Step 1 | Excess unlabeled streptavidin | Binds to all endogenous biotin in the sample. |
| Step 2 | Excess free biotin | Blocks any remaining unoccupied biotin-binding sites on the streptavidin from Step 1. |
Experimental Protocols
Competitive Binding Assay Protocol (ELISA-based)
-
Coating: Coat a 96-well plate with the target antigen.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Primary Antibody: Add the primary antibody specific to the antigen.
-
Biotinylated Secondary Antibody: Add a biotinylated secondary antibody that recognizes the primary antibody.
-
Competition Step:
-
Test Wells: Add the streptavidin-HRP conjugate pre-incubated with an excess of free biotin (e.g., 100-fold molar excess).
-
Control Wells: Add the streptavidin-HRP conjugate without free biotin.
-
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at the appropriate wavelength.
Pull-Down Assay with Negative Controls Protocol
-
Bait Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated "bait" protein.
-
Negative Controls:
-
Unbiotinylated Bait Control: Incubate beads with the unbiotinylated "bait" protein.
-
No Bait Control: Incubate beads with buffer only.
-
-
Washing: Wash the beads to remove unbound bait protein.
-
Blocking: Block the beads with a suitable blocking buffer.
-
Incubation with Prey: Incubate the beads with the cell lysate or solution containing the "prey" protein.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the "prey" protein.
Endogenous Biotin Blocking Protocol for Immunohistochemistry (IHC)
-
Tissue Preparation: Prepare tissue sections as per standard IHC protocols.
-
Antigen Retrieval: Perform antigen retrieval if required.
-
Blocking Non-Specific Binding: Block with a general protein block (e.g., normal serum).
-
Endogenous Biotin Blocking:
-
Incubate the sections with an avidin solution (e.g., 0.1 mg/mL in PBS) for 15 minutes.
-
Rinse briefly with PBS.
-
Incubate the sections with a biotin solution (e.g., 0.01 mg/mL in PBS) for 15 minutes.
-
Rinse with PBS.
-
-
Primary Antibody: Proceed with the primary antibody incubation.
-
Biotinylated Secondary Antibody: Add the biotinylated secondary antibody.
-
Streptavidin-Enzyme Conjugate: Add the streptavidin-enzyme conjugate.
-
Detection: Develop the signal using an appropriate substrate.
Visualizing Experimental Workflows
To further clarify the experimental designs, the following diagrams illustrate the workflows for the key control experiments.
Figure 1. Workflow for a competitive binding assay.
Figure 2. Negative controls in a pull-down assay.
Figure 3. Workflow for endogenous biotin blocking.
References
- 1. "An Analysis of the Biotin-(Strept)Avidin System in Immunoassays: Inter" by Amy H. Balzer and Christopher B. Whitehurst [touroscholar.touro.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Biotin Sodium: A Procedural Guide
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of biotin (B1667282) sodium, a common reagent in research and development. While biotin itself is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) 2012 Hazard Communication Standard, it is imperative to handle and dispose of it as a chemical waste product in accordance with institutional and local regulations.[1][2][3][4]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes of solutions or contact with powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills. |
Handle biotin sodium in a well-ventilated area to avoid inhalation of fine particles.
This compound Properties for Disposal Consideration
The physical and chemical properties of a substance are critical in determining the appropriate disposal route.
| Property | Value | Relevance to Disposal |
| Physical State | Solid, white powder[1][5] | Solid waste must be segregated from liquid waste. |
| Hazard Classification | Not considered hazardous by 2012 OSHA Standard[1] | While not officially hazardous, it must be treated as chemical waste. |
| Solubility | Soluble in water[1][6] | High water solubility increases the risk of environmental contamination if disposed of down the drain.[7] |
| pH | ~4.5 (0.01% solution of biotin)[1] | Mildly acidic; unlikely to cause corrosion issues with standard containers. |
| Hazardous Decomposition | Releases CO, CO₂, NOx, and Sulfur Oxides upon thermal decomposition[1][5] | Highlights the need to avoid incineration outside of a licensed facility. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste. The primary directive is to always consult with your institution's Environmental Health & Safety (EHS) department, as they provide the definitive guidelines for your specific location.[2][4][8][9]
Step 1: Waste Characterization and Segregation Proper segregation is the most critical step in laboratory waste management.[10][11]
-
Solid Waste :
-
Place unused or expired this compound powder into a dedicated, sealable container clearly labeled for solid chemical waste.[12]
-
Collect materials lightly contaminated with this compound, such as weigh boats, pipette tips, and contaminated gloves, in a separate, sealed plastic bag or container.[12] Label this container as "Solid waste contaminated with this compound."
-
-
Liquid Waste :
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) carboy).[12]
-
Do not dispose of this compound solutions down the drain. [2][4][7] Although it is water-soluble, this practice is discouraged to prevent contamination of waterways.[7]
-
Step 2: Waste Container Labeling Accurate and comprehensive labeling is a regulatory requirement and essential for safety.[8][12]
-
Attach a completed hazardous waste label to every waste container.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
A list of all components in the container, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Waste All chemical waste must be stored safely and securely pending collection.
-
Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[8][9][10]
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.[8][10][12]
-
Use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.[11][12]
-
The SAA should be in a well-ventilated location, away from incompatible chemicals.[11][12]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but check local rules), contact your institution's EHS department.[8][9]
-
Submit a hazardous waste pickup request form as required by your institution.[8]
-
EHS personnel are responsible for the collection and transport of the waste to a licensed disposal facility.[8][9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling Biotin sodium
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Biotin (B1667282) Sodium and its derivatives in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.
Note on "Biotin Sodium": The term "this compound" can refer to the simple sodium salt of Biotin (Vitamin B7) or various modified biotin derivatives that exist as sodium salts. While D-Biotin itself is not classified as a hazardous substance, some derivatives may have different safety profiles.[1] It is crucial to always consult the specific Safety Data Sheet (SDS) for the particular biotin compound being used. This guide provides a general framework based on the properties of D-Biotin and incorporates safety measures for related compounds.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure, even when handling substances not classified as hazardous. For powdered biotin compounds, the primary concern is the inhalation of dust and contact with skin and eyes.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US).[2] | Protects eyes from splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. For some derivatives, fire/flame resistant and impervious clothing may be recommended.[2] | Provides a barrier against accidental spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[3] If dust formation is significant or if exposure limits are exceeded, a full-face respirator or a disposable half-mask dust filter (in accordance with standard EN149) may be necessary.[2] | Prevents inhalation of fine particles. |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is essential for minimizing risk and ensuring the integrity of the experiment.
1. Preparation and Weighing:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use appropriate tools (e.g., spatula, weigh boats) to handle the solid material.
2. Dissolution and Use:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin and eyes.
3. General Hygiene:
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory area.
-
Contaminated clothing should be removed and laundered before reuse.
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat unused this compound and any materials contaminated with it as chemical waste. Do not dispose of it down the drain or in regular solid waste.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name, concentration, associated hazards, and the date of accumulation.
-
-
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Dispose of all waste in accordance with local, state, and federal environmental regulations.
-
Safety Data
Physical and Chemical Properties of D-Biotin
| Property | Value |
| Appearance | White to creamy-white solid/very fine powder. |
| Molecular Formula | C10H16N2O3S. |
| Molecular Weight | 244.31 g/mol . |
| Melting Point | 227-228.9 °C. |
| Solubility | Soluble in water. The sodium salt is highly soluble in water. |
| pH | 4.5 (0.01% solution). |
Occupational Exposure Limits
No specific occupational exposure limits have been established for Biotin. However, for "Particulates Not Otherwise Regulated" (PNOR), which may include Biotin dust, the following limits are often applied:
| Jurisdiction | Exposure Limit (Respirable Fraction) |
| US - Tennessee OELs | 5 mg/m³ |
| US - Michigan ELs | 5 mg/m³ |
| Canada - Prince Edward Island OELs | 10 mg/m³ (Inhalable particles) |
Emergency Procedures
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If symptoms occur, get medical attention. If not breathing, give artificial respiration. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and get medical attention. |
Spill and Leak Procedures
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Clean the spill area with water.
-
-
Major Spills:
-
Evacuate personnel from the area.
-
Control personal contact by wearing appropriate PPE.
-
Prevent the spillage from entering drains or water courses.
-
Alert emergency services and inform them of the location and nature of the hazard.
-
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
